Advanced Synthesis and Application Profiling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS 1393179-36-6) in Antimicrobial Drug Development
Executive Summary The escalating global crisis of Antimicrobial Resistance (AMR) has necessitated the development of novel therapeutic classes that bypass traditional resistance mechanisms. 2-Bromo-3-fluoro-N-methyl-6-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating global crisis of Antimicrobial Resistance (AMR) has necessitated the development of novel therapeutic classes that bypass traditional resistance mechanisms. 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS 1393179-36-6) has emerged as a critical, highly functionalized building block in the medicinal chemistry of Novel Bacterial Topoisomerase Inhibitors (NBTIs). Most notably, it serves as the foundational intermediate in the synthesis of BWC0977 , a broad-spectrum clinical candidate targeting multidrug-resistant (MDR) pathogens [1].
This whitepaper provides an in-depth technical analysis of CAS 1393179-36-6, detailing its physicochemical properties, the mechanistic causality of its synthesis via regioselective nucleophilic aromatic substitution (
SNAr
), and its downstream application in constructing complex heterocyclic pharmacophores.
Physicochemical Profiling and Structural Significance
The utility of CAS 1393179-36-6 lies in its dense array of orthogonal reactive sites. The molecule features a secondary amine, an aromatic bromide, a fluorine atom, and a nitro group, all arranged to facilitate sequential, highly controlled cross-coupling and cyclization reactions.
Table 1: Physicochemical Properties
Property
Value
Structural Consequence in Synthesis
IUPAC Name
2-bromo-3-fluoro-N-methyl-6-nitroaniline
Defines the substitution pattern for downstream cyclization.
CAS Number
1393179-36-6
Standardized identifier for procurement and regulatory filing.
Molecular Formula
C7H6BrFN2O2
-
Molecular Weight
247.96 g/mol
Optimal low-MW intermediate for maintaining final drug Lipinski rules.
LogP
2.5381
Indicates moderate lipophilicity, aiding solubility in organic solvents (THF, DMF).
Canonical SMILES
CNC1=C(Br)C(F)=CC=C1=O
-
Data sourced from verified chemical supplier databases[2].
Structural Rationale:
The placement of the bromine atom at C2 and fluorine at C3 provides a dual-halogen handle. The bromine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), while the nitro group at C6 allows for subsequent reduction to an amine, setting up the molecule for condensation into benzimidazoles or quinoxalines—key structural motifs in topoisomerase inhibitors.
Mechanistic Synthetic Workflow
The synthesis of CAS 1393179-36-6 relies on a highly regioselective Nucleophilic Aromatic Substitution (
SNAr
). The protocol below is adapted from validated patent literature (WO2018225097A1) detailing the synthesis of heterocyclic antibacterial agents [1].
Causality of Experimental Design
Regioselectivity: The starting material, 2-bromo-1,3-difluoro-4-nitrobenzene, contains two fluorine atoms. The nitro group exerts a strong electron-withdrawing inductive and resonance effect. The fluorine at the ortho position (C3) is preferentially attacked by methylamine over the para position due to the stabilization of the Meisenheimer complex by the adjacent nitro group, despite the steric bulk of the neighboring bromine atom.
Reagent Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its role is strictly to scavenge the hydrofluoric acid (HF) byproduct generated during the
SNAr
reaction, preventing the protonation of the methylamine nucleophile and avoiding unwanted side reactions.
Solvent (THF): Tetrahydrofuran provides excellent solubility for the fluorinated starting material and supports the stabilization of the polar transition state without acting as a competing nucleophile.
Step-by-Step Protocol: Synthesis of CAS 1393179-36-6
Preparation: To an oven-dried, nitrogen-purged round-bottom flask, add 2-bromo-1,3-difluoro-4-nitrobenzene (9.00 g, 37.8 mmol).
Solvation: Dissolve the substrate in anhydrous Tetrahydrofuran (THF, 90 mL) under continuous magnetic stirring.
Base Addition: Inject DIPEA (13.3 mL, 75.6 mmol, 2.0 eq) into the reaction mixture at room temperature (
25∘C
).
Nucleophilic Attack: Slowly add Methylamine (2M solution in THF, 37.8 mL, 75.6 mmol, 2.0 eq) dropwise via an addition funnel to control the exothermic nature of the substitution.
Reaction Propagation: Heat the resulting mixture to reflux (or specific elevated temperature as required by reaction kinetics) until TLC/LC-MS indicates complete consumption of the starting material.
Workup: Quench the reaction with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure 2-bromo-3-fluoro-N-methyl-6-nitroaniline.
Downstream Transformation
To utilize this compound in drug development, the nitro group is typically reduced to yield 6-bromo-5-fluoro-N1-methylbenzene-1,2-diamine . This diamine is the direct precursor for heterocyclic cyclization.
Synthetic workflow from starting material to the NBTI clinical candidate BWC0977.
Application in Drug Development: The BWC0977 Paradigm
The most prominent application of CAS 1393179-36-6 is its role in synthesizing BWC0977 , a Novel Bacterial Topoisomerase Inhibitor (NBTI).
Mechanism of Action
Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, NBTIs like BWC0977 selectively inhibit bacterial DNA replication by binding to a distinct pocket on the DNA gyrase and Topoisomerase IV enzymes. They stabilize single-stranded DNA cleavage complexes, leading to replication fork arrest and rapid bacterial cell death [3]. Because the binding site is distinct from that of fluoroquinolones, BWC0977 retains potent activity against fluoroquinolone-resistant strains.
Mechanism of Action for NBTIs synthesized utilizing CAS 1393179-36-6.
Efficacy Data
The structural rigidity and specific halogen bonding enabled by the initial 2-bromo-3-fluoro-N-methyl-6-nitroaniline scaffold translate directly to the high binding affinity of BWC0977. Clinical Laboratory Standards Institute (CLSI) protocols demonstrate exceptional Minimum Inhibitory Concentration (MIC) values against a global panel of MDR pathogens [3].
Table 2: Antibacterial Spectrum of BWC0977 against MDR Pathogens
Critical priority pathogen for hospital-acquired infections.
Pseudomonas aeruginosa
Negative
0.25
Active against highly efflux-pump-driven resistant strains.
Data summarized from in vitro testing of BWC0977 against ATCC strains [3].
References
Bugworks Research India Pvt Ltd. (2018). Heterocyclic compounds useful as anti-bacterial agents and method for production thereof (Patent No. WO2018225097A1). World Intellectual Property Organization.
Shahul Hameed P., et al. (2023). BWC0977, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections. Nature Communications / PubMed Central (PMC). Available at:[Link]
Exploratory
2-Bromo-3-fluoro-N-methyl-6-nitroaniline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline This document provides a comprehensive technical overview of 2-bromo-3-fluoro-N-methyl-6-nitroanili...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
This document provides a comprehensive technical overview of 2-bromo-3-fluoro-N-methyl-6-nitroaniline, a highly functionalized aromatic compound. Due to the limited specific literature on this exact molecule, this guide leverages established principles of physical organic chemistry and data from analogous structures to provide a predictive yet authoritative analysis. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this scaffold in synthetic applications.
Molecular Structure and Physicochemical Profile
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a substituted aniline containing a unique combination of electron-withdrawing and sterically demanding groups. The strategic placement of these functionalities imparts a distinct reactivity profile, making it a potentially valuable, albeit challenging, building block in medicinal chemistry and materials science.
The core structure features a benzene ring substituted with five different groups: a bromine atom, a fluorine atom, a nitro group, an N-methylated amine, and a hydrogen atom. The interplay of these substituents governs the molecule's electronic and steric properties.
Electron-Withdrawing Groups (EWGs) : The nitro (-NO₂) group is a powerful EWG, acting through both resonance and inductive effects (-R, -I). The fluorine (-F) and bromine (-Br) atoms are also inductively withdrawing (-I) but weakly resonance-donating (+R). This combination renders the aromatic ring electron-deficient.
Electron-Donating Group (EDG) : The N-methylamino (-NHCH₃) group is a moderately strong electron-donating group through resonance (+R).
Steric Hindrance : The ortho-positioning of the large bromine atom and the N-methylamino group, as well as the nitro group, creates significant steric congestion around the amine and the adjacent reactive sites.
This electronic push-pull system, combined with steric factors, is predicted to significantly influence the molecule's acidity, basicity, and reactivity in subsequent chemical transformations.
Predicted Physicochemical Properties
A summary of predicted properties is presented below. These values are estimated based on computational models and analysis of similar structures.
Property
Predicted Value/Range
Rationale
Molecular Weight
263.06 g/mol
Calculated from the atomic weights of its constituent elements (C₇H₆BrFN₂O₂).
pKa (Amine Nitrogen)
-1 to 1
The strong electron-withdrawing effect of the ortho-nitro group and meta-bromo/fluoro groups drastically reduces the basicity of the aniline nitrogen, making its conjugate acid highly acidic.
Reactivity of C-Br Bond
High
The electron-deficient nature of the ring makes the bromine atom an excellent leaving group in nucleophilic aromatic substitution and a suitable partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Reactivity of Nitro Group
High
The nitro group is susceptible to reduction under various conditions (e.g., H₂/Pd, SnCl₂, Fe/HCl) to yield the corresponding aniline, a key transformation for further derivatization.
Proposed Synthesis and Characterization
Caption: Proposed synthetic workflow for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Experimental Protocol: Synthesis
Step 1: Regioselective Bromination of 2-Fluoroaniline
Dissolve 2-fluoroaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0°C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The use of NBS under these conditions favors mono-bromination, and the directing effects of the -NH₂ and -F groups are expected to yield the desired 2-bromo-3-fluoroaniline isomer as a major product.[1]
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2-bromo-3-fluoroaniline.
Step 2: Nitration
To a flask containing concentrated sulfuric acid, cooled to 0°C, slowly add the purified 2-bromo-3-fluoroaniline (1.0 eq) while stirring.
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
Add the cold nitrating mixture dropwise to the aniline solution, maintaining the temperature at 0°C. The strong directing effect of the amino group, balanced by the steric hindrance of the adjacent bromine, should favor nitration at the C6 position.
Stir the reaction at 0°C for 1-2 hours.
Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution until the product precipitates.
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-bromo-3-fluoro-6-nitroaniline.
Step 3: N-Methylation
Dissolve the 2-bromo-3-fluoro-6-nitroaniline (1.0 eq) in N,N-Dimethylformamide (DMF).
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
Add methyl iodide (CH₃I) (1.2 eq) dropwise. This reaction proceeds via a standard Sₙ2 mechanism where the deprotonated aniline nitrogen acts as a nucleophile.[2]
Heat the mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC.
After completion, cool the reaction, pour it into ice water, and extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify via flash column chromatography to yield the final product, 2-bromo-3-fluoro-N-methyl-6-nitroaniline.
Analytical Characterization
Confirmation of the final structure would be achieved through a combination of standard spectroscopic techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the N-methyl protons (a doublet due to coupling with the N-H proton, or a singlet if exchange is fast, around 2.8-3.2 ppm), the N-H proton itself (a broad singlet or quartet, 5-7 ppm), and two aromatic protons in the 7-8 ppm region, exhibiting coupling to each other and to the ¹⁹F nucleus.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show seven distinct carbon signals. The carbons attached to fluorine and bromine will exhibit characteristic C-F and C-Br coupling constants.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, with coupling to adjacent aromatic protons.
MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z 262 and 264 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
IR (Infrared Spectroscopy): Key stretches are expected for the N-H bond (~3400 cm⁻¹), C-H bonds (aromatic and aliphatic, ~3100-2900 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the nitro group (~1530 and ~1350 cm⁻¹, respectively).
Chemical Reactivity and Derivatization Potential
The true value of 2-bromo-3-fluoro-N-methyl-6-nitroaniline lies in its potential for selective, sequential chemical modifications at its multiple reactive sites. This poly-functional nature makes it an attractive scaffold for building molecular complexity.
Caption: Key reaction pathways for derivatizing the core scaffold.
A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C-Br bond is highly activated towards oxidative addition by palladium(0) due to the electron-deficient nature of the aromatic ring. This makes it an ideal handle for introducing molecular diversity.
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters under standard Suzuki conditions (e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or K₃PO₄, and a suitable solvent system like toluene/water or dioxane) would replace the bromine atom with a new aryl group. This is a cornerstone reaction in drug discovery for building bi-aryl systems.
Buchwald-Hartwig Amination: This reaction would enable the coupling of primary or secondary amines to the aromatic ring at the bromine position, forming a new C-N bond. This is a powerful method for synthesizing complex aniline derivatives.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper(I), would install an alkyne moiety, a versatile functional group for further chemistry, including "click" reactions.
B. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine without affecting the other functional groups under appropriate conditions.
Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to de-halogenation (C-Br bond cleavage).
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid, are classic and robust methods for nitro group reduction. These methods are often tolerant of other functional groups like halogens.
The resulting diamino compound is a valuable intermediate. The two amine groups will have different nucleophilicities due to their electronic environments, potentially allowing for selective subsequent reactions. For instance, the newly formed aniline at position 6 would be significantly more basic and nucleophilic than the sterically hindered and electronically deactivated N-methylaniline at position 1.
C. Nucleophilic Aromatic Substitution (SₙAr)
While the C-F bond is generally less reactive than C-Br in cross-coupling, the strong activation provided by the ortho-nitro group makes the fluorine atom susceptible to displacement by strong nucleophiles (SₙAr reaction). This provides an alternative strategy for introducing substituents, though it would require more forcing conditions than reactions at the C-Br bond.
Applications in Medicinal Chemistry
Substituted nitroanilines are privileged scaffolds in drug discovery. The nitro group can act as a bio-isostere for other functional groups or serve as a handle for reduction to a key amine. The specific substitution pattern of 2-bromo-3-fluoro-N-methyl-6-nitroaniline suggests several potential applications:
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or diamino-aromatic core that forms critical hydrogen bonds within the ATP-binding pocket of the enzyme. The derivatization potential of this scaffold allows for the systematic exploration of the chemical space around the core to optimize binding and selectivity.
Antimicrobial/Antiparasitic Agents: Nitro-aromatic compounds are well-known for their use as prodrugs against anaerobic bacteria and parasites. The nitro group can be bio-reductively activated under hypoxic conditions to generate radical species that are toxic to the microorganism.[3]
Chemical Probe Development: The versatile handles for derivatization make this molecule an excellent starting point for creating chemical probes. For example, a fluorescent dye could be attached via Suzuki coupling, while a reactive group for covalent labeling could be installed following nitro reduction.
Conclusion
2-Bromo-3-fluoro-N-methyl-6-nitroaniline represents a synthetically versatile and strategically important chemical scaffold. While direct experimental data is sparse, a thorough analysis based on established chemical principles reveals its significant potential as a building block for complex molecules. Its multiple, orthogonally reactive functional groups—the C-Br bond for cross-coupling, the nitro group for reduction, and the potential for SₙAr at the C-F bond—provide a rich platform for generating diverse chemical libraries. The protocols and predictive data outlined in this guide offer a solid foundation for researchers and drug developers to synthesize, characterize, and strategically deploy this compound in their research and development programs.
References
Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available at: [Link]
Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. Available at: [Link]
Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. Available at: [Link]
ResearchGate. (n.d.). Reaction scope of nitration of N‐alkylanilines. Available at: [Link]
Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
Thieme Chemistry. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis. Available at: [Link]
Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
Wang, H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Available at: [Link]
Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
Google Patents. (n.d.). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
PubMed. (2002). Regioselective one-pot bromination of aromatic amines. Organic Letters. Available at: [Link]
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Authored by: A Senior Application Scientist Introduction 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a polysubstituted ar...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Authored by: A Senior Application Scientist
Introduction
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a polysubstituted aromatic compound belonging to the nitroaniline class of molecules. Its structure is characterized by an aniline core, modified with a strategic placement of electron-withdrawing and electron-donating groups, as well as sterically demanding substituents. This unique combination of a bromine atom, a fluorine atom, a nitro group, and an N-methyl group imparts a distinct electronic and steric profile, making it a molecule of interest for researchers in medicinal chemistry and materials science. As a highly functionalized aromatic amine, it serves as a potential building block, or synthon, for the construction of more complex molecular architectures, particularly in the development of novel pharmaceuticals and specialty chemicals.
The strategic substitution on the aniline ring—particularly the presence of a nitro group ortho to the amino group and a bromine atom also in an ortho position—suggests a molecule designed with specific reactivity and conformational properties in mind. This guide provides a comprehensive analysis of its molecular structure, a proposed synthetic pathway, predicted spectroscopic data for its characterization, and a discussion of its potential reactivity, tailored for an audience of researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline are summarized below. These properties are derived from publicly available chemical databases and theoretical calculations.
Property
Value
Source
Molecular Formula
C₇H₆BrFN₂O₂
PubChem
Molecular Weight
249.04 g/mol
PubChem
CAS Number
136465-92-6
Mol-Instincts
Appearance
Predicted: Yellow to orange crystalline solid
Based on similar nitroaniline compounds
Solubility
Predicted: Soluble in organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in water
Based on molecular structure
Melting Point
Not experimentally determined
-
Detailed Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a study in the interplay of electronic and steric effects. The aniline ring is substituted with five different groups, each contributing to the molecule's overall character.
N-methyl group (-NHCH₃): This is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance. The methyl group itself is weakly electron-donating through induction.
Nitro group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both resonance and induction, making the ring electron-deficient.
Bromo group (-Br): Halogens are deactivating, ortho-, para-directing groups. They withdraw electron density through induction but donate it through resonance.
Fluoro group (-F): Similar to bromine, fluorine is deactivating and ortho-, para-directing. It is the most electronegative element, so its inductive withdrawal is strong.
The positions of these substituents are critical. The nitro and bromo groups are ortho to the N-methylamino group, creating significant steric hindrance around the nitrogen atom. This steric crowding can influence the planarity of the amino group with respect to the aromatic ring, which in turn affects the degree of resonance between the nitrogen lone pair and the ring. The fluorine atom is positioned meta to the amino group, primarily exerting its strong inductive electron-withdrawing effect.
Caption: 2D structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Proposed Synthetic Pathway
Experimental Protocol: A Proposed Synthesis
Step 1: Nitration of 2-bromo-3-fluoroaniline
Rationale: The nitration is performed first to introduce the strongly deactivating nitro group. This will direct subsequent reactions and is a common step in the synthesis of nitroanilines.
Procedure:
Dissolve 2-bromo-3-fluoroaniline in concentrated sulfuric acid at 0 °C.
Add a stoichiometric amount of nitric acid dropwise while maintaining the temperature below 5 °C.
Stir the reaction mixture for 2-3 hours at 0-5 °C.
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
Step 2: N-methylation of the resulting nitroaniline
Rationale: The final step is the introduction of the methyl group onto the aniline nitrogen. A variety of methylating agents can be used.
Procedure:
Dissolve the product from Step 1 in a suitable solvent like DMF or acetone.
Add a base such as potassium carbonate to deprotonate the aniline nitrogen.
Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise.
Heat the reaction mixture (e.g., to 50-60 °C) and monitor for completion by TLC.
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
Purify the final product by column chromatography to yield 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
The confirmation of the molecular structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline would rely on a combination of spectroscopic techniques. Based on the known effects of its functional groups, the following spectral data can be predicted:
The two aromatic protons would appear as doublets due to coupling with each other. The N-methyl group would be a doublet due to coupling with the N-H proton.
The carbon attached to fluorine will show a characteristic large coupling constant (J_CF). The other carbons will appear in the expected regions for a substituted aromatic ring.
The strong absorptions corresponding to the nitro group are highly characteristic. The N-H stretch would confirm the presence of the secondary amine.
Mass Spec (EI)
- M⁺ at m/z = 248/250 (isotopic pattern for Br) - M-15 (loss of CH₃) - M-46 (loss of NO₂)
The molecular ion peak would show a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the methyl and nitro groups.
Reactivity and Potential Applications
The reactivity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is governed by its diverse functional groups.
Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group ortho and para to the bromine and fluorine atoms activates these positions for SₙAr reactions. This would allow for the displacement of the halides by nucleophiles, providing a route to further functionalization.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would generate a diamine, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position.
Given these reactive handles, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a versatile intermediate for the synthesis of:
Pharmaceuticals: Substituted anilines and nitroaromatics are common motifs in drug molecules.
Agrochemicals: Many pesticides and herbicides are based on functionalized aromatic cores.
Dyes and Pigments: The chromophoric nitroaniline system is a classic feature of many dyes.
Safety and Handling
As with any laboratory chemical, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline should be handled with appropriate care.
General Hazards: Nitroaromatic compounds are often toxic and can be skin and eye irritants. Brominated compounds can also be hazardous.
Recommended PPE: Safety goggles, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This guide provides a comprehensive overview of the molecular structure and chemistry of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, offering a solid foundation for researchers working with this or similar complex molecules.
References
PubChem. 2-Bromo-3-fluoro-N-methyl-6-nitroaniline. National Center for Biotechnology Information. [Link]
Mol-Instincts. 2-bromo-3-fluoro-N-methyl-6-nitroaniline. Mol-Instincts Chemical Database. [Link]
Exploratory
Starting materials for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Introduction 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a polysubstituted aniline derivative. Molecules of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Introduction
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a polysubstituted aniline derivative. Molecules of this class are foundational in the development of a wide array of specialized chemicals, including pharmaceuticals, agrochemicals, and materials for electronics. The specific arrangement of bromo, fluoro, nitro, and N-methyl groups on the aniline scaffold imparts a unique electronic and steric profile, making it a valuable intermediate for targeted synthesis. This guide provides a detailed examination of the viable starting materials and synthetic strategies for the preparation of this compound, grounded in established chemical principles and supported by literature precedents. The focus is on providing researchers and drug development professionals with a practical and scientifically rigorous framework for its synthesis.
Retrosynthetic Analysis
A retrosynthetic approach is employed to deconstruct the target molecule into simpler, more readily available precursors. This analysis reveals the key bond disconnections and the corresponding synthetic transformations required.
The primary disconnections for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline involve the C-N bond of the methylamino group, the C-Br bond, and the C-N bond of the nitro group.
Figure 1: Retrosynthetic analysis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
This analysis suggests that a logical forward synthesis could commence from a simple, commercially available starting material like 3-fluoroaniline. However, a more convergent and efficient strategy may begin with a more functionalized precursor, such as 2-bromo-3-fluoroaniline, which is also commercially available[1]. This guide will focus on the most direct and well-precedented route starting from 2-bromo-3-fluoroaniline.
Proposed Synthetic Pathway: A Two-Step Approach
The most strategic and efficient synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline initiates from the commercially available precursor, 2-bromo-3-fluoroaniline. This pathway involves two key transformations: regioselective nitration followed by N-methylation.
Figure 2: Proposed two-step synthesis of the target compound.
Step 1: Regioselective Nitration of 2-Bromo-3-fluoroaniline
The initial and most critical step is the regioselective introduction of a nitro group onto the 2-bromo-3-fluoroaniline ring.
Causality Behind Experimental Choices:
The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The fluorine and bromine atoms are deactivating yet also ortho, para-directing. In this case, the amino group's strong activating effect will dominate the reaction's regioselectivity. The position para to the amino group (C5) and the two ortho positions (C2 and C6) are electronically favored. However, the C2 position is already substituted with bromine. The C6 position is sterically accessible, making it the most probable site for nitration. Standard nitrating conditions, a mixture of concentrated nitric acid and sulfuric acid at low temperatures, are employed to control the reaction rate and prevent over-nitration[2].
Experimental Protocol:
In a reaction vessel equipped with a stirrer and a thermometer, and cooled in a salt/ice bath to -10 °C, slowly add 2-bromo-3-fluoroaniline to concentrated sulfuric acid with vigorous stirring.
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.
Add the nitrating mixture dropwise to the aniline/sulfuric acid solution over several hours, ensuring the temperature is maintained at or below -5 °C.
After the addition is complete, allow the reaction to stir at low temperature for an additional period, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
The acidic solution is then neutralized with a base, such as a sodium hydroxide solution, until the product fully precipitates.
The solid product, 2-bromo-3-fluoro-6-nitroaniline, is collected by filtration, washed thoroughly with cold water, and dried[2]. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: N-Methylation of 2-Bromo-3-fluoro-6-nitroaniline
The final step is the selective monomethylation of the primary amino group of the newly synthesized nitroaniline.
Causality Behind Experimental Choices:
Direct alkylation of anilines with alkyl halides can often lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. A well-established method to achieve clean N-monomethylation of nitroanilines is the use of formaldehyde in sulfuric acid[3]. This method avoids over-methylation and provides good yields of the desired N-methyl product. The reaction proceeds by forming an intermediate N-hydroxymethyl derivative, which is subsequently reduced in situ.
Experimental Protocol:
Dissolve 2-bromo-3-fluoro-6-nitroaniline in concentrated sulfuric acid in a reaction flask.
Add formaldehyde (or its polymer, paraformaldehyde) to the solution. The molar ratio of formaldehyde to the nitroaniline is typically in the range of 3:1 to 10:1[3].
Heat the mixture to a temperature between 50 °C and 100 °C and maintain it until the reaction is complete, as monitored by TLC[3].
After cooling to room temperature, the reaction mixture is poured into ice water.
The solution is then carefully neutralized with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
The solid 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is collected by filtration, washed with water, and dried.
Purification can be performed by recrystallization or column chromatography to obtain the final product of high purity.
Data Summary
The following table summarizes the proposed synthetic route, highlighting the key components of each step.
Step
Transformation
Starting Material
Key Reagents
Typical Conditions
Key Advantages
1
Nitration
2-Bromo-3-fluoroaniline
Conc. HNO₃, Conc. H₂SO₄
-10 °C to -5 °C
High regioselectivity due to directing group effects. Uses common and inexpensive reagents.
2
N-Methylation
2-Bromo-3-fluoro-6-nitroaniline
Formaldehyde, Conc. H₂SO₄
50 °C - 100 °C
Provides clean monomethylation, avoiding polyalkylation. Good yields reported for similar substrates[3].
Conclusion
The synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline can be efficiently achieved through a robust and logical two-step sequence starting from the commercially available 2-bromo-3-fluoroaniline. This pathway relies on two fundamental and well-understood organic transformations: electrophilic aromatic nitration and N-methylation. The key to success lies in the careful control of reaction conditions, particularly temperature, to ensure high regioselectivity in the nitration step and to prevent side reactions. The described protocols, based on established literature for analogous transformations, provide a solid foundation for the laboratory-scale synthesis of this valuable chemical intermediate.
PrepChem.com. Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline.
ACS Publications. Solvent-Free Mechanosynthesis of Polysubstituted 1,2-Dihydroquinolines from Anilines and Alkyne Esters | The Journal of Organic Chemistry. (2022).
PMC. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. (2025).
ChemicalBook. 2-Bromo-3-fluoroaniline synthesis.
A New Synthetic Route to p-Methoxy-2,6-disubstituted Anilines and their Con- version into N-Heterocyclic Carbene Precursors. (2013).
ResearchGate. Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones | Request PDF.
ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012).
2-Bromo-3-fluoro-N-methyl-6-nitroaniline safety and handling
Title: Comprehensive Safety, Handling, and Application Guide for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in Preclinical Development Executive Summary In modern medicinal chemistry, the rapid assembly of complex heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Safety, Handling, and Application Guide for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in Preclinical Development
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized, orthogonally reactive building blocks. 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS: 1393179-36-6) is a premier intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly broad-spectrum antibacterial agents[1]. This whitepaper provides a rigorous technical framework for the safe handling, structural exploitation, and synthetic validation of this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
To effectively utilize 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, one must understand the causality behind its specific substitution pattern. Every functional group on this benzene ring serves a distinct mechanistic purpose, allowing for sequential, highly controlled transformations.
Nitro Group (C6): Acts as a powerful electron-withdrawing group (EWG). Its primary role is to activate the ring for Nucleophilic Aromatic Substitution (S_NAr). Post-functionalization, it serves as a masked amine that, upon reduction, facilitates ortho-cyclization.
Fluorine (C3): Positioned exactly para to the C6-nitro group. This spatial relationship is the critical mechanistic driver of the molecule. The para-nitro group severely depletes electron density at the C3 position, making the fluorine highly susceptible to S_NAr displacement by incoming nucleophiles (e.g., amines, alkoxides) under mild conditions[1].
Bromine (C2): Positioned meta to the nitro group. Because it lacks the direct resonance activation experienced by the C3-fluorine, the C2-bromine remains inert during S_NAr conditions. Instead, it acts as a preserved handle for subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
N-Methylamino Group (C1): Directs the final geometry of the molecule, ensuring that subsequent cyclization steps yield N-methylated heterocycles (such as 1-methylbenzimidazoles or quinoxalines), which often exhibit superior solubility and target-binding kinetics.
Table 1: Physicochemical & Structural Properties
Property
Value
Causality / Significance
CAS Number
1393179-36-6
Unique identifier for procurement and SDS tracking[2].
As a halogenated nitroaniline, this compound presents a multifaceted toxicological profile. Systemic absorption can lead to severe hematological and systemic effects.
Methemoglobinemia (cyanosis, hypoxia) due to oxidation of Fe2+ to Fe3+ in hemoglobin.
Handle exclusively in a Class II fume hood. Double nitrile gloves.
Skin Sensitization
Halogenated aromatics can cause allergic contact dermatitis and penetrate the dermal layer.
Wear a chemically resistant lab coat, protective sleeves, and safety goggles.
| Thermal Instability | Thermal decomposition yields highly toxic/corrosive gases (HF, HBr, and NOx). | Store away from heat sources, strong acids, and strong reducing agents[4]. |
Fig 2. Emergency exposure response and medical escalation workflow for nitroaniline derivatives.
Synthetic Utility & Experimental Methodology
The true value of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline lies in its sequential reactivity. The standard workflow involves an initial S_NAr displacement of the fluorine, followed by chemoselective reduction of the nitro group, and finally, cyclization and cross-coupling.
Fig 1. Synthetic pathway from the nitroaniline building block to advanced API scaffolds.
Protocol 1: Regioselective S_NAr of the C3-Fluorine
Reagent Preparation: Dissolve 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 eq) and the target nucleophile (e.g., a secondary amine, 1.2 eq) in anhydrous THF or DMF[1].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger for the generated HF[1].
Thermal Activation: Stir the resulting mixture at 60 °C under a nitrogen atmosphere until completion.
Workup & Self-Validation:
Self-Validation Checkpoint: Quench a 10 µL aliquot in water and extract with EtOAc. Analyze the organic layer via LC-MS. The complete disappearance of the starting mass (m/z 248.97) and the emergence of the product mass confirms the fluorine displacement. Crucially, the persistence of the 1:1 isotopic doublet validates that the C2-bromine remains intact, confirming regioselectivity.
Standard catalytic hydrogenation (Pd/C, H2) is contraindicated here, as it will cause rapid debromination. A chemoselective approach is mandatory.
Reaction Assembly: Suspend the S_NAr product (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq).
Thermal Activation: Heat the suspension to 80 °C for 2-4 hours.
Workup & Self-Validation:
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc). The disappearance of the bright yellow nitro starting material and the appearance of a highly polar, UV-active baseline spot (the diamine) confirms complete reduction.
Causality in Workup: Filter the hot mixture strictly through a pad of Celite. Iron salts cause severe, unbreakable emulsions during aqueous extraction; Celite filtration acts as a mandatory physical barrier that ensures a clean phase separation, validating the integrity of the subsequent organic extraction.
Analytical Characterization Standards
To ensure the integrity of the building block prior to synthesis, rigorous analytical characterization is required:
LC-MS Analysis: The compound will yield a characteristic 1:1 isotopic doublet at m/z 248.97 and 250.97 [M+H]+ in positive electrospray ionization (ESI+). This definitively confirms the presence of the single bromine atom[3].
1H NMR Spectroscopy: In DMSO-d6 or CDCl3, the aromatic region will display two distinct signals for the C4 and C5 protons. The C4 proton will appear as a doublet of doublets (dd) due to ortho-coupling with the C5 proton (~8 Hz) and ortho-coupling with the C3 fluorine atom (~8-10 Hz). The C5 proton will similarly present as a dd, split by the C4 proton and meta-coupled to the fluorine (~4-6 Hz). This splitting pattern is the ultimate validation of the structural isomer.
References
Title: Heterocyclic compounds useful as anti-bacterial agents and method for production thereof (WO2018225097A1)
Title: 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Product Information
Source: Fluorochem
URL
Engineering Substituted Nitroanilines: A Technical Guide to Next-Generation Applications in Drug Discovery and Materials Science
Executive Summary Substituted nitroanilines represent a highly versatile class of organic intermediates characterized by the presence of an electron-donating amino group and an electron-withdrawing nitro group on a benze...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Substituted nitroanilines represent a highly versatile class of organic intermediates characterized by the presence of an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring. This unique electronic architecture makes them indispensable in modern chemical research. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and applied benchtop synthesis. This guide explores the mechanistic causality behind their reactivity, details their applications in synthesizing advanced pharmacophores (such as hypoxia-selective anticancer agents and broad-spectrum antimicrobials), and provides self-validating, step-by-step experimental protocols for their utilization.
Mechanistic Foundations: The Push-Pull Electronic Architecture
The utility of nitroanilines in both materials science and synthetic chemistry is fundamentally driven by their "push-pull" electronic system. The amino group acts as a strong
π
-electron donor (+M effect), while the nitro group acts as a potent
π
-electron acceptor (-M effect).
When these groups are positioned para to each other, they facilitate an intense Intramolecular Charge Transfer (ICT) across the
π
-conjugated benzene ring. This electronic delocalization significantly reduces the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. Consequently, adding strong electron donors (e.g., -OH, -OCH₃, -NH₂) to the nitroaniline scaffold redshifts the absorption spectrum, making these derivatives highly valuable for optoelectronics and non-linear optical (NLO) applications[1].
Push-pull electronic architecture of nitroanilines driving NLO properties.
Advanced Applications in Medicinal Chemistry
Beyond optoelectronics, the electron-withdrawing nature of the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (
SNAr
), allowing for precise, regioselective functionalization. This makes substituted nitroanilines ideal precursors for complex heterocyclic drugs.
Benzimidazole and Phenazine Scaffolds (Antimicrobial & Antimalarial)
The reduction of the nitro group in N-substituted ortho-nitroanilines yields reactive phenylenediamines. These intermediates readily undergo cyclocondensation with carboxylic acids or aldehydes to form 1,2-disubstituted benzimidazoles, which exhibit potent broad-spectrum antibacterial and antifungal properties[2]. Furthermore, unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines are critical building blocks for synthesizing 2,3-dialkoxyphenazines. These phenazine derivatives act as topoisomerase inhibitors and are currently being developed as next-generation antimalarial drugs, specifically as Primaquine analogs[3].
Nitroanilines can be converted into benzofuroxans via oxidative cyclization. These benzofuroxans subsequently undergo the Beirut reaction to form quinoxaline 1,4-dioxides. Recent pharmacological studies have demonstrated that sulfonamide-substituted quinoxaline 1,4-dioxides act as potent, hypoxia-selective anticancer agents. They specifically inhibit Carbonic Anhydrase IX (CA IX)—a transmembrane enzyme overexpressed in hypoxic solid tumors—thereby disrupting the tumor's pH regulation and inducing apoptosis[4].
Synthetic pathways from nitroanilines to bioactive heterocyclic scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each reagent choice.
Objective: Regioselective synthesis of N-(2-Ethoxyethyl)-2-nitroaniline[5].
Causality: The strong electron-withdrawing nature of the ortho-nitro group stabilizes the anionic Meisenheimer intermediate, enabling the displacement of the chloride leaving group by the amine nucleophile.
Step-by-Step Methodology:
Reagent Preparation: In a round-bottom flask, combine 2-chloronitrobenzene (10 mmol) and 2-ethoxyethanamine (12 mmol).
Base Addition: Add triethylamine (TEA, 15 mmol).
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the reactant amine[5].
Thermal Activation: Attach a reflux condenser and heat the mixture to 100 °C with continuous stirring for 6-8 hours.
Causality: The
SNAr
reaction requires significant kinetic energy to overcome the high activation barrier associated with disrupting aromaticity to form the transition state.
Workup and Purification: Cool the mixture to room temperature, pour into 150 mL of water, and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify using silica gel column chromatography (hexane/ethyl acetate gradient)[5].
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the 2-chloronitrobenzene spot validates reaction completion. The distinct yellow/orange color of the product (due to the nitro chromophore) allows for visual tracking during column elution.
Protocol 2: Reductive Cyclization to Benzimidazole Derivatives
Objective: Conversion of N-substituted nitroanilines to 1,2-disubstituted benzimidazoles[2].
Step-by-Step Methodology:
Chemoselective Reduction: Dissolve the N-substituted nitroaniline in a THF/water mixture. Add sodium dithionite (Na₂S₂O₄, 3 equivalents) and stir at room temperature.
Causality: Na₂S₂O₄ is specifically chosen for its chemoselectivity. It efficiently reduces the nitro group to an amine under mild conditions without cleaving sensitive protecting groups or halogens that might be undesirably reduced by catalytic hydrogenation (e.g., Pd/C with H₂)[2].
Cyclocondensation: Once reduction is complete, introduce the corresponding aldehyde (e.g., 2-furaldehyde) and a mild acid catalyst. Stir for 3-4 hours.
Isolation: Neutralize the reaction mixture, extract with an organic solvent, and recrystallize the crude product.
Self-Validation: Perform FTIR spectroscopy on the isolated product. The complete disappearance of the characteristic -NO₂ symmetric and asymmetric stretching bands (typically around 1350 cm⁻¹ and 1530 cm⁻¹) and the appearance of a broad -NH stretch (around 3200-3400 cm⁻¹) confirm successful reduction and cyclization.
Quantitative Data Summary
The following table synthesizes the physicochemical parameters, yields, and biological activity metrics of key nitroaniline derivatives discussed in this guide.
Substituted nitroanilines are far more than simple industrial dyes; they are highly tunable electronic systems that serve as the backbone for advanced materials and life-saving therapeutics. By understanding the causality behind their push-pull electronics and leveraging optimized, self-validating synthetic protocols like
SNAr
and reductive cyclization, researchers can efficiently translate these simple aromatic precursors into complex, high-value heterocyclic pharmacophores.
References
ResearchGate - Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents
URL:[Link]
ResearchGate - Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents
URL:[Link]
Arkivoc - Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives
URL:[Link]
PMC / NIH - Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors
URL:[Link]
Reactivity Profile and Synthetic Utility of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline: An In-Depth Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, poly-substituted benzene rings a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery, poly-substituted benzene rings are privileged scaffolds for the construction of complex aza-heterocycles, such as benzimidazoles and quinoxalines (frequently found in kinase inhibitors). 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized, tetrasubstituted arene that offers a masterclass in orthogonal reactivity.
By understanding the electronic and steric interplay of its four substituents, chemists can execute highly regioselective and chemoselective transformations. This guide dissects the causality behind its reactivity and provides field-proven, self-validating protocols for its functionalization.
Structural & Electronic Profiling: The Causality of Reactivity
To leverage this building block effectively, one must first map the electronic and steric environment of the ring system . The relative positioning of the substituents dictates the molecule's synthetic destiny:
C1 N-Methylamino Group (Sterically Hindered & Deactivated): The secondary amine is flanked by a bromo group at C2 and a nitro group at C6 (both ortho). This creates massive steric congestion. Furthermore, the nitrogen's lone pair is strongly delocalized into the highly electron-withdrawing ortho-nitro group. Causality: This renders the N-methylamino group practically non-nucleophilic, preventing unwanted self-condensation or polymerization during downstream electrophilic or cross-coupling reactions.
C3 Fluoro Group (para-Activated for SNAr): The fluorine atom at C3 sits exactly para to the nitro group at C6. Causality: The strong resonance electron-withdrawing effect of the nitro group stabilizes the anionic Meisenheimer complex at C3. This makes the C3-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides .
C2 Bromo Group (Orthogonal Cross-Coupling Handle): The bromine atom is meta to the nitro group, meaning it is not sufficiently electronically activated to undergo SNAr. Causality: The C2-Br bond remains intact during C3-fluorine displacement, preserving it as a pristine handle for subsequent transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) .
Global reactivity map of 2-bromo-3-fluoro-N-methyl-6-nitroaniline highlighting orthogonal pathways.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes a mechanistic rationale ("Causality Check") and a built-in quality control step to ensure the integrity of the transformation.
Protocol A: Regioselective SNAr at C3
Objective: Displace the C3-fluorine with a secondary amine (e.g., morpholine) while leaving the C2-bromo group untouched.
Reaction Setup: Dissolve 2-bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by morpholine (1.2 eq).
Execution: Heat the mixture to 80 °C under nitrogen for 4–6 hours.
Causality Check: NMP is selected for its high dielectric constant, which lowers the activation energy of the polar Meisenheimer transition state. DIPEA is utilized as a non-nucleophilic base to scavenge the generated HF; using a weaker or nucleophilic base would lead to incomplete conversion or side reactions .
Validation & QC: Perform LC-MS. The product mass should reflect a +67 Da shift (loss of F [-19], addition of morpholine [+86]). The isotopic pattern must still show the characteristic 1:1 ratio of
79
Br/
81
Br, confirming the C2-Br bond is intact.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C6-nitro group to a primary amine to yield a 1,2-diamine, paving the way for cyclization.
Reaction Setup: Suspend the C3-substituted intermediate (1.0 eq) in a 4:1 (v/v) mixture of Ethanol and Water.
Reagent Addition: Add Ammonium chloride (NH
4
Cl) (5.0 eq) and Iron (Fe) powder (325 mesh, 5.0 eq).
Execution: Heat the suspension to 80 °C with vigorous stirring for 2 hours.
Causality Check: Standard catalytic hydrogenation (Pd/C with H
2
) is strictly prohibited here, as it will rapidly cause hydrodehalogenation of the C2-Br bond. The Béchamp reduction (Fe/NH
4
Cl) relies on single-electron transfer mechanisms that are highly chemoselective for nitro groups, preserving the aryl bromide for downstream coupling.
Validation & QC: Filter hot through Celite to remove iron oxides. After aqueous workup,
1
H-NMR should show the disappearance of the highly deshielded aromatic protons associated with the nitro group, and the appearance of a broad singlet integrating to 2H (the new -NH
2
group).
Protocol C: Suzuki-Miyaura Cross-Coupling at C2
Objective: Couple an arylboronic acid to the sterically congested C2-bromo position.
Reaction Setup: In a Schlenk flask, combine the 1,2-diamine intermediate (1.0 eq), Arylboronic acid (1.5 eq), K
3
PO
4
(3.0 eq), Pd
2
(dba)
3
(0.05 eq), and XPhos (0.10 eq).
Execution: Evacuate and backfill with N
2
three times. Add degassed 1,4-Dioxane/H
2
O (10:1). Heat to 100 °C for 12 hours.
Causality Check: The C2 position is heavily sterically hindered by the adjacent N-methylamino and C3-substituents. Standard triphenylphosphine ligands will fail. XPhos (a dialkylbiaryl phosphine) is mandatory; its electron-rich nature accelerates oxidative addition into the hindered C-Br bond, while its massive steric bulk forces the difficult reductive elimination step.
Workflow Visualization: Benzimidazole Synthesis
A classic application of this scaffold is the synthesis of 1-methylbenzimidazole cores, achieved by carrying the molecule through the SNAr, Reduction, and Cyclocondensation sequence.
Three-step synthetic workflow converting the title compound into a functionalized benzimidazole.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and chemoselectivity profiles for the core transformations discussed, providing a benchmark for reaction optimization.
Reaction Type
Target Position
Reagents / Catalyst System
Solvent System
Temp (°C)
Typical Yield (%)
Chemoselectivity Profile
SNAr (Amine)
C3
Morpholine, DIPEA
NMP
80
85 – 92
>99% (Exclusive F displacement)
SNAr (Thiolate)
C3
NaSMe
THF
0 to 25
90 – 95
>99% (Exclusive F displacement)
Nitro Reduction
C6
Fe powder, NH
4
Cl
EtOH / H
2
O
80
78 – 85
Retains C2-Br bond completely
Suzuki Coupling
C2
Ar-B(OH)
2
, Pd
2
(dba)
3
, XPhos
Dioxane / H
2
O
100
65 – 80
Tolerates free amines and heterocycles
References
Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene
Source: Organic Process Research & Development, ACS Publications
URL: [Link]
Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies
Source: Synthetic Communications, Taylor & Francis
URL: [Link]
Title: Heterocyclic compounds useful as anti-bacterial agents and method for production thereof (WO2018225097A1)
Title: 2-Bromo-3-fluoro-6-nitroaniline (CID 19429780)
Source: PubChem, National Institutes of Health
URL: [Link]
Exploratory
2-Bromo-3-fluoro-N-methyl-6-nitroaniline: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized, penta-substituted benzene derivative that serves as a critical building block in modern medicinal chemistry. Featuring a precise arra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized, penta-substituted benzene derivative that serves as a critical building block in modern medicinal chemistry. Featuring a precise arrangement of halogens (bromo and fluoro), a nitro group, and an N-methylamine moiety, this scaffold is uniquely primed for the synthesis of complex heterocycles, including benzimidazoles and phenylenediamines. These downstream motifs are frequently utilized in the development of kinase inhibitors (e.g., MEK inhibitors) and novel antibacterial agents[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-validated experimental protocols.
Chemical Identity & Physicochemical Profiling
Understanding the structural parameters of this intermediate is essential for predicting its behavior in subsequent cross-coupling or reduction reactions. The presence of the electron-withdrawing nitro group significantly diminishes the basicity of the aniline nitrogen, while the fluorine atom modulates the molecule's lipophilicity and metabolic stability.
The synthesis of 2-bromo-3-fluoro-N-methyl-6-nitroaniline relies on a highly controlled, two-step sequence starting from commercially available 2-bromo-1,3-difluorobenzene. The elegance of this pathway lies in the exploitation of directing groups to achieve absolute regiocontrol.
The nitration of 2-bromo-1,3-difluorobenzene utilizes standard nitrating mixture (HNO₃/H₂SO₄). The regioselectivity is dictated by the synergistic ortho/para-directing effects of the two fluorine atoms. The C4 position is para to the C1-fluorine and ortho to the C3-fluorine, making it highly electron-rich and the kinetically favored site for electrophilic attack by the nitronium ion (NO₂⁺). This yields 2-bromo-1,3-difluoro-4-nitrobenzene [1].
The critical transformation is the SₙAr reaction of 2-bromo-1,3-difluoro-4-nitrobenzene with methylamine. The precursor possesses two labile fluorine atoms:
C1-Fluorine: Para to the nitro group (sterically less hindered).
C3-Fluorine: Ortho to the nitro group (highly sterically hindered by the adjacent bromine and nitro groups).
The Causality of Regioselectivity: Despite the severe steric penalty at the C3 position, substitution occurs exclusively at the ortho-fluorine to yield 2-bromo-3-fluoro-N-methyl-6-nitroaniline[1]. This is driven by intramolecular hydrogen bonding in the transition state. As the primary aliphatic amine approaches the C3 carbon, its amine proton forms a strong hydrogen bond with the oxygen of the adjacent nitro group. This stabilizes the resulting Meisenheimer complex, dramatically lowering the activation energy (ΔG‡) for ortho-attack compared to the para-attack, completely overriding steric hindrance.
Visualizing the Synthetic Logic
Caption: Synthetic workflow for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline from 2-bromo-1,3-difluorobenzene.
Caption: Regioselective SₙAr mechanism driven by hydrogen-bonding in the transition state.
Detailed Experimental Methodologies
The following protocols are engineered as self-validating systems, ensuring reproducibility and safety at the bench[1].
Protocol A: Synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene (Nitration)
Preparation: Charge a dry, round-bottom flask with 2-bromo-1,3-difluorobenzene (1.0 equiv, e.g., 10.0 g) and concentrated H₂SO₄ (3.0 volumes, 30 mL).
Thermal Control: Cool the stirred solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
Electrophile Generation: Add concentrated HNO₃ (65%, 25 mL) dropwise via an addition funnel.
Causality Check: Nitration is highly exothermic. The dropwise addition ensures the internal temperature remains below 5 °C, preventing oxidative degradation and the formation of dinitro byproducts.
Reaction: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1 hour.
Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring for 5 minutes.
Causality Check: Rapid thermal quenching halts the reaction and forces the highly insoluble nitroaromatic product to precipitate out of the acidic aqueous phase.
Workup: Extract the aqueous suspension with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate (Yield: ~73%). The ¹H-NMR (DMSO-d₆) will show two distinct aromatic protons at δ 8.34–8.29 (m, 1H) and 7.56–7.51 (m, 1H)[1].
Protocol B: Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (SₙAr)
Preparation: Dissolve the crude 2-bromo-1,3-difluoro-4-nitrobenzene (1.0 equiv, e.g., 9.00 g) in anhydrous Tetrahydrofuran (THF, 10 volumes, 90 mL) at room temperature under a nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 13.3 mL).
Causality Check: DIPEA acts as a non-nucleophilic "proton sponge." It neutralizes the hydrofluoric acid (HF) generated during the SₙAr process, preventing the protonation of the methylamine reagent which would otherwise stall the reaction.
Thermal Activation: Heat the resulting mixture (typically 50–65 °C) and monitor via LCMS/TLC.
Causality Check: While the ortho-fluorine is highly activated, the extreme steric crowding from the adjacent bromine requires mild thermal energy to efficiently drive the formation of the transition state.
Workup: Once starting material is consumed, cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the target product.
Applications in Drug Development
The strategic placement of functional groups on 2-bromo-3-fluoro-N-methyl-6-nitroaniline makes it a versatile linchpin in drug discovery:
Benzimidazole / Phenylenediamine Formation: The nitro group can be readily reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to yield a 1,2-diamine. This diamine can be cyclized with various orthoesters or aldehydes to form substituted benzimidazoles, a core pharmacophore in many antibacterial agents[1].
Transition Metal Catalysis: The bromine atom at C2 provides a robust orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid expansion of structure-activity relationships (SAR) at the ortho position of the aniline.
Metabolic Tuning: The C3 fluorine atom serves to lower the pKa of adjacent basic centers, increase lipophilicity (LogP ~2.54), and block metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that position.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Executive Summary The functionalization of highly substituted anilines is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors, benzimidazoles, and quinoxalines. 2-Bromo-3-fluoro-N-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of highly substituted anilines is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors, benzimidazoles, and quinoxalines. 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a dense, polyfunctional building block that presents unique steric and electronic challenges for palladium-catalyzed cross-coupling. This application note provides a comprehensive, causality-driven guide to achieving high-yielding Suzuki-Miyaura cross-couplings with this substrate, detailing the physicochemical rationale behind catalyst selection, reaction optimization, and self-validating experimental protocols.
Physicochemical & Structural Profiling
Understanding the intrinsic properties of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is critical for predicting its reactivity. The molecule features a push-pull electronic system and significant steric crowding around the primary reaction site (C2-Bromo).
Quantitative Data Summary
Property
Value
Implication for Synthesis
Chemical Formula
C7H6BrFN2O2
High density of heteroatoms requires careful chemoselectivity.
Molecular Weight
247.96 g/mol
Standard mass tracking for LC-MS monitoring.
LogP
2.53
Highly lipophilic; requires biphasic or polar aprotic solvent systems for optimal dissolution.
C6-Nitro Group
Electron-Withdrawing
Accelerates oxidative addition of Pd(0) to the C-Br bond.
N-Methyl Group
Secondary Amine
Potential for off-cycle Pd coordination; necessitates bulky ligands.
(Data sourced from structural profiling and chemical inventory databases[1])
Structural reactivity logic of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Mechanistic Insights: Overcoming Electronic and Steric Hurdles
The Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. When applying this cycle to 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, specific mechanistic hurdles must be addressed:
Accelerated Oxidative Addition vs. Sluggish Reductive Elimination: The strongly electron-withdrawing nitro group at the C6 position depletes electron density from the aromatic ring. This makes the C-Br bond highly susceptible to oxidative addition by the electron-rich Pd(0) center[3]. However, this same electron deficiency stabilizes the resulting Pd(II) intermediate, making the final reductive elimination step energetically demanding.
Steric Hindrance and Amine Poisoning: The C2-Bromo site is flanked by a fluoro group and an N-methylamine. Unprotected ortho-anilines are notorious for poisoning palladium catalysts via stable chelate formation[4].
Causality of Ligand Choice: To overcome these issues, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are strictly required. The extreme steric bulk of XPhos forces the Pd(II) intermediate into a conformation that accelerates reductive elimination. Furthermore, the electron-rich nature of the dicyclohexylphosphine moiety prevents the secondary amine from displacing the ligand and deactivating the catalyst[2].
Suzuki-Miyaura catalytic cycle optimized for sterically hindered anilines.
Catalyst Optimization Matrix
Catalyst System
Base / Solvent
Temp
Yield / Outcome
Mechanistic Rationale
Pd(PPh3)4
Na2CO3 / Toluene:H2O
90 °C
< 15% (Decomp)
PPh3 lacks the steric bulk to force reductive elimination; high temp degrades the boronic acid.
Pd(dppf)Cl2
K2CO3 / Dioxane:H2O
90 °C
~ 11%
Bidentate ligand struggles with the extreme ortho-steric crowding of the substrate[4].
The following protocol is a self-validating system designed to ensure reproducibility and prevent common failure modes (e.g., catalyst oxidation, protodeboronation).
Base: K3PO4 (aqueous 2.0 M solution) (3.0 equiv, 3.0 mmol)
Solvent: THF or 1,4-Dioxane (degassed, 10 mL)
Step-by-Step Methodology
System Preparation & Degassing (Critical Step):
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, the boronic acid, and XPhos Pd G2.
Causality: Solid-phase mixing before solvent addition minimizes localized concentration gradients.
Validation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen irreversibly oxidizes the electron-rich XPhos ligand to a phosphine oxide, permanently killing the catalytic cycle.
Solvent & Base Addition:
Action: Inject 10 mL of anhydrous, sparged THF (or Dioxane) via syringe. Stir to dissolve the organic components. Subsequently, inject the 2.0 M aqueous K3PO4 solution.
Causality: K3PO4 is chosen over weaker bases because it efficiently forms the reactive trialkoxyboronate intermediate required for transmetalation without requiring harsh heating[2].
Reaction Execution & Monitoring:
Action: Heat the biphasic mixture in a pre-equilibrated oil bath at 40–45 °C for 2–4 hours[5].
Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 248) and the appearance of the product mass validates successful cross-coupling. Do not exceed 60 °C; excessive heat promotes the homocoupling of the boronic acid and thermal degradation of the nitroarene.
Quench & Extraction:
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with distilled water (10 mL). Separate the phases and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
Causality: Ethyl acetate efficiently partitions the lipophilic product from the aqueous phosphate salts and palladium black residues.
Purification:
Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
References
Andrew G Myers Research Group, Harvard University. "The Suzuki Reaction". URL: [Link]
RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters". URL: [Link]
MDPI. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents". URL:[Link]
ACS Publications. "Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors". URL: [Link]
Nucleophilic aromatic substitution with 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
An in-depth guide to the strategic application of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in nucleophilic aromatic substitution (SNAr) reactions for advanced chemical synthesis. Introduction: A Versatile Building Block...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the strategic application of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in nucleophilic aromatic substitution (SNAr) reactions for advanced chemical synthesis.
Introduction: A Versatile Building Block for Complex Molecules
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen leaving groups, a potent electron-withdrawing nitro group, and an electron-donating N-methylamino group, makes it a sophisticated substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a comprehensive guide to understanding and utilizing this reagent, focusing on the principles of regioselectivity, reaction optimization, and practical laboratory protocols.
The strategic placement of the nitro group is paramount to the reactivity of the molecule. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups that can stabilize the negatively charged intermediate.[1] The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the key determinant of the reaction's feasibility and rate.
Part 1: The Decisive Factor of Regioselectivity
A critical consideration when using 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is predicting which halogen will be displaced by the incoming nucleophile. While fluorine's high electronegativity often makes it a surprisingly good leaving group in SNAr reactions by stabilizing the Meisenheimer complex, the position of the activating group is the ultimate directing factor.[2][3][4]
In this specific molecule:
The Bromine atom is positioned ortho to the powerfully electron-withdrawing nitro group.
The Fluorine atom is positioned meta to the nitro group.
SNAr reactions are significantly accelerated when the leaving group is located at a position ortho or para to a strong electron-withdrawing group.[1][4] This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. A meta positioning does not allow for this direct resonance stabilization.
Therefore, nucleophilic attack will overwhelmingly favor the displacement of the bromine atom. The fluorine atom, being meta to the nitro group, is significantly less activated and will remain intact under typical SNAr conditions.
Caption: Logical flow for determining the regioselective outcome in SNAr.
Mechanism of Bromine Displacement
The reaction proceeds through the classic addition-elimination pathway, as illustrated below. The initial attack of the nucleophile is typically the rate-determining step.[2][3] The restoration of aromaticity upon elimination of the bromide ion is a rapid, energetically favorable process.
Caption: The addition-elimination mechanism for SNAr on the target molecule.
Part 2: Experimental Protocols and Considerations
The following sections provide generalized protocols that serve as a starting point for various nucleophiles. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophile and the desired product characteristics.
General Reaction Workflow
A typical experimental procedure involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.
Caption: Standard experimental workflow for SNAr reactions.
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes the substitution of the bromine atom with an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates.
Base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) (2.0 - 3.0 eq)
Solvent (e.g., DMF, DMSO, NMP, or ACN)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Standard workup and purification equipment
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirred suspension.
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with water, followed by brine.
Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: O-Alkylation with an Alkoxide
This protocol outlines the synthesis of aryl ethers using an alcohol in the presence of a strong base to generate the alkoxide nucleophile in situ.
Materials:
2-Bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 eq)
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (can be used as solvent or co-solvent)
Strong base (e.g., NaH, KOtBu) (1.5 eq)
Anhydrous solvent (e.g., THF, DMF)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Standard workup and purification equipment
Procedure:
Alkoxide Formation (if necessary): In a separate flask under an inert atmosphere, add the alcohol to a suspension of a strong base like NaH (1.5 eq) in an anhydrous solvent (e.g., THF) at 0 °C. Stir until hydrogen evolution ceases.
Setup: In the main reaction flask, dissolve 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
Nucleophile Addition: Slowly add the pre-formed alkoxide solution to the solution of the starting material at room temperature.
Reaction: Heat the mixture to a temperature between 60-100 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up:
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product into an organic solvent like ethyl acetate.
Wash the combined organic layers with water and brine.
Isolation & Purification: Proceed as described in Protocol 1 (Steps 7 & 8).
Part 3: Reagent Selection and Data Summary
The choice of nucleophile, base, and solvent is critical for a successful SNAr reaction. The following table provides a summary of common choices and expected reactivity trends.
Nucleophile Class
Example(s)
Typical Base
Typical Solvent
Relative Rate & Notes
Secondary Amines
Piperidine, Morpholine
K₂CO₃, Cs₂CO₃
DMF, DMSO
Fast: Highly nucleophilic. Reactions often proceed to completion at 80-100 °C.
Primary Amines
Benzylamine, Aniline
K₂CO₃, DIPEA
DMF, NMP
Moderate to Fast: Aniline is less nucleophilic and may require higher temperatures (100-140 °C).
Alkoxides
Sodium methoxide, Potassium tert-butoxide
(Pre-formed or in situ with NaH)
THF, DMF
Fast: Highly reactive nucleophiles. Reactions can often be run at lower temperatures (60-80 °C).
Thiols
Thiophenol, Benzyl mercaptan
K₂CO₃, Et₃N
ACN, DMF
Very Fast: Thiolates are excellent nucleophiles for SNAr. Reactions are often exothermic and may proceed at room temperature or with gentle heating.
Part 4: Safety and Handling
Substrate: 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a nitroaromatic compound and should be treated as potentially toxic and mutagenic. Handle in a well-ventilated fume hood.[5]
Reagents: Many reagents used in SNAr, such as strong bases (NaH, KOtBu) and polar aprotic solvents (DMF, DMSO), have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[6]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, at all times.
References
Addition-Elimination at Aromatics (SNAR). (n.d.). St. John's University & College of St. Benedict. Retrieved from [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019, June 24). Wyzant Ask An Expert. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
Ho, H. C., et al. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Retrieved from [Link]
Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
Friscic, T., et al. (2021). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. The Journal of Organic Chemistry. Retrieved from [Link]
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Taylor & Francis Online. Retrieved from [Link]
Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018, August 8). Taylor & Francis Online. Retrieved from [Link]
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Retrieved from [Link]
How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. (2016, June 15). PubMed. Retrieved from [Link]
Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved from [Link]
Chemoselective Reduction of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline: Overcoming Hydrodehalogenation in Highly Functionalized Arenes
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Executive Summary The reduction of nitroarenes to their cor...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocols (SOPs)
Executive Summary
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in pharmaceutical synthesis. However, when the substrate contains labile carbon-halogen bonds—such as in 2-bromo-3-fluoro-N-methyl-6-nitroaniline —achieving high chemoselectivity becomes a significant synthetic challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in competitive hydrodehalogenation, particularly at the C-Br position[1].
This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the chemoselective reduction of the nitro moiety to yield 3-bromo-4-fluoro-N2-methylbenzene-1,2-diamine , preserving the critical halogen pharmacophores.
Mechanistic Rationale: The Chemoselectivity Challenge
The primary mode of failure in the reduction of halogenated nitroarenes is the improper selection of the reducing agent.
Catalytic Hydrogenation (Pd/C, Pt/C): Transition metal catalysts like Palladium readily undergo oxidative addition into the C-Br bond (bond dissociation energy ~81 kcal/mol). In the presence of hydrogen gas, this leads to rapid and irreversible hydrodebromination[2].
Single Electron Transfer (SET) Reductions: To achieve true orthogonality, the reduction must proceed via a mechanism that does not activate the C-Halogen bond. Metals such as zero-valent Iron (Fe) or Tin(II) chloride (SnCl₂) operate via sequential single-electron and proton transfers (nitro
→
nitroso
→
hydroxylamine
→
amine). Because this pathway relies on the electrophilicity of the nitro group rather than surface-mediated oxidative addition, the C-Br and C-F bonds remain completely intact[1].
Figure 1: Mechanistic divergence in the reduction of halogenated nitroarenes.
Quantitative Analysis of Reduction Modalities
The following table summarizes the performance of various reduction strategies specifically applied to bromo-substituted nitroarenes.
Causality & Design: This method is selected as the primary protocol due to its exceptional chemoselectivity and scalability. By utilizing zero-valent iron as the electron donor and ammonium chloride (NH₄Cl) as a mild proton source (pKa ~9.2), the reaction avoids the use of strong acids that could protonate the resulting diamine and complicate isolation[1].
Solvent System Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene (1.0 mmol) in 8.0 mL of ethanol.
Insight: Ethanol is required to fully solubilize the highly lipophilic halogenated substrate.
Reagent Introduction: Add 2.0 mL of deionized water to the flask, followed by NH₄Cl (5.0 mmol). Stir until the salt is partially dissolved, then add the iron powder (5.0 mmol) in one portion[1].
Insight: The 4:1 EtOH:H₂O ratio creates a biphasic interface ensuring that both the organic substrate and the inorganic proton source are accessible at the iron surface.
Thermal Activation: Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) under vigorous stirring. The initial phase is exothermic[1].
Self-Validation (Reaction Monitoring): After 45 minutes, withdraw a 10 µL aliquot. Dilute with EtOAc and spot on a silica gel TLC plate (Eluent: 3:1 Hexanes:EtOAc). The starting material (yellow, UV active) should be entirely absent, replaced by a highly polar, ninhydrin-active spot (the diamine).
Quench and Filtration: Once complete, remove the flask from heat. While still warm (approx. 50 °C), filter the heterogeneous mixture through a 1-inch pad of Celite®[1].
Insight: The byproduct is a finely divided iron oxide sludge (magnetite) that will instantly blind standard filter paper. Filtering hot prevents the diamine product from co-precipitating with the sludge.
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 3-bromo-4-fluoro-N2-methylbenzene-1,2-diamine.
Figure 2: Standard operating workflow for the Fe/NH4Cl mediated chemoselective reduction.
Causality & Design: SnCl₂ is a potent stoichiometric reductant. While highly chemoselective against dehalogenation, it generates stoichiometric heavy metal waste and is therefore generally reserved for small-scale discovery chemistry or substrates strictly requiring anhydrous/acidic conditions[3].
Step-by-Step Execution:
Reaction Setup: Dissolve the substrate (1.0 mmol) in 10 mL of EtOAc in a round-bottom flask.
Reagent Addition: Add SnCl₂·2H₂O (4.0 mmol) directly to the stirring solution. Heat the mixture to 65 °C[3].
Monitoring: Stir for 2–4 hours, validating completion via TLC as described in Protocol A.
Work-up (Critical Step): Cool the mixture to room temperature. Carefully pour the reaction into a beaker containing 20 mL of saturated aqueous NaHCO₃ or 1M NaOH.
Insight: SnCl₂ reduction generates Sn(IV) byproducts that form thick, gelatinous emulsions in water, severely trapping the product[4]. The addition of base converts these into soluble stannate complexes or distinct filterable precipitates, breaking the emulsion.
Isolation: Filter the biphasic mixture through Celite® to remove any insoluble tin oxides. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 15 mL), dry over Na₂SO₄, and concentrate.
References
Benchchem. "Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes." 1
Benchchem. "Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline." 3
ACS Sustainable Chemistry & Engineering. "Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles." (2019).2
Journal of Chemical Education. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." (2023). 4
Application Note & Protocol: N-demethylation of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Abstract & Introduction The N-demethylation of tertiary amines is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development for the synthesis of key...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
The N-demethylation of tertiary amines is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development for the synthesis of key intermediates and active pharmaceutical ingredients.[1] This application note provides a detailed protocol for the N-demethylation of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, a substrate of significant challenge due to its electronic and steric properties. The aromatic ring is severely deactivated by the presence of three strong electron-withdrawing groups (nitro, bromo, fluoro), which complicates many standard N-demethylation procedures.
Many contemporary N-demethylation methods, including metal-free or metal-catalyzed oxidative approaches, often proceed via mechanisms involving hydrogen atom transfer (HAT) or single electron transfer (SET).[2][3] However, the high oxidation potential of the nitrogen atom in the target substrate, a direct consequence of the powerful electron-withdrawing substituents, renders these oxidative pathways largely ineffective. Indeed, studies have shown that anilines bearing strong electron-withdrawing groups, such as a nitro group, are passivated towards such reactions.[2]
Therefore, a more robust strategy is required, one that does not depend on the electronic nature of the aromatic ring. Classical methods that directly target the tertiary amine functionality with electrophilic reagents are better suited for this purpose. This protocol details the use of α-chloroethyl chloroformate (ACE-Cl), a reagent known for its efficacy in cleaving N-methyl groups from a wide range of tertiary amines under relatively mild conditions.[4] The reaction proceeds through a stable carbamate intermediate, which is subsequently decomposed to yield the desired secondary amine, 2-Bromo-3-fluoro-6-nitroaniline.
Mechanistic Rationale & Strategic Considerations
The chosen method, often referred to as the Olofson-DeMarco procedure, involves a two-step sequence that leverages the reactivity of chloroformates with tertiary amines.[1][4]
Carbamate Formation: The tertiary amine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of α-chloroethyl chloroformate. This forms a quaternary ammonium salt intermediate. A subsequent rearrangement, driven by the loss of a stable alkyl chloride, yields an α-chloroethyl carbamate.
Carbamate Cleavage (Decarbamoylation): The carbamate intermediate is thermally unstable and is readily cleaved by a nucleophilic solvent, typically methanol. Heating the carbamate in methanol promotes its decomposition into the desired secondary amine hydrochloride, along with volatile byproducts: carbon dioxide and methyl chloride.
This method is particularly advantageous for the target substrate because the initial acylation step is an attack by the lone pair of the amine, a reaction less sensitive to the electronic deactivation of the attached aryl ring compared to oxidative methods. The subsequent cleavage is a well-established, high-yielding thermal decomposition.
Caption: Detailed experimental workflow for N-demethylation.
Carbamate Formation:
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (2.64 g, 10.0 mmol).
Add anhydrous 1,2-dichloroethane (50 mL) and stir until the solid is fully dissolved.
Cool the flask in an ice-water bath to 0°C.
Using a syringe, add α-chloroethyl chloroformate (1.5 mL, 13.0 mmol, 1.3 equivalents) dropwise over approximately 15 minutes. An exotherm may be observed.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Heat the mixture to reflux (approx. 84°C) and maintain for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 4:1 Hexanes:EtOAc. The reaction is complete upon the disappearance of the starting material spot.
Carbamate Cleavage:
Cool the reaction mixture to room temperature.
Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and any excess ACE-Cl. This will likely yield a viscous oil.
To the flask containing the crude carbamate intermediate, add anhydrous methanol (50 mL).
Heat the methanolic solution to reflux (approx. 65°C) and maintain for 1-2 hours.
Monitor the cleavage by TLC. A new, more polar spot corresponding to the product should appear, and the intermediate carbamate spot should disappear.
Workup and Purification:
Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
Carefully add saturated sodium bicarbonate solution (~100 mL) to neutralize the hydrochloric acid formed during the reaction. Caution: CO₂ evolution will occur.
Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).
Combine all organic extracts and wash with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to afford the pure 2-Bromo-3-fluoro-6-nitroaniline.
Expected Results & Troubleshooting
Parameter
Expected Outcome
Yield
65-85% (post-purification)
Appearance
Yellow to orange solid
¹H NMR
Absence of the N-methyl singlet (~3.0 ppm). Appearance of a broad N-H singlet. Shifts in aromatic protons.
Mass Spec (ESI+)
[M+H]⁺ peak corresponding to C₆H₄BrFN₂O₂ (m/z ~235/237 for Br isotopes).
Problem
Potential Cause
Suggested Solution
Incomplete Reaction (Step 1)
Insufficient reflux time or reagent stoichiometry.
Increase reflux time and monitor by TLC. If necessary, add an additional 0.1-0.2 eq of ACE-Cl.
Incomplete Cleavage (Step 2)
Insufficient reflux time in methanol.
Extend the reflux time in methanol to 3-4 hours.
Low Yield after Workup
Incomplete extraction; loss of product during neutralization.
Ensure pH of the aqueous layer is >8 during bicarbonate wash. Perform an additional extraction with EtOAc.
Multiple Spots on TLC of Final Product
Incomplete reaction or formation of side products.
Ensure anhydrous conditions were maintained. Optimize flash chromatography conditions (solvent system, gradient) for better separation.
Conclusion
The N-demethylation of the electronically deactivated substrate 2-Bromo-3-fluoro-N-methyl-6-nitroaniline can be successfully achieved using a two-step protocol involving α-chloroethyl chloroformate. This method circumvents the limitations of oxidative demethylation pathways by directly targeting the amine functionality. By carefully controlling reaction conditions and executing a thorough workup and purification, the desired secondary amine product, a valuable synthetic intermediate, can be obtained in good yield. This protocol underscores the importance of selecting a reaction mechanism that is compatible with the specific electronic and steric nature of the substrate.
References
Botla, V., et al. (2017). Base-oxidant promoted metal-free N-demethylation of arylamines. Journal of Chemical Sciences, 129(9), 1469-1474. [Link]
Wikipedia. (n.d.). Demethylation. Retrieved March 29, 2026, from [Link]
Shyman´ska, M., et al. (2011). Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects. Archives of Biochemistry and Biophysics, 510(1), 35-41. [Link]
Andres, J., et al. (2004). A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup. Organic Letters, 6(4), 541-544. [Link]
Grabner, G., et al. (2002). Photoinduced demethylation of 4-nitro-N,N-dimethylaniline. Photochemical & Photobiological Sciences, 1(4), 269-274. [Link]
Karaman, R., et al. (2016). What demethylating reagent do you suggest? ResearchGate. [Link]
de Oliveira, B. H., et al. (2009). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Zeitschrift für Naturforschung C, 64(1-2), 65-68. [Link]
Emaminejad, M., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3242. [Link]
Nemes, P., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. International Journal of Molecular Sciences, 24(2), 1530. [Link]
Strieth-Kalthoff, F., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8963-8973. [Link]
de Oliveira, B. H., et al. (2009). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. ResearchGate. [Link]
GKToday. (2025). Demethylation. Retrieved March 29, 2026, from [Link]
Baciocchi, E., et al. (2005). Electron-transfer mechanism in the N-demethylation of N,N-dimethylanilines by the phthalimide-N-oxyl radical. The Journal of Organic Chemistry, 70(13), 5144-5149. [Link]
ResearchGate. (n.d.). The reported N-demethylation reactions. Retrieved March 29, 2026, from [Link]
Hudlicky, T., et al. (2009). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Collection of Czechoslovak Chemical Communications, 74(1), 113-131. [Link]
Reeve, J. T., & Sarpong, R. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic letters, 21(16), 6429–6433. [Link]
Publisso. (2025). N-Methylaniline. Retrieved March 29, 2026, from [Link]
Emaminejad, M., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3242. [Link]
The Strategic deployment of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline. This highly functi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline. This highly functionalized aniline derivative is a versatile building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for key transformations, and insights into its potential in contemporary drug discovery programs.
Introduction: The Value Proposition of a Multi-Functional Scaffolding
Substituted anilines are a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics. The strategic incorporation of bromine, fluorine, a nitro group, and an N-methyl group in 2-Bromo-3-fluoro-N-methyl-6-nitroaniline offers a unique combination of synthetic handles and modulating electronic properties. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution, while the bromo moiety provides a reactive site for palladium-catalyzed cross-coupling reactions. The N-methyl group can influence solubility, metabolic stability, and conformational preferences of the final molecule. This multi-functionality makes it an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological targets, including protein kinases.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
Safety Information: 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility and Key Transformations
The synthetic utility of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is primarily centered around two key reaction classes: palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, providing another point for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a versatile handle for the formation of carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed reactions.
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many kinase inhibitors.[2] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3]
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a representative Suzuki-Miyaura coupling reaction.
To a flame-dried round-bottom flask, add 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, 4-methoxyphenylboronic acid, and potassium carbonate.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.[2]
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.[4]
Solvent System: The dioxane/water mixture is a common choice, as it solubilizes both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is essential to prevent catalyst deactivation.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of substituted anilines and related compounds.[5][6] This reaction is particularly useful for introducing diverse amine functionalities.
Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-fluoro-N-methyl-6-nitroaniline: An Application Guide for Researchers
Introduction: The Strategic Value of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in Medicinal Chemistry Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved dr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] The privileged nature of these scaffolds stems from their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The starting material, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, is a highly functionalized and strategically valuable building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, a nitro group as a precursor to a versatile amino functionality, and an N-methyl group for specific structural requirements—offers multiple avenues for diversification and the construction of complex molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel benzimidazole and quinoxaline derivatives from 2-Bromo-3-fluoro-N-methyl-6-nitroaniline. Furthermore, it details protocols for the subsequent functionalization of these heterocyclic cores via palladium-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for drug discovery programs. The methodologies presented herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to troubleshoot and optimize these reactions for their specific needs.
I. Synthesis of 7-Bromo-8-fluoro-1-methyl-1H-benzo[d]imidazole Derivatives
The one-pot reductive cyclization of ortho-nitroanilines with aldehydes is an efficient and versatile method for the synthesis of N-substituted benzimidazoles.[2] This approach is particularly advantageous as it avoids the isolation of the intermediate ortho-phenylenediamine, which can be unstable. The presence of the N-methyl group in the starting material directly leads to the formation of the corresponding N-1 substituted benzimidazole.
Mechanistic Rationale
The reaction proceeds through a tandem reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent intramolecular cyclization and aromatization. The choice of reducing agent is critical for the success of this one-pot reaction. Sodium dithionite (Na2S2O4) is a mild and effective reducing agent for this transformation, compatible with a wide range of functional groups on the aldehyde. The fluorine atom at the 3-position and the bromine atom at the 2-position are expected to be well-tolerated under these reductive conditions.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 equiv.) and the aromatic aldehyde (1.2 equiv.) in ethanol.
In a separate flask, prepare a solution of sodium dithionite (4.0 equiv.) in water.
Heat the ethanolic solution of the aniline and aldehyde to reflux.
To the refluxing solution, add the aqueous sodium dithionite solution dropwise over 30 minutes.
Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-aryl-7-bromo-8-fluoro-1-methyl-1H-benzo[d]imidazole.
Note: Yields are indicative and may vary based on the specific aldehyde and reaction scale.
Diagram of the Synthetic Workflow:
Caption: Workflow for the one-pot synthesis of benzimidazoles.
II. Synthesis of 6-Bromo-7-fluoroquinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Therefore, the first step in the synthesis of quinoxalines from 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is the reduction of the nitro group to an amine to generate the corresponding ortho-phenylenediamine.
Step 1: Reduction of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or chemical reduction. A reliable method for the reduction of similar substituted nitroanilines is the use of Raney Nickel and hydrogen gas.
Experimental Protocol: Nitro Group Reduction
Materials:
2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Raney Nickel (50% slurry in water)
Methanol
Hydrogen gas supply
Celite®
Procedure:
To a solution of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (1.0 equiv.) in methanol in a suitable hydrogenation vessel, carefully add Raney Nickel (approx. 10% by weight of the starting material).
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting material is completely consumed.
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine, which can be used in the next step without further purification.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
The resulting ortho-phenylenediamine can be condensed with a variety of 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, or benzil, to afford the corresponding quinoxaline derivatives.
Dissolve the crude 3-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (1.0 equiv.) and the 1,2-dicarbonyl compound (1.05 equiv.) in ethanol in a round-bottom flask.
Add a few drops of glacial acetic acid to catalyze the reaction.
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, filter the solid product and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired 6-Bromo-7-fluoroquinoxaline derivative.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 6-Bromo-7-fluoroquinoxalines.
III. Diversification of Heterocyclic Cores via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the synthesized benzimidazole and quinoxaline cores serves as a versatile handle for further diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[3]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the bromo-substituted position.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions such as debromination. For electron-rich heterocyclic substrates, the use of electron-rich and bulky phosphine ligands is often beneficial.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of the synthesized bromo-heterocycles.
Materials:
7-Bromo-8-fluoro-1-methyl-1H-benzo[d]imidazole or 6-Bromo-7-fluoroquinoxaline derivative (1.0 equiv.)
Note: Yields are indicative and depend on the specific substrates and reaction conditions.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the bromo-substituted position, providing access to novel amino-functionalized heterocycles.[3]
Mechanistic Considerations:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical to facilitate the reductive elimination step and prevent β-hydride elimination. Bulky, electron-rich phosphine ligands are generally preferred. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
7-Bromo-8-fluoro-1-methyl-1H-benzo[d]imidazole or 6-Bromo-7-fluoroquinoxaline derivative (1.0 equiv.)
To a dry Schlenk tube, add the palladium pre-catalyst and the ligand.
Evacuate and backfill with inert gas.
Add the anhydrous solvent, followed by the bromo-heterocycle, the amine, and the base.
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC.
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Diagram of Diversification Strategies:
Caption: Diversification of heterocyclic cores via cross-coupling.
IV. Conclusion
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a versatile and valuable starting material for the synthesis of a wide array of novel heterocyclic compounds. This application note has provided detailed protocols and the underlying scientific rationale for the synthesis of benzimidazole and quinoxaline derivatives, followed by their diversification through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The methodologies described herein offer a robust platform for the generation of compound libraries for screening in drug discovery and materials science. By understanding the principles behind these transformations, researchers can adapt and optimize these protocols to access unique and complex molecular architectures, thereby accelerating the pace of innovation in chemical and pharmaceutical research.
V. References
Ghosh, S., & Subba, G. (2014). MgCl2·6H2O as a mild and efficient catalyst for the synthesis of 2-substituted benzimidazoles. Tetrahedron Letters, 55(2), 438-441.
Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Synthesis, 46(10), 1269-1280.
Singh, P., & Paul, K. (2016). Recent advances in the synthesis of quinoxalines: a review. RSC Advances, 6(43), 36625-36649.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Anand, N., & Singh, J. (2012). Palladium-catalyzed cross-coupling reactions: a powerful tool for C–C and C–N bond formation. RSC Advances, 2(31), 11625-11654.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. Retrieved from [Link]
Taylor & Francis Online. (2007). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 37(15), 2473-2478. [Link]
Dong, V. M. (2012). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Synfacts, 2012(10), 1126.
PMC - NCBI. (2019). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 24(22), 4099. [Link]
ResearchGate. (2012). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate.
MDPI. (2020). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]
Organic Chemistry Portal. (n.d.). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Retrieved from [Link]
Application Note & Experimental Protocol: Regioselective Nitration of Bromo-Fluoro-N-Methylaniline Derivatives
Abstract This document provides a comprehensive technical guide for the nitration of bromo-fluoro-N-methylaniline, a substrate of interest for the synthesis of complex pharmaceutical intermediates and fine chemicals. Dir...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for the nitration of bromo-fluoro-N-methylaniline, a substrate of interest for the synthesis of complex pharmaceutical intermediates and fine chemicals. Direct nitration of anilines, particularly those with strong activating groups like N-methyl, is often complicated by oxidation side-reactions and loss of regiochemical control due to protonation of the amino group in the strongly acidic nitrating medium.[1][2][3] To circumvent these challenges, this protocol details a robust, two-step approach involving the protection of the secondary amine as an acetamide, followed by a highly controlled electrophilic aromatic substitution, and concluding with an optional deprotection step. We will delve into the mechanistic rationale governing the reaction's regioselectivity, provide a detailed, step-by-step experimental procedure, and outline critical safety considerations for handling the hazardous reagents involved.
Mechanistic Insights & Strategic Approach
The successful nitration of a multi-substituted aromatic ring hinges on understanding the interplay of the electronic effects of its substituents. The target substrate, a hypothetical bromo-fluoro-N-methylaniline, presents a classic challenge in regioselectivity.
The Challenge of Direct Aniline Nitration
The N-methylamino group (-NHCH₃) is a potent activating group that directs incoming electrophiles to the ortho and para positions.[4] However, standard nitration conditions employ a mixture of concentrated nitric and sulfuric acids.[5][6] In this highly acidic environment, the basic nitrogen atom is readily protonated to form an N-methylanilinium ion (-N⁺H₂CH₃).[1][3][7] This protonated group is strongly deactivating and becomes a meta-director, leading to a mixture of products and often undesired oxidation byproducts.[1][2][7]
The Protective Group Strategy
To maintain the desired ortho, para-directing influence and prevent oxidation, the amino group's basicity must be temporarily masked. This is effectively achieved by converting the amine into an amide, typically an acetamide (-NHCOCH₃), through acylation.[1][8][9] The resulting acetamido group is still an activating ortho, para-director, but significantly less so than a free amine, allowing for a more controlled reaction.[1] The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its basicity and preventing protonation under nitrating conditions.[1]
Predicting Regioselectivity
With the amine protected as an acetamide, the directing effects on the aromatic ring are as follows:
-NHCOCH₃ (Acetamido): A moderately activating, ortho, para-director. Due to its size, it often favors substitution at the less sterically hindered para position.[1]
-F (Fluoro) & -Br (Bromo): Halogens are deactivating via induction but are ortho, para-directors due to resonance.[10][11]
The final position of the incoming nitro group (NO₂), generated from the reaction of nitric and sulfuric acid to form the nitronium ion (NO₂⁺), will be determined by the cumulative influence of these groups.[6][12][13] The powerful acetamido group will be the dominant director. Nitration will occur preferentially at the positions ortho or para to the acetamido group. The specific isomer(s) formed will depend on the initial arrangement of the bromo and fluoro substituents on the aniline ring.
Visualized Experimental Workflow
The overall synthetic strategy is a multi-step process designed for control and safety.
Caption: Workflow for the protected nitration of bromo-fluoro-N-methylaniline.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained chemistry professionals in a properly equipped laboratory. A thorough risk assessment must be conducted before commencing any work.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Bromo-fluoro-N-methylaniline
>98% Purity
Sigma-Aldrich
The specific isomer will define the outcome.
Acetic Anhydride
Reagent Grade
Fisher Scientific
Corrosive and a lachrymator.
Sodium Acetate
Anhydrous
VWR
Used as a base in the protection step.
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
J.T. Baker
Extremely corrosive.
Nitric Acid (HNO₃)
Concentrated (70%)
EMD Millipore
Highly corrosive and a strong oxidizer.
Dichloromethane (DCM)
ACS Grade
Macron
Solvent for extraction.
Sodium Bicarbonate (NaHCO₃)
Reagent Grade
-
For neutralization wash.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
-
Drying agent.
Crushed Ice
-
-
For quenching the reaction.
Deionized Water
-
-
Step 1: Protection via Acetylation
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve bromo-fluoro-N-methylaniline (1.0 eq) in glacial acetic acid.
Add acetic anhydride (1.2 eq) to the solution.
Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Slowly pour the cooled mixture into a beaker containing cold water, while stirring, to precipitate the acetylated product.
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove acetic acid.
Dry the product (N-acetyl-bromo-fluoro-N-methylaniline) completely before proceeding. It can be recrystallized from ethanol/water if necessary.
Step 2: Nitration of the Protected Aniline
In a clean, dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram of substrate).
Cool the sulfuric acid in an ice/salt bath to 0-5 °C.
Slowly add the dried N-acetyl-bromo-fluoro-N-methylaniline from Step 1 in small portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid. This addition is highly exothermic and must be done slowly in an ice bath. [8]
Cool the nitrating mixture to 0 °C and transfer it to the dropping funnel.
Add the nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes.[8] Critically maintain the internal reaction temperature between 0-10 °C throughout the addition.[8]
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
Step 3: Work-up and Isolation
Prepare a large beaker containing a slurry of crushed ice and water (5-10 times the volume of the reaction mixture).[14]
Slowly and carefully , pour the completed reaction mixture onto the stirred ice slurry.[14][15] This quenching step is exothermic and dilutes the acid, causing the crude nitro-product to precipitate.[14]
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid filter cake with several portions of cold water until the filtrate is neutral to pH paper. This removes the bulk of the mineral acids.[14]
To remove any remaining acidic impurities, suspend the crude solid in a saturated sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes, venting any CO₂ gas produced.[14]
Filter the solid again, wash with cold water, and press as dry as possible on the funnel.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Safety and Hazard Management
Nitration reactions are highly energetic and require strict safety protocols.[16]
Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.[17][18] Always handle them in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[17][18]
Exothermic Reaction: The generation of the nitrating mixture and the nitration reaction itself are highly exothermic.[16] Failure to control the temperature can lead to a thermal runaway, rapid production of toxic nitrogen dioxide (NO₂) gas, and a potential explosion hazard.[17] Always use an ice bath for cooling and add reagents slowly.
Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[18] Keep combustible materials away from the reaction setup.
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[17][18] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.
Reaction Mechanism Visualization
Caption: Generalized mechanism for electrophilic aromatic nitration.
References
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
Nitration of Benzene. (2024). Chemistry Steps. [Link]
The nitration of aniline takes place in acid. Under acidic conditions, the amino group must be largely protonated to give an anilinium ion, a meta - Vaia. Vaia. [Link]
Nitration of aniline [duplicate]. (2019). Chemistry Stack Exchange. [Link]
Account for the following: Although the amino group is o, p-directing in aromatic electrophilic substitution reactions, aniline on nitration gives a substantial amount of m-nitroaniline. Shaalaa.com. [Link]
Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. (2016). National Institutes of Health. [Link]
Nitration Process of Aniline Explained. Scribd. [Link]
Advanced Application Note: 2-Bromo-3-fluoro-N-methyl-6-nitroaniline as a Multifunctional Building Block in Materials Science
Executive Summary 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized, poly-substituted aromatic intermediate that serves as a critical building block in advanced materials science[1]. While traditionally...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized, poly-substituted aromatic intermediate that serves as a critical building block in advanced materials science[1]. While traditionally utilized in medicinal chemistry for synthesizing antimicrobial heterocyclic compounds, its unique orthogonal reactivity profile—comprising a cross-coupling handle (Br), an electronic tuning group (F), and polymerizable precursors (N-methyl and NO₂)—makes it an exceptional precursor for high-performance polymers and organic electronics.
This application note details the mechanistic rationale, quantitative data, and validated protocols for utilizing this compound in two primary materials science domains:
High-Temperature Proton Exchange Membranes (PEMs): Synthesis of fluorinated, N-methylated polybenzimidazoles (FPBIs) for fuel cells[2].
Organic Light-Emitting Diodes (OLEDs): Development of benzimidazole-based electron transport materials and Thermally Activated Delayed Fluorescence (TADF) emitters[3].
Physicochemical Profile & Mechanistic Causality
To effectively deploy 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in macromolecular synthesis, researchers must leverage the specific causality of its four functional groups.
Table 1: Physicochemical Properties[1]
Property
Value
Relevance in Materials Science
Molecular Weight
247.96 g/mol
Determines stoichiometric precision in step-growth polymerization.
LogP
2.53
Indicates moderate lipophilicity, beneficial for organic solvent solubility.
Purity (Standard)
≥ 98%
Critical for avoiding chain-termination in polycondensation reactions.
SMILES
CNC1C(Br)=C(F)C=CC=1=O
Maps orthogonal reactive sites for sequential functionalization.
Mechanistic Insights for Material Design
The Nitro (NO₂) & N-Methylamine Synergy: The nitro group can be quantitatively reduced to a primary amine, yielding 6-bromo-5-fluoro-N1-methylbenzene-1,2-diamine. This asymmetric diamine is the direct precursor to benzimidazole rings. Crucially, the N-methyl group prevents the formation of N-H bonds in the resulting polymer backbone. Standard polybenzimidazoles (PBIs) suffer from extreme insolubility due to rigid intermolecular hydrogen bonding, often requiring harsh solvents and stabilizers to prevent phase separation[4]. N-methylation disrupts this hydrogen bonding network, drastically improving solution processability in polar aprotic solvents (e.g., DMAc, NMP)[5].
The Fluoro (F) Substituent: The highly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. In OLEDs, this facilitates easier electron injection[6]. In fuel cell membranes, the strong C-F bond imparts exceptional oxidative stability against hydroxyl radicals (Fenton's reagent) and lowers the dielectric constant[7].
The Bromo (Br) Handle: The bromine atom acts as a highly selective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to graft electron-donating moieties (such as carbazole or triphenylamine) directly onto the benzimidazole core, creating the Donor-Acceptor (D-A) architectures required for TADF OLED emitters[3][8].
Proton Exchange Membrane Fuel Cells (PEMFCs) operating at elevated temperatures (120–200 °C) require membranes that do not rely on liquid water for proton conduction. Phosphoric acid-doped PBIs are the industry standard, but they suffer from acid leaching and poor solubility. By polymerizing the diamine derivative of our target compound with fluorinated diacids, we generate an advanced FPBI[2].
Synthetic pathway from nitroaniline precursor to fluorinated N-methyl PBI.
Protocol 3.1: Synthesis of FPBI Polymer
Self-Validating Principle: The reaction's success is visually confirmed by the transition from a heterogeneous suspension to a highly viscous, homogeneous dark amber solution, indicating high molecular weight chain entanglement.
Reduction to Diamine: Dissolve 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (10 mmol) in absolute ethanol (50 mL). Add 10% Pd/C (0.1 g). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo to isolate 6-bromo-5-fluoro-N1-methylbenzene-1,2-diamine. (Note: Store under inert gas to prevent auto-oxidation).
Polycondensation: In a nitrogen-purged Schlenk flask, combine equimolar amounts (5 mmol) of the synthesized diamine and 2,2-bis(4-carboxyphenyl)hexafluoropropane (6F-Diacid).
Activation: Add 20 mL of Eaton’s Reagent (phosphorus pentoxide in methanesulfonic acid, 1:10 w/w). Eaton's reagent acts as both the solvent and the dehydrating polycondensation agent[5][7].
Heating: Mechanically stir the mixture and heat to 180 °C for 3 hours. The solution will become highly viscous.
Precipitation: Pour the hot, viscous solution slowly into vigorously stirred deionized water. The polymer will precipitate as fibrous strands.
Neutralization & Purification: Neutralize the polymer fibers with 5% NaHCO₃ solution, wash repeatedly with boiling water to remove residual acid, and dry under vacuum at 120 °C for 24 hours[5].
Table 2: Comparative Membrane Properties
Data extrapolated from standard PBI vs. Fluorinated/N-Methylated PBI derivatives[2][5][7].
Polymer Type
Solubility (DMAc, 25°C)
Oxidative Stability (Fenton's, 24h)
Proton Conductivity (180°C, H₃PO₄ doped)
Standard meta-PBI
Insoluble (Requires LiCl)
~85% weight retention
~30 mS/cm
FPBI (Synthesized)
Highly Soluble (>10 wt%)
>98% weight retention
>45 mS/cm
Application II: Benzimidazole-Based OLED Emitters
Benzimidazole derivatives, such as TPBi, are ubiquitous in OLEDs as Electron Transport Layers (ETLs) due to their electron-deficient nature[8]. By utilizing the bromine handle on 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, researchers can synthesize bipolar host materials or TADF emitters by coupling the electron-accepting (A) benzimidazole core with an electron-donating (D) group (e.g., carbazole)[3].
Standard OLED architecture utilizing benzimidazole-based emissive materials.
Protocol 4.1: Synthesis of D-A TADF Emitter via Suzuki Coupling
Self-Validating Principle: The photophysical success of the coupling is immediately apparent under a 365 nm UV lamp; the starting materials are weakly fluorescent, while the D-A coupled product will exhibit intense, solvatochromic fluorescence due to Intramolecular Charge Transfer (ICT)[6].
Cyclization to Benzimidazole: React the previously synthesized 6-bromo-5-fluoro-N1-methylbenzene-1,2-diamine with benzaldehyde in the presence of an oxidant (e.g., Na₂S₂O₅) in DMF at 120 °C to form the brominated benzimidazole intermediate.
Suzuki-Miyaura Coupling: In a Schlenk tube, combine the brominated benzimidazole (2 mmol), 9-phenyl-9H-carbazole-3-boronic acid (2.2 mmol, the Donor), and Pd(PPh₃)₄ (0.05 mmol)[3].
Solvent & Base: Add 15 mL of degassed Toluene and 5 mL of 2M aqueous K₂CO₃.
Reaction: Reflux at 110 °C for 12 hours under argon.
Workup: Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the fluorinated D-A TADF emitter.
Table 3: Photophysical Profile of Benzimidazole Emitters
Typical parameters for halogenated benzimidazole D-A systems[3][6].
Property
Value Range
Impact on OLED Device
HOMO / LUMO
-5.6 eV / -2.8 eV
Well-matched with CBP host for efficient exciton trapping.
Triplet Energy (T₁)
~2.70 eV
High enough to prevent reverse energy transfer to the host.
PLQY (Photoluminescence)
75% - 86%
Ensures high internal quantum efficiency (IQE).
EQE (External)
> 10%
Superior device brightness and efficiency with low roll-off.
Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working on halogenated nitroaniline intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working on halogenated nitroaniline intermediates. The synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) of 2-bromo-1,3-difluoro-4-nitrobenzene with methylamine [1][2].
While this transformation is highly efficient, the presence of two activated fluorines on the starting material introduces significant regioselectivity challenges. This guide deconstructs the mechanistic causality behind side product formation and provides a self-validating protocol to ensure high-yield, isomerically pure synthesis.
Part 1: Mechanistic Pathway & Reaction Workflow
The core challenge in this synthesis is controlling the regioselectivity of the incoming methylamine nucleophile. The starting material, 2-bromo-1,3-difluoro-4-nitrobenzene, contains two leaving groups activated by the strongly electron-withdrawing nitro group:
C3-Fluorine (Ortho to NO₂): Kinetically favored due to the strong inductive (-I) effects of the adjacent nitro and bromo groups, which highly stabilize the Meisenheimer complex transition state [1]. Attack here yields the target product.
C1-Fluorine (Para to NO₂): Thermodynamically accessible but kinetically slower. Attack here yields the primary regioisomer side product.
Reaction pathway detailing the regioselectivity and side products in the SNAr of the target aniline.
Part 2: Quantitative Data on Side Products
Understanding the origin of your impurities is the first step in troubleshooting. Below is a quantitative breakdown of the typical side products encountered during this workflow, alongside targeted mitigation strategies.
Side Product Identity
Mechanism of Formation
Typical Abundance
Mitigation Strategy
2-Bromo-3-fluoro-N-methyl-4-nitroaniline
Para-SNAr attack at the C1-Fluorine.
5–15%
Maintain strict 0 °C temperature; avoid prolonged reaction times to prevent thermodynamic equilibration.
2-Bromo-N,N'-dimethyl-4-nitrobenzene-1,3-diamine
Bis-SNAr over-reaction at both C1 and C3 positions.
< 5%
Strictly limit methylamine to 1.05 eq; utilize a syringe pump for slow, dropwise addition.
2-Bromo-3-fluoro-6-nitrophenol
Hydrolysis of the C3-Fluorine by trace water.
< 2%
Use anhydrous THF and standardized 2.0 M methylamine in THF; strictly avoid aqueous amine solutions.
Part 3: Self-Validating Experimental Protocol
This protocol is engineered to be self-validating. By understanding the causality behind each reagent and condition, you can diagnose failures in real-time.
Step 1: Preparation of the Electrophile Solution
Action: Dissolve 2-bromo-1,3-difluoro-4-nitrobenzene (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration under a nitrogen atmosphere.
Causality: THF is a polar aprotic solvent that effectively stabilizes the anionic Meisenheimer intermediate without acting as a competing nucleophile [1]. The inert atmosphere prevents moisture ingress, which is the primary cause of phenol side products.
Step 2: Addition of the Non-Nucleophilic Base
Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
Causality: DIPEA acts as a proton sponge to neutralize the hydrofluoric acid (HF) generated during the substitution. Without DIPEA, the methylamine would be consumed as a fluoride salt, stalling the reaction and artificially requiring excess amine (which promotes bis-substitution) [2].
Step 3: Kinetic Temperature Control
Action: Cool the reaction vessel to exactly 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.
Causality: SNAr regioselectivity in polyfluorinated systems is heavily temperature-dependent. At 0 °C, the reaction is strictly under kinetic control, favoring attack at the more electrophilic ortho-fluorine (C3).
Step 4: Nucleophile Addition
Action: Add Methylamine (2.0 M solution in THF, 1.05 eq) dropwise over 30 minutes.
Causality: Using a standardized THF solution instead of aqueous methylamine prevents hydrolytic side reactions. Dropwise addition ensures the local concentration of methylamine remains low, suppressing the formation of the bis-substituted diamine side product.
Step 5: Self-Validation & Quenching
Action: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The target ortho-isomer will elute with a significantly higher Rf value than the para-isomer due to intramolecular hydrogen bonding. Once the starting material is consumed, quench with saturated aqueous NH₄Cl.
Causality: Quenching with a mild acid neutralizes any remaining amine, instantly stopping the reaction and preventing thermodynamic equilibration during the workup phase.
Part 4: Troubleshooting FAQs
Q: My crude mixture contains a high ratio of the para-isomer (2-Bromo-3-fluoro-N-methyl-4-nitroaniline). How can I separate it from the target ortho-isomer?A: Separation is straightforward via normal-phase silica gel chromatography. The target ortho-isomer (2-Bromo-3-fluoro-N-methyl-6-nitroaniline) exhibits strong intramolecular hydrogen bonding between the secondary amine proton and the adjacent C6-nitro group. This internal bonding masks the polar N-H group from the silica stationary phase, making the ortho-isomer significantly less polar (higher Rf) than the para-isomer, which lacks this interaction and binds strongly to the silica.
Q: How can I definitively distinguish the ortho-product from the para-product using ¹H NMR?A: Look at the chemical shift of the amine (N-H) proton. In the ortho-product, the intramolecular hydrogen bond to the nitro group heavily deshields the N-H proton, typically pushing its resonance downfield (often >8.0 ppm) as a sharp, distinct multiplet/broad singlet. In the para-product, the N-H proton appears further upfield and is broader due to standard intermolecular exchange.
Q: Why is the C2-bromine not displaced during this reaction?A: Nucleophilic aromatic substitution requires the leaving group to be positioned ortho or para to an electron-withdrawing group (like -NO₂) so that the resulting negative charge in the Meisenheimer complex can be delocalized onto the withdrawing group [1]. The C2-bromine is meta to the C4-nitro group, meaning intermediate negative charge cannot be stabilized by the nitro group via resonance. Therefore, the C-Br bond remains completely inert under these conditions.
Q: I am seeing a large amount of 2-bromo-3-fluoro-6-nitrophenol in my LC-MS trace. What went wrong?A: This indicates a hydrolysis side reaction. It almost exclusively occurs if you used aqueous methylamine (e.g., 40% in water) instead of a standardized THF solution, or if your THF was not properly dried. The hydroxide ion (or water acting as a nucleophile followed by deprotonation) aggressively competes with methylamine for the highly activated C3 position. Always use anhydrous solvents and strictly non-aqueous amine sources for this step.
References
Acevedo, O., & Jorgensen, W. L. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3181–3190.[Link]
Charifson, P. S., et al. (2018). Heterocyclic compounds useful as anti-bacterial agents and method for production thereof.
Optimization
Technical Support Center: Purification of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
A Senior Application Scientist's Guide to Column Chromatography This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline. As a substituted nitroaniline, this compound presents specific challenges during silica gel chromatography, primarily related to its polarity and the basicity of the N-methylaniline group. This document offers a framework for developing a robust purification protocol, from initial method development using Thin-Layer Chromatography (TLC) to a comprehensive troubleshooting guide for common issues.
The successful purification of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline hinges on understanding its chemical properties. The molecule contains a moderately polar nitro group, a basic N-methylamino group, and lipophilic bromo- and fluoro-substituents. In normal-phase column chromatography, separation is based on the compound's differential adsorption to a polar stationary phase (silica gel) and its solubility in a non-polar mobile phase.[1] More polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column faster.[1] The key to purifying this specific compound is to modulate the mobile phase to achieve selective elution while mitigating the undesirable interactions of the aniline group with the acidic silica surface.
Section 2: Frequently Asked Questions (FAQs) & Method Development
This section addresses common questions encountered during the setup and optimization of the purification process.
Q1: What is the recommended stationary phase and mobile phase system for this compound?
A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[1] The mobile phase should be a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate or dichloromethane.[1][2] The optimal ratio of these solvents must be determined empirically using Thin-Layer Chromatography (TLC).[3]
Q2: How do I use TLC to determine the optimal mobile phase?
A2: TLC is a critical preliminary step for developing your column chromatography method.[3][4] The goal is to find a solvent system where the target compound, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, has a Retention Factor (Rf) between 0.2 and 0.3.[1] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.
Mobile Phase System (Hexane:Ethyl Acetate)
Expected Rf of Target Compound
Observation & Recommendation
95:5
> 0.6
Too non-polar. The compound moves too quickly. Increase the polarity.
90:10
0.4 - 0.6
Getting closer. Separation from non-polar impurities may be poor.
85:15
0.2 - 0.4
Optimal starting point. Provides good separation and reasonable elution time.
80:20
< 0.2
Too polar. The compound may take a very long time to elute.
Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how can I fix it?
A3: Streaking is a common issue when purifying basic compounds like anilines on acidic silica gel.[5] It is caused by strong, non-ideal interactions between the basic nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and low recovery on the column.
Solution: To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.[5] The TEA will preferentially interact with the acidic sites on the silica, allowing your target compound to elute symmetrically.
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample.[3] For example, to purify 1 gram of crude 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, you should use between 50 and 100 grams of silica gel. The exact amount depends on the difficulty of the separation; use a higher ratio for closely eluting impurities.
Q5: What is the best way to load my sample onto the column?
A5: Dry loading is highly recommended for optimal separation.[3] This technique involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the column. This creates a narrow, concentrated band of sample at the start of the column, which leads to better resolution. Wet loading (dissolving the sample in a minimal amount of mobile phase) can be faster but often results in broader elution bands.
Section 3: Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of 1 gram of crude 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Step 1: Column Preparation (Slurry Packing)
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column and add a 1 cm layer of sand.[1]
In a beaker, prepare a slurry by mixing ~75 g of silica gel with ~150 mL of the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).[3]
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[3]
Open the stopcock to allow the solvent to drain, collecting it for reuse.
Once the silica has settled, add a 1-2 cm layer of sand on top to prevent the bed from being disturbed.[1]
Drain the excess solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry. [1]
Step 2: Sample Loading (Dry Method)
Dissolve 1 gram of the crude compound in a minimal amount of a volatile solvent like dichloromethane.
Add 2-3 grams of silica gel to this solution.
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
Carefully add this powder to the top of the prepared column.
Step 3: Elution and Fraction Collection
Carefully add the mobile phase to the column.
Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).
Collect the eluent in sequentially numbered test tubes or flasks.
Start with a less polar mobile phase (e.g., 90:10 Hexane:EtOAc) and consider gradually increasing the polarity (gradient elution) if separation is difficult.[6]
Step 4: Analysis of Fractions
Monitor the elution process by spotting fractions onto a TLC plate.[4]
Develop the TLC plate in the same solvent system used for the column and visualize under UV light.
Combine the fractions that contain the pure product.[4]
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.[7]
Section 4: Visual Workflow
Caption: Experimental workflow for the purification of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Section 5: Troubleshooting Guide
This guide addresses common problems, their probable causes, and recommended solutions.
Problem
Probable Cause(s)
Solution(s)
Poor or No Separation
1. Incorrect mobile phase polarity. 2. Column was packed unevenly (channeling). 3. Sample band was too broad (improper loading).
1. Re-optimize the mobile phase with TLC. Use a less polar system for better separation.[5] 2. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[6] 3. Use the dry loading method to ensure a narrow starting band.[3]
Compound Will Not Elute
1. Mobile phase is not polar enough. 2. Strong interaction with silica gel (common for anilines).
1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Add 0.5-1% triethylamine to the mobile phase to neutralize active sites on the silica.[5]
Cracked or Channeled Silica Bed
1. The column ran dry at some point. 2. Heat generated from exothermic adsorption of the solvent onto the silica.
1. Never let the solvent level drop below the top of the silica bed.[1] 2. Pack the column slowly. For large columns, pre-wetting the silica with the non-polar solvent can help dissipate heat.
Colored Impurities Co-elute
1. Oxidation of the aniline compound. 2. Impurity has very similar polarity to the target compound.
1. Anilines can be air and light-sensitive.[5] Work quickly and consider storing fractions under an inert atmosphere (N₂ or Ar). 2. Try a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase like alumina.[8]
Low Recovery of Product
1. Compound is irreversibly adsorbed onto the silica gel. 2. Sample was lost during the loading or solvent removal process.
1. Add triethylamine to the eluent to prevent strong acidic interactions.[5] 2. Ensure quantitative transfer at all steps. Be careful during rotary evaporation not to lose product due to bumping.
Section 6: Troubleshooting Logic
Caption: Troubleshooting logic for column chromatography purification.
References
Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
Benchchem. (n.d.). Application Note: High-Purity Isolation of 2,6-Diisopropyl-4-nitroaniline via Flash Column Chromatography.
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
Optimizing reaction conditions for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline synthesis
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS 1393179-36-6)[1]. This guide is d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS 1393179-36-6)[1]. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your reaction conditions.
Overview of Synthetic Strategy
The synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a challenging endeavor due to the potential for regioisomeric impurities and the competing electronic effects of the substituents on the aniline ring. A successful synthesis requires careful control over the sequence of reactions and reaction conditions. The overall strategy involves a series of electrophilic aromatic substitution (EAS) reactions and a final N-alkylation step. The order of these steps is critical for achieving the desired regioselectivity.[2][3][4]
A logical and controllable pathway is outlined below. This guide will address issues that may arise during each of these key transformations.
Caption: Proposed workflow for synthesizing the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 3-fluoroaniline not recommended as a first step?
A1: Direct nitration of anilines, including 3-fluoroaniline, using standard nitrating mixtures (HNO₃/H₂SO₄) is highly problematic. The strong acidic conditions protonate the basic amino group to form an anilinium ion (-NH₃⁺).[5][6] This ion is a powerful deactivating group and a meta-director.[7][8] Consequently, nitration would primarily occur at the 5-position relative to the anilinium group, leading to the wrong isomer. Furthermore, the strong oxidizing nature of nitric acid can lead to the formation of tarry, undesirable oxidation byproducts.[9]
Q2: What is the purpose of protecting the amine group with an acetyl group?
A2: Acetylation converts the highly activating, basic amino group (-NH₂) into a moderately activating amide group (-NHCOCH₃). This "protection" strategy serves two critical functions:
Modulates Directing Effects: The acetamido group is still an ortho, para-director but is less activating than a free amine, allowing for more controlled subsequent substitutions.[8]
Prevents Protonation and Oxidation: The amide nitrogen is significantly less basic than the amine nitrogen, preventing protonation under the acidic conditions of nitration and rendering the ring less susceptible to oxidation.[8]
Q3: What are the primary safety concerns during this synthesis?
A3: Several steps in this synthesis involve hazardous materials and conditions:
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. The reaction must be cooled properly in an ice bath to prevent runaway reactions.
Bromination: Bromine (Br₂) is toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care. All bromination procedures should be performed in a well-ventilated fume hood.
N-Methylation: Methyl iodide (CH₃I) is a potent carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE).
General: Halogenated nitroaromatics and their aniline precursors should be treated as potentially toxic and handled with care.
Troubleshooting and Optimization Guide
Issue 1: Low Yield or No Reaction during Bromination (Step 2)
Q: I am attempting to brominate N-(3-fluorophenyl)acetamide and am observing low conversion to 4-Bromo-3-fluoroacetanilide. What could be the cause?
A: Low yield in this electrophilic aromatic substitution can stem from several factors related to reactivity and reaction conditions.
Causality Analysis:
The acetamido group (-NHCOCH₃) and the fluorine atom (-F) are both ortho, para-directing groups. For N-(3-fluorophenyl)acetamide, their directing effects are synergistic, strongly favoring substitution at the C4 (para to the acetamido group) and C6 (ortho to the acetamido group) positions. Steric hindrance from the acetamido group typically favors substitution at the C4 position. However, the overall reactivity of the ring is reduced compared to aniline itself.
Caption: Decision tree for troubleshooting low bromination yields.
Optimization Protocol:
Choice of Brominating Agent: While N-Bromosuccinimide (NBS) is a milder alternative, molecular bromine (Br₂) in a polar solvent like glacial acetic acid is often more effective for this substrate.[10]
Temperature Control: The reaction can be slow at room temperature. Gentle heating to 40-50°C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid over-bromination.
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of bromine to ensure complete conversion of the starting material.
Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. The crude product can then be collected by filtration.
Parameter
Recommendation
Rationale
Brominating Agent
Br₂ (1.05 eq)
More reactive than NBS for this moderately deactivated ring.
Solvent
Glacial Acetic Acid
Polar protic solvent facilitates the polarization of Br₂.
Temperature
40-50°C
Balances reaction rate against the risk of side reactions.
Reaction Time
2-4 hours (TLC monitored)
Ensures reaction goes to completion without byproduct formation.
Issue 2: Poor Regioselectivity during Nitration (Step 3)
Q: My nitration of 4-Bromo-3-fluoroacetanilide is producing significant isomeric impurities alongside the desired 2-Bromo-3-fluoro-6-nitroacetanilide. How can I improve selectivity?
A: Achieving high regioselectivity in this step is challenging due to the presence of three different directing groups. Understanding their relative influence is key.
Causality Analysis:
The substrate, 4-Bromo-3-fluoroacetanilide, has three substituents influencing the position of the incoming nitro group:
-NHCOCH₃ (at C1): A moderately activating, ortho, para-director. Since the para position is blocked, it directs to C2 and C6.
-F (at C3): A deactivating, ortho, para-director. It directs to C2 and C4 (blocked).
-Br (at C4): A deactivating, ortho, para-director. It directs to C3 (blocked) and C5.
The directing power generally follows the order: -NHCOCH₃ >> -F > -Br . Therefore, the primary directing influence is the acetamido group, which strongly favors substitution at C2 and C6. The fluorine atom also directs to C2, reinforcing this preference. The desired product comes from substitution at C6. The main isomeric byproduct arises from substitution at C2. Steric hindrance from the adjacent bulky acetamido group can help favor substitution at the less hindered C6 position.
Optimization Protocol:
Temperature is Critical: Perform the nitration at a low temperature (0 to -5°C). Higher temperatures can overcome the subtle energy differences between the transition states leading to different isomers, resulting in poorer selectivity.
Controlled Addition: Add the nitrating agent (either concentrated HNO₃ or a pre-mixed nitrating solution) dropwise to a solution of the substrate in concentrated H₂SO₄ while maintaining the low temperature. This keeps the concentration of the powerful electrophile (NO₂⁺) low and constant, favoring the most kinetically accessible product.
Sufficient Sulfuric Acid: Use sulfuric acid as the solvent. It ensures the complete generation of the nitronium ion (NO₂⁺) and keeps the reaction medium homogeneous.
Detailed Experimental Protocol:
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Bromo-3-fluoroacetanilide (1.0 eq) in concentrated sulfuric acid (5-10 volumes).
Cool the flask in an ice-salt bath to between -5°C and 0°C.
Add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (1-2 volumes) dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
Stir the mixture at this temperature for an additional 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
The crude product can be purified by recrystallization from ethanol or by column chromatography to separate any minor isomers.[11]
Issue 3: Incomplete or Unselective N-Methylation (Step 5)
Q: I am trying to N-methylate 2-Bromo-3-fluoro-6-nitroaniline, but the reaction is either incomplete or I am seeing byproducts. What are the best conditions?
A: The N-methylation of a deactivated aniline like this requires specific conditions to avoid side reactions and achieve mono-methylation. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, making it less reactive.
Causality Analysis:
Direct alkylation with methyl iodide can lead to over-alkylation (di-methylation) if the conditions are not carefully controlled. Furthermore, the aniline is a weak nucleophile. Alternative methods that proceed via different mechanisms can offer better selectivity.
Recommended Method: Reductive Amination using Formaldehyde
A highly effective method for the mono-N-methylation of nitroanilines involves using formaldehyde in the presence of sulfuric acid.[12] This method avoids common over-alkylation issues.
Mechanism Insight: The reaction likely proceeds through the formation of an N-hydroxymethyl intermediate, which is subsequently reduced in situ. The use of sulfuric acid as both a catalyst and solvent drives the reaction efficiently.
Optimization Protocol:
Reagent Ratios: The molar ratio of formaldehyde and sulfuric acid to the nitroaniline is crucial. A significant excess of both is typically required.[12]
Temperature Control: The reaction is often performed at a moderately elevated temperature (e.g., 40-70°C) to ensure a reasonable reaction rate.
Detailed Experimental Protocol (based on Halasz, 1971)[12]:
To a flask, add concentrated sulfuric acid (10-15 molar equivalents).
Cool the acid in an ice bath and slowly add 2-Bromo-3-fluoro-6-nitroaniline (1.0 eq) with stirring.
Once the aniline is fully dissolved, add paraformaldehyde or an aqueous formaldehyde solution (5-8 molar equivalents).
Allow the mixture to warm to room temperature and then heat to 50-60°C for several hours, monitoring by TLC.
After completion, cool the reaction and carefully pour it onto crushed ice.
Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
Parameter
Recommendation
Rationale
Methylating Agent
Formaldehyde / H₂SO₄
Promotes selective mono-methylation of nitroanilines.[12]
Molar Ratio (HCHO)
5-8 eq
High excess drives the reaction to completion.
Molar Ratio (H₂SO₄)
10-15 eq
Acts as solvent and catalyst.
Temperature
50-60°C
Provides sufficient activation energy for the deactivated substrate.
References
BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent No. 3,591,638.
PrepChem.com. (n.d.). Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline.
Bolliger, J. L., & Sherwood, J. R. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8144-8153.
Reddit r/Chempros. (2020). Help with nitration of a protected aniline.
Fey, N., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society, 141(24), 9647-9660.
ACS Publications. (2015). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. The Journal of Physical Chemistry A.
Ota, E., et al. (2021). A Practical Procedure for Regioselective Bromination of Anilines. SynOpen, 5(2), 105-110.
ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
ACS Publications. (2019). Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. The Journal of Organic Chemistry.
Chinese Chemical Letters. (2014). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Chinese Chemical Letters, 26(2), 223-227.
askIITians. (2025). Why is nitration of aniline difficult?.
Brainly.in. (2025). Class 12:- Write a note on Nitration of aniline.
Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
Scribd. (n.d.). Nitration Process of Aniline Explained.
Google Patents. (n.d.). CN109516921B - Method for preparing p-nitroaniline.
Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry, 16(23), 4341-4346.
ChemicalBook. (2026). N-Methyl-4-nitroaniline.
Google Patents. (n.d.). EP0036312A2 - Process for producing p-nitroaniline.
Technical Support Center: Overcoming Poor Solubility of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS: 1393179-36-6). We provide a structured approach to understanding and overcoming these issues, grounded in established physicochemical principles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental properties of the molecule that contribute to its challenging solubility profile.
Q1: What structural features of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline cause its poor solubility?
Answer: The solubility of this compound is governed by a combination of competing structural factors:
Aromatic Ring System: The core benzene ring is inherently hydrophobic (lipophilic), which leads to poor solubility in aqueous or highly polar solvents.[1]
Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group adds polarity to the molecule. However, in a crystalline solid, this group can participate in strong intermolecular interactions (dipole-dipole), which increases the crystal lattice energy. A high lattice energy means more energy is required to break the crystal apart and solvate the molecule, thus lowering solubility.
Halogen Atoms (Br, F): The bromine and fluorine atoms increase the molecular weight and molecular surface area. While fluorine can participate in hydrogen bonding, the overall effect of the halogens in this context is an increase in lipophilicity.
N-methyl Group (-NHCH₃): The secondary amine is capable of acting as a hydrogen bond donor, which can aid solvation in protic solvents. However, its basicity is significantly reduced by the powerful electron-withdrawing effects of the ortho-nitro group and the halogen substituents, making pH modification an ineffective strategy for solubilization.
The combination of a rigid, hydrophobic core with polar functional groups that favor strong crystal packing results in a molecule that is poorly soluble in both non-polar and highly polar solvents, particularly water.
Q2: What is the expected solubility profile of this compound across different solvent classes?
Answer: Based on its structure and data from similar halogenated nitroanilines, a general solubility profile can be predicted.[2] This serves as a starting point for experimental screening. The principle of "like dissolves like" is a useful guide.
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These are the most promising solvents. They can disrupt the crystal lattice through strong dipole-dipole interactions and solvate the molecule effectively. We anticipate the highest solubility in this class.[2]
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. These solvents can hydrogen bond with the amine and nitro groups, but their high polarity may not be ideal for the hydrophobic aromatic core.
Non-polar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected. These solvents lack the polarity required to interact with the nitro and amine groups and overcome the compound's crystal lattice energy.[2]
Aqueous Solvents (e.g., Water, Buffers): Extremely poor solubility is expected due to the compound's significant hydrophobic character.[1]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable steps and advanced strategies to achieve successful solubilization for your experiments.
Initial Solubility Screening Protocol
It is essential to experimentally determine the solubility in a systematic way.
Objective: To identify a suitable solvent or solvent system for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline at the desired concentration.
Materials:
2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Selection of solvents (see table below)
Vials with screw caps
Vortex mixer and/or magnetic stirrer
Analytical balance
Procedure (Flask Method):
Preparation: Weigh out a small, excess amount of the compound (e.g., 5 mg) into a series of labeled vials.
Solvent Addition: Add a precise volume of a single solvent to each vial (e.g., 1.0 mL). This creates a test slurry with an initial concentration of 5 mg/mL.
Equilibration: Seal the vials tightly. Agitate the mixtures using a vortex mixer or magnetic stirrer at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.
Observation: After equilibration, visually inspect the vials. If the solid has completely dissolved, the solubility is at least 5 mg/mL. If solid remains, the solution is saturated.
(Optional) Quantification: For a precise solubility value, carefully filter the saturated solution through a 0.22 µm syringe filter to remove undissolved solid. Analyze the concentration of the filtrate using a calibrated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
Data Presentation: Illustrative Solubility Screening Table
Use the following table to record your experimental results. The expected solubility is provided as a guide based on structurally similar compounds.[2]
Solvent
Solvent Type
Expected Solubility
Experimental Result (e.g., mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very Soluble (>50)
Record your data here
N,N-Dimethylformamide (DMF)
Polar Aprotic
Very Soluble (>50)
Record your data here
Tetrahydrofuran (THF)
Polar Aprotic
Soluble (10-50)
Record your data here
Acetone
Polar Aprotic
Soluble (10-50)
Record your data here
Dichloromethane (DCM)
Moderately Polar
Moderately Soluble (1-10)
Record your data here
Ethanol
Polar Protic
Sparingly Soluble (<1)
Record your data here
Toluene
Non-polar
Insoluble (<0.1)
Record your data here
Water
Aqueous
Insoluble (<0.01)
Record your data here
Advanced Solubilization Workflow
If your compound does not dissolve sufficiently in a single solvent, follow this troubleshooting workflow.
Preventing decomposition of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Welcome to the technical support resource for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS RN: 1393179-36-6). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS RN: 1393179-36-6). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this versatile building block throughout its storage, handling, and use in synthetic applications. This document synthesizes established principles of nitroaromatic chemistry with practical, field-proven insights to help you navigate potential challenges and prevent compound decomposition.
Section 1: Understanding the Inherent Instability
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized aromatic compound. Its reactivity and utility are derived from a complex interplay of electronic and steric factors. However, these same features can predispose it to decomposition if not handled correctly. The electron-withdrawing nature of the nitro group, combined with the ortho-positioning of the N-methylamino group, creates a molecule susceptible to several degradation pathways.[1][2]
The primary structural features influencing its stability are:
Ortho Nitro & Amino Groups: The proximity of the strongly electron-withdrawing nitro group and the electron-donating N-methylamino group can facilitate intramolecular reactions, particularly under thermal stress.
Electron-Deficient Aromatic Ring: The cumulative electron-withdrawing effect of the nitro, bromo, and fluoro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3]
Reducible Nitro Group: The nitro group is a well-known functional group that can be reduced under various conditions, leading to undesired byproducts like nitroso, hydroxylamino, or amino derivatives.[4][5]
N-Methyl Group: The N-methyl group can be susceptible to oxidative or hydrolytic N-dealkylation, particularly under harsh acidic or oxidative conditions.[3]
Caption: Key functional groups and their influence on the stability of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the handling and use of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Category 1: Storage and Handling
Q1: What are the ideal storage conditions for this compound?A1: To maintain long-term stability, the compound should be stored under controlled conditions. Based on data for structurally similar halogenated nitroanilines, the recommended storage is at 4-8°C in a tightly sealed container.[6] The key is to protect it from heat, light, and moisture.[6][7]
Q2: Why is moisture protection so critical?A2: While the compound itself may be stable to hydrolysis under neutral conditions, moisture can facilitate side reactions if acidic or basic impurities are present on glassware or in solvents. For long-term storage, an inert atmosphere (Argon or Nitrogen) is best practice to displace both moisture and oxygen.
Q3: My sample has darkened from its original color upon storage. Is it still usable?A3: A color change often indicates the formation of minor degradation products, which can be highly colored. This may be due to slow, low-level decomposition from exposure to light or air. While the bulk of the material may still be intact, its purity is compromised. We strongly recommend re-analyzing the material by HPLC or LC-MS to quantify the purity before use. If the purity has dropped significantly, purification by column chromatography may be necessary.
Category 2: In-Reaction Troubleshooting
Q4: I am running a reaction at 80°C and observing a significant amount of an unknown, polar byproduct. What could be happening?A4: Elevated temperatures can promote thermal decomposition.[3] Given the ortho-relationship of the nitro and N-methylamino groups, a likely pathway is an intramolecular cyclization to form a benzimidazole derivative.[3] This is a common decomposition route for ortho-substituted nitroanilines.[8][9]
Recommendation: Reduce the reaction temperature if the desired transformation allows. Monitor the reaction closely by TLC or LC-MS at lower temperatures to find the optimal balance between reaction rate and stability.
Q5: My reaction requires a strong base (e.g., NaH or KOtBu), and I am getting multiple products. Why?A5: The electron-deficient aromatic ring is activated towards Nucleophilic Aromatic Substitution (SNAr) .[3] A strong base or nucleophile can potentially displace the fluorine or bromine atoms. Furthermore, a strong base can deprotonate the N-H bond, forming an anion that may have different reactivity or stability.
Recommendation: If possible, use a weaker, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). If a strong base is required, use the lowest possible temperature (e.g., 0°C or below) and add the base slowly to control the exotherm and minimize contact time.
Q6: I am performing a reaction that should not affect the nitro group, but I am seeing byproducts corresponding to its reduction. What could be the cause?A6: The nitro group is sensitive to a wide range of reducing agents.[4][5][10] This includes obvious reagents like H₂/Pd, but also more subtle sources.
Causality: Certain catalysts, metals (even trace amounts leached from spatulas or reactors), or reagents used in your reaction may have unintended reducing capabilities. For example, some palladium-catalyzed cross-coupling reactions can concurrently reduce nitro groups.
Recommendation: Scrupulously clean all glassware to remove trace metals. If using a catalyst for another transformation, screen for variants known to be less active towards nitro group reduction. Ensure all reagents are pure and free from reducing contaminants.
Category 3: Analytical & Purification Issues
Q7: What is the best way to monitor the purity of this compound?A7:High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust method for routine purity analysis.[11][12] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. For identifying unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[13][14]
Q8: I am having trouble with peak tailing during HPLC analysis. What is the cause?A8: The secondary amine in your molecule is basic and can interact with acidic silanol groups on standard silica-based HPLC columns, causing peak tailing.
Recommendation: Use a base-deactivated column. Alternatively, add a small amount of a competing base, such as 0.1% triethylamine (TEA) or 0.1% formic acid (which protonates the amine, often leading to better peak shape), to the mobile phase.[14]
Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Storage and Handling
This protocol ensures the compound's integrity from receipt to use.
Receiving: Upon receipt, immediately transfer the manufacturer's container to a designated cold storage unit (4-8°C).
Aliquoting: If you need to use small amounts over time, it is best to aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated warming/cooling cycles and exposure of the bulk material to air and moisture.
Weighing & Dispensing: Allow the vial to warm to room temperature in a desiccator for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
Resealing: After dispensing, flush the vial headspace with argon or nitrogen, securely seal the cap, wrap with parafilm for extra security, and promptly return it to cold storage.
Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Handle the solid in a well-ventilated area or fume hood.[7]
Protocol 3.2: Analytical Method for Purity Assessment by HPLC-UV
This method provides a baseline for assessing purity and detecting degradation.
Instrumentation: HPLC with a UV-Vis Detector (e.g., Diode Array Detector).
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
Time (min)
%A
%B
0.0
90
10
20.0
10
90
25.0
10
90
25.1
90
10
| 30.0 | 90 | 10 |
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30°C.
Detection Wavelength: 254 nm and 380 nm (Nitroaromatics often have a strong absorbance at longer wavelengths).[15]
Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute 1:100 with a 50:50 mixture of Mobile Phase A:B for injection.
Section 4: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common decomposition-related issues.
Observed Symptom
Potential Cause
Recommended Action & Rationale
Reaction solution turns dark brown or black
Thermal decomposition or formation of highly conjugated byproducts.
Lower the reaction temperature. Monitor for byproduct formation at timed intervals using TLC or LC-MS to establish a stability threshold.
Formation of a new, less polar spot/peak (by TLC/LC)
N-Dealkylation, resulting in 2-Bromo-3-fluoro-6-nitroaniline.
Avoid harsh acidic conditions. If an acid is necessary, consider a milder organic acid or perform the reaction at a lower temperature.[3]
Formation of a new, more polar spot/peak (by TLC/LC)
Reduction of the nitro group to a hydroxylamine or amine.
Scrutinize all reagents for reducing capabilities. If using a metal catalyst, ensure it is selective. Degas solvents thoroughly if oxidative stability is a concern.[4]
Mass spectrum shows loss of Br or F
Nucleophilic Aromatic Substitution (SNAr).
Avoid strong, hard nucleophiles (e.g., RO⁻, OH⁻). Use milder reaction conditions (lower temp, weaker base).[3]
Low or inconsistent yield
General decomposition due to a combination of factors.
Systematically evaluate each reaction parameter: temperature, pH, solvent purity, and atmosphere. Run a control reaction under optimal stability conditions (e.g., room temp, inert atmosphere) to establish a baseline.
Section 5: Visualizing Decomposition
The following workflow and pathway diagrams illustrate the decision-making process for troubleshooting and the likely chemical transformations during decomposition.
Caption: A logical workflow for troubleshooting experiments involving 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Caption: Plausible decomposition pathways for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline under different conditions.
References
Tsang, W. (n.d.).
Zhu, W. (n.d.).
Brill, T.B., & James, K.J. (1993).
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
p-Nitroaniline Safety Data Sheet. (n.d.). West Liberty University.
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.
Analytical Methods for Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry.
Nitroaromatic Compounds, from Synthesis to Biodegrad
Safety Data Sheet for o-nitroaniline. (2026). Sigma-Aldrich.
Visible Light-Photoinduced and Cu-Catalyzed Reduction of Nitrobenzenes into Anilines. (n.d.). Wiley Online Library.
Safety Data Sheet for p-Nitroaniline. (2012). Sigma-Aldrich.
4-Bromo-3-Fluoro-2-Methyl-6-Nitroaniline: A Versatile Organic Compound. (n.d.). Smolecule.
Hall, M.B., et al. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. AIP Publishing.
Trend of reduction for 4-nitroaniline at pH 7.0. (n.d.).
Spain, J.C. (1995). Biodegradation of nitroaromatic compounds.
Preventing decomposition of N-Ethyl-2,3-difluoro-6-nitroaniline during reaction. (n.d.). Benchchem.
Technical Support Center: N-methylation of 2-bromo-3-fluoro-6-nitroaniline
Welcome to the technical support center for the N-methylation of 2-bromo-3-fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the N-methylation of 2-bromo-3-fluoro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic transformation. The N-methylation of anilines, particularly those bearing multiple deactivating and sterically hindering substituents, presents a unique set of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate these complexities and achieve a successful synthesis.
The electron-withdrawing nature of the nitro group, combined with the steric hindrance from the ortho-bromine and fluorine atoms, significantly reduces the nucleophilicity of the amine. This inherent low reactivity is the primary source of many of the issues encountered in this reaction. This guide will help you understand and overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during the N-methylation of 2-bromo-3-fluoro-6-nitroaniline.
Question 1: My reaction shows very low conversion to the desired N-methylated product, even after an extended reaction time. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is the most common issue with this substrate. It typically stems from the reduced nucleophilicity of the aniline and suboptimal reaction conditions. Here are the potential causes and solutions:
Insufficiently Strong Base: The pKa of the N-H bond in 2-bromo-3-fluoro-6-nitroaniline is lower than that of a typical aniline, but a sufficiently strong base is still required to generate the highly nucleophilic anilide anion. A weak base like potassium carbonate may not be effective.
Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] These bases can more effectively deprotonate the aniline, driving the reaction forward.
Solvent Issues: Protic solvents (e.g., ethanol, water) will quench the anilide anion, inhibiting the reaction.[2]
Solution: Ensure you are using a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). It is crucial that the solvent is anhydrous.
Reagent Quality: The methylating agent, such as methyl iodide, can degrade over time.
Solution: Use a fresh bottle of the methylating agent. If using methyl iodide, it should be colorless; a brown or purple color indicates the presence of iodine, which can interfere with the reaction.
Reaction Temperature: While higher temperatures can increase the reaction rate, methyl iodide has a low boiling point (42 °C).
Solution: If heating is necessary, perform the reaction in a sealed tube or under reflux with a well-chilled condenser to prevent the loss of the methylating agent.[3] Alternatively, consider a methylating agent with a higher boiling point, such as dimethyl sulfate (caution: highly toxic).
Question 2: I am observing the formation of a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What is this byproduct and how can I prevent its formation?
Answer:
This byproduct is likely the N,N-dimethylated tertiary amine. While monomethylation is the goal, over-alkylation is a common side reaction with anilines.[4][5]
Cause: The newly formed N-methylaniline is often more nucleophilic than the starting primary aniline, leading to a second methylation event.
Solutions:
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use no more than 1.05 to 1.1 equivalents of methyl iodide.
Slow Addition: Add the methylating agent slowly and at a low temperature to maintain a low concentration of it in the reaction mixture at any given time. This favors the reaction with the more abundant primary aniline.
Alternative Methods: Consider a two-step approach involving N-formylation followed by reduction. This method can provide high selectivity for monomethylation.[1] Another approach is the use of a protecting group to prevent over-methylation.[6]
Question 3: My reaction is complete, but I am struggling to isolate the pure product. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the presence of unreacted starting material, the over-methylated byproduct, and baseline impurities.
Column Chromatography: This is the most effective method for separating the desired product from the starting material and byproducts.
Recommended Solvents: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to elute your product.
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.[7]
Solvent Screening: Screen for a suitable solvent or solvent system. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.[7] Ethanol/water or ethyl acetate/hexanes are often good starting points.
Question 4: My TLC plate shows no product formation at all. What should I check?
Answer:
A complete lack of reaction points to a fundamental issue with your reagents or setup.[8]
Checklist:
Base Activity: Is your base active? If using sodium hydride, did you wash it with hexanes to remove the mineral oil?
Reagent Integrity: Are your starting material and methylating agent pure and not degraded?
Anhydrous Conditions: Did you use anhydrous solvents and dry glassware? Any moisture can kill the reaction.
Temperature: Is the reaction temperature appropriate? Some reactions may require gentle heating to initiate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 2-bromo-3-fluoro-6-nitroaniline and methylating agents?
A1: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[9] Methylating agents like methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle these chemicals with extreme care.
Q2: How can I effectively monitor the progress of the N-methylation reaction?
A2: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction's progress.[10] Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to separate the starting material, product, and any byproducts. The N-methylated product should have a slightly higher Rf value (be less polar) than the starting aniline.
Q3: Are there alternative, less toxic methylating agents I can use?
A3: Yes, there are greener alternatives to traditional methylating agents. Dimethyl carbonate (DMC) is a less toxic option, though it often requires higher temperatures and specific catalysts.[11] Another approach is reductive amination using formaldehyde and a reducing agent.[6]
Q4: Why is the N-H of the aniline acidic enough to be deprotonated by a base like NaH?
A4: The strong electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the amine proton compared to an unsubstituted aniline. This makes deprotonation with a strong base feasible, generating the reactive anilide anion necessary for the subsequent alkylation.
Experimental Protocol: N-methylation of 2-bromo-3-fluoro-6-nitroaniline
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
2-bromo-3-fluoro-6-nitroaniline
Sodium hydride (60% dispersion in mineral oil)
Methyl iodide
Anhydrous N,N-dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under high vacuum for 10 minutes.
Reaction Setup: Add anhydrous DMF to the flask, followed by the slow, portion-wise addition of 2-bromo-3-fluoro-6-nitroaniline (1.0 equivalent) at 0 °C.
Deprotonation: Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.
Methylation: Slowly add methyl iodide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl.
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental Workflow for N-methylation.
References
Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC. [Link]
Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent No. 3,591,638. Washington, DC: U.S.
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. [Link]
PrepChem.com. Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline. [Link]
Ragaini, F., et al. (2005). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry, 70(6), 2059-2065. [Link]
CN101580473B - Method for preparing N-methyl paranitroaniline - Google P
A Study of Competitive and Consecutive Second Order Reactions : N-Alkylation of Amines by Methyl Iodide - Zenodo. [Link]
Ghorbani-Vaghei, R., & Amiri, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1832-1839. [Link]
A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications - ChemRxiv. [Link]
Oyler, A. R. (1973). The Chemistry Of Some Derivatives Of 2,5-diphenyl-1,4-dithiin. Part A. Kinetics Of Methylation Of Substituted Anilines And Thioanisoles In Acetonitrile By l-methyl-2,5-diphenyl-1,4-dithiinium Tetrafluoroborates. Part B: Preparation And Reactions Of Some Dithiin Ring Substituted 1-methyl-2,5-diphenyl-1,4-dithiinium Tetrafluoroborates. Part C: Methylation Of 2,5-diphenyl-l,4-dithiin-l-oxide (Doctoral dissertation, Lehigh University). [Link]
Methods for Direct Reductive N-Methylation of Nitro Compounds - PubMed. [Link]
A Practical Procedure for Regioselective Bromination of Anilines. [Link]
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. [Link]
CN102993022A - Preparation method of bromoaniline - Google P
Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC. [Link]
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. [Link]
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. [Link]
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC. [Link]
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC. [Link]
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. [Link]
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 | Organic Letters - ACS Publications. [Link]
Why is it impossible to prepare p-nitroaniline directly from aniline? - Quora. [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS: 1393179-36-6). This guide is designed for researchers, chemists, and process development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS: 1393179-36-6). This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this multi-step synthesis, ensuring high purity and yield.
Overview and Synthetic Strategy
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly substituted aromatic compound, making it a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is not trivial and involves precise control over electrophilic aromatic substitution and selective N-alkylation. The most common synthetic approach is a two-stage process:
Stage 1: Electrophilic Aromatic Substitution to form the key intermediate, 2-Bromo-3-fluoro-6-nitroaniline. This typically involves the bromination of a suitable fluoro-nitroaniline precursor.
Stage 2: Selective N-Methylation of the intermediate to yield the final product. This step is critical as it presents the challenge of avoiding di-methylation.
This guide is structured to address potential issues in each of these stages.
Technical Support Center: Navigating Regioselectivity in Substituted Nitroaniline Synthesis
Welcome to the Technical Support Center for the synthesis of substituted nitroanilines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselecti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of substituted nitroanilines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
The synthesis of substituted nitroanilines is a cornerstone of many chemical and pharmaceutical endeavors. However, the nitration of anilines is frequently complicated by issues of regioselectivity. The amino group, a strong activating group, and its behavior in acidic media can lead to a mixture of ortho, meta, and para isomers, as well as undesirable oxidation byproducts.[1][2][3] This guide will equip you with the knowledge and protocols to control these outcomes and achieve your desired substitution pattern.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of substituted nitroanilines.
Issue 1: Significant Formation of the meta-Nitroaniline Isomer
Symptoms: Your final product contains a substantial amount of the meta-substituted isomer, even though the amino group is an ortho, para-director.
Root Cause Analysis:
In the strongly acidic conditions of a typical nitrating mixture (concentrated nitric and sulfuric acids), the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[1][2] This anilinium ion is a powerful deactivating group and a meta-director, leading to the formation of the undesired meta-nitroaniline.[1][2][3] Direct nitration of aniline can yield as much as 47% of the meta isomer.[4][5]
Solution: The Protecting Group Strategy
The most effective way to prevent meta-substitution is to temporarily protect the amino group, moderating its basicity and reactivity.[6] The most common protecting group is the acetyl group (-COCH₃), which is introduced by reacting aniline with acetic anhydride to form acetanilide.[6][7]
dot
Caption: Workflow for controlled nitration of anilines.
Detailed Experimental Protocol: Regioselective para-Nitration of Aniline
This three-step protocol is a standard method to achieve selective para-nitration of aniline.[6]
Step A: Synthesis of Acetanilide from Aniline
In a suitable flask, dissolve aniline in glacial acetic acid.
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.
After the addition is complete, stir the mixture for a short period.
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
Collect the solid by filtration, wash with cold water, and dry.
Step B: Nitration of Acetanilide
Dissolve the dried acetanilide in glacial acetic acid.
Cool the solution in an ice bath to 0-5 °C.
Slowly add concentrated sulfuric acid while maintaining the low temperature.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[6]
After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes.
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
Collect the product by filtration, wash thoroughly with water, and dry.
Step C: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
Heat the p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., 50%) under reflux for 45 minutes.[8][9]
Cool the reaction mixture and pour it into ice water.
Neutralize the solution with a base (e.g., 10% NaOH solution) to precipitate the p-nitroaniline.[8]
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.[10][11]
Issue 2: Low Yield of the Desired Product and Formation of Tarry Byproducts
Symptoms: The overall yield of the nitrated product is low, and the reaction mixture contains a significant amount of dark, insoluble material.
Root Cause Analysis:
The amino group is a highly activating group, making the aniline ring very susceptible to oxidation by the strong oxidizing agents in the nitrating mixture.[1][5] This leads to the formation of tar-like polymerization products and a significant loss of the desired product.[1][5]
Solutions:
Implement the Acetanilide Protection Strategy: As detailed in Issue 1, protecting the amino group as an acetamide moderates its activating nature and prevents oxidation.[3]
Strict Temperature Control: During the nitration of acetanilide, it is crucial to maintain a low temperature (typically 0-10°C).[12] Exceeding this temperature can lead to increased side reactions and decomposition.
Slow Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized overheating.
Issue 3: Difficulty in Separating ortho and para Isomers
Symptoms: After hydrolysis, you obtain a mixture of ortho- and para-nitroaniline that is challenging to separate by standard crystallization.
Root Cause Analysis:
While the bulky acetamido group sterically hinders the ortho positions, favoring the formation of the para isomer, a significant amount of the ortho isomer can still be formed.[13][14] These isomers can have similar polarities, making separation by simple crystallization difficult.
Solutions:
Steam Distillation: o-Nitroaniline is steam volatile, whereas p-nitroaniline is not. Steam distillation of the crude product mixture can be an effective method to remove the ortho isomer.[1]
Fractional Crystallization: The isomers exhibit different solubilities in various solvents. For instance, p-nitroaniline is less soluble in ethanol than o-nitroaniline.[1] Careful fractional crystallization can be used to separate the two.
Alkaline Hydrolysis of Mixed Anilides: An alternative method involves the alkaline hydrolysis of the mixed nitroacetanilides in an alcohol solution. This can lead to the precipitation of the p-nitroaniline, leaving the o-isomer in solution.[15]
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing groups on the aniline ring influence regioselectivity?
The nature and position of existing substituents on the aniline ring have a profound impact on the regioselectivity of nitration.
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) are activating and ortho, para-directing.[16] When present on the aniline ring, they further enhance the ring's reactivity. The directing effects of the amino group and the EDG can be either complementary or competing.[14]
Complementary: If the ortho, para positions relative to the amino group are also ortho, para to the EDG, the directing effects reinforce each other.
Competing: If the directing effects are opposed, the stronger activating group, typically the amino (or acetamido) group, will exert the dominant influence.[14]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) are deactivating and generally meta-directing.[16] An EWG on the aniline ring will decrease the overall reactivity, and the position of nitration will be a result of the competing directing effects of the activating amino group and the deactivating EWG.
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Bromo-Fluoro-Anilines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromo-fluoro-aniline substrates. These scaffolds are invaluable in medicinal chemistry and materials science, offering un...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromo-fluoro-aniline substrates. These scaffolds are invaluable in medicinal chemistry and materials science, offering unique electronic properties and vectors for diversification.[1] However, their unique substitution pattern presents specific challenges in common transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with bromo-fluoro-anilines consistently giving low yields?
A: Bromo-fluoro-anilines are considered challenging substrates for several reasons. The combined electron-withdrawing effects of the fluorine and bromine atoms, and often the aniline group itself (especially if protonated or coordinated to a Lewis acid), deactivate the aromatic ring. This makes the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) center more difficult.[2] Furthermore, the presence of the free amine can lead to catalyst inhibition or unwanted side reactions.
Q2: What is the best "go-to" catalyst and ligand system for starting with these substrates?
A: There is no single universal catalyst, but a highly effective starting point for electron-deficient aryl bromides like bromo-fluoro-anilines involves using palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands.[2][3] These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition step, and facilitate the final reductive elimination.
For Suzuki-Miyaura couplings: Systems based on ligands like SPhos, XPhos, or RuPhos are excellent choices.[2][4]
For Buchwald-Hartwig aminations: Ligands such as BrettPhos, RuPhos, or specialized phosphorinanes have shown great success with hindered and electron-poor anilines.[3][5]
It is always recommended to perform a small-scale screen of a few different ligand/precatalyst combinations for your specific substrate pair.[2]
Q3: I'm seeing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening and how do I stop it?
A: This side product is the result of hydrodehalogenation (or "de-bromination"). It's a common side reaction where the bromo group is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species forms in your reaction. This Pd-H intermediate can then react with your starting material in a competing catalytic cycle to produce the dehalogenated aniline. To minimize this, consider changing your base to a non-hydridic, milder option like K₃PO₄ or Cs₂CO₃, ensuring your solvent is anhydrous, and potentially lowering the reaction temperature.
Q4: Do I need to protect the aniline's -NH₂ group before running the coupling reaction?
A: While many couplings can be performed on unprotected anilines, protecting the amine group (e.g., as a carbamate or amide) can sometimes be beneficial, especially if you are struggling with side reactions like hydrodehalogenation.[6] The free amino group can coordinate to the palladium center, potentially interfering with the catalytic cycle. However, modern, highly active catalyst systems are often robust enough to work with the free aniline, which is preferable for step economy.[6][7] It is often best to first attempt the reaction without protection and only introduce a protection/deprotection sequence if troubleshooting proves difficult.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
You've run your reaction, and TLC or LC-MS analysis shows primarily unreacted bromo-fluoro-aniline. This indicates a fundamental issue with the catalytic cycle's initiation or turnover.
Catalyst Deactivation: The active Pd(0) catalyst is sensitive and can be easily deactivated.
Cause: Oxidation by atmospheric oxygen. The Pd(0) species can be oxidized to inactive Pd(II).[8]
Solution: Ensure your entire setup is rigorously purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas for 20-30 minutes are crucial.[2][8]
Cause: Thermal Degradation. At high temperatures, palladium can precipitate as inactive palladium black.[9]
Solution: Avoid excessive temperatures. If high heat is required, ensure vigorous stirring to maintain a homogeneous mixture. Consider if a more active catalyst system could allow for lower reaction temperatures.
Inefficient Oxidative Addition: The C-Br bond on your electron-poor aniline is not being broken and added to the palladium center effectively.
Cause: Suboptimal Ligand Choice. Your chosen ligand may not be electron-rich or bulky enough to promote this difficult step.
Solution: Switch to a more robust ligand system. For these substrates, Buchwald-type biarylphosphine ligands are the gold standard.[3][10] They create a highly active, coordinatively unsaturated Pd(0) species that is poised for oxidative addition.
Cause: Poor Precatalyst Activation. Many modern Pd(II) precatalysts require activation (reduction) to the active Pd(0) species. This process can be inefficient under certain conditions.[8]
Solution: Using a well-defined, commercially available precatalyst (e.g., G3 or G4 palladacycles) often provides more consistent results than generating the catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][11]
Incorrect Base or Solvent: The base and solvent play critical roles beyond simply acting as a medium.
Cause: The base may be too weak to facilitate the crucial transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. Conversely, a base that is too strong can promote side reactions.[12][13]
Solution: Screen a panel of bases. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[14]
Cause: The solvent can influence catalyst activity and selectivity.[15][16] Polar aprotic solvents like dioxane, THF, or toluene are common choices.
Solution: While toluene and dioxane are excellent starting points, consider screening other solvents. The choice of solvent can sometimes dramatically alter the reaction outcome.[16]
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Side Product Formation
Your reaction proceeds, but you observe multiple spots on TLC or peaks in your LC-MS, complicating purification and lowering the yield of your desired product.
Side Product
Formation Mechanism
Mitigation Strategy
Hydrodehalogenation (Bromo -> H)
Formation of a Pd-H species from the base, solvent, or additives, which then reduces the aryl bromide starting material.
• Use a non-hydridic base (K₃PO₄, Cs₂CO₃, KF).• Use anhydrous, high-purity solvents (Toluene is often a good choice).• Protect the aniline -NH₂ group if the problem persists.• Lower the reaction temperature.
Boronic Acid Homocoupling (in Suzuki Reactions)
Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen in the reaction mixture.[2]
• Rigorously degas all solvents and reagents.• Maintain a strict inert atmosphere (Ar or N₂) throughout the entire reaction setup and duration.[2]
Protodeboronation (in Suzuki Reactions)
Cleavage of the C-B bond by a proton source (e.g., water), replacing the boronic acid with a hydrogen atom.[8]
• Use anhydrous conditions where possible.• Switch to more stable boronate esters (e.g., pinacol esters).• Use milder bases like K₃PO₄ or KF.[8]
Defluorination (Fluoro -> H)
While the C(sp²)-F bond is very strong, hydrodefluorination can occur under specific palladium-catalyzed conditions, often with certain reductants like primary alcohols which can generate aldehydes.[17]
• Avoid primary alcohol solvents if this is observed.• This is generally less common for aryl fluorides compared to hydrodehalogenation but is a possibility to be aware of.
Core Concepts & The Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The presence of both bromo and fluoro substituents on an aniline ring introduces unique electronic and steric challenges to the standard palladium-catalyzed cross-coupling cycle.
An ortho-fluoro substituent can be a double-edged sword. While its strong inductive electron-withdrawing effect deactivates the ring towards oxidative addition, it can also have a beneficial effect. Some studies suggest that ortho substituents can accelerate the final, product-forming reductive elimination step, which can be crucial for overall catalytic turnover.[18][19]
Caption: Pd-catalyzed cross-coupling cycle with bromo-fluoro-anilines.
Experimental Protocols
Safety Note: Always conduct a thorough literature search and safety assessment for your specific reagents. These reactions should be performed in a well-ventilated fume hood.
General Protocol for a Suzuki-Miyaura Coupling Screen
This protocol is intended for small-scale reaction optimization (e.g., 0.1 - 0.2 mmol scale).
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-fluoro-aniline (1.0 equiv), the arylboronic acid or ester (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 - 3.0 equiv).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1.1 - 1.2 times the amount of Pd, if not using a pre-formed complex).
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 10:1, or Toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS.
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial with a magnetic stir bar, add the palladium precatalyst (1-5 mol%), the ligand (1.1-1.2 x Pd), and the base (e.g., NaOt-Bu, 1.4 equiv).
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
Reagent Addition: Under a positive pressure of inert gas, add the bromo-fluoro-aniline (1.0 equiv), the amine coupling partner (1.2 equiv), and the degassed anhydrous solvent (e.g., Toluene or Dioxane).
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).
Monitoring & Work-up: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
References
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Verma, A. K., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. Available at: [Link]
Sigman, M. S., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central. Available at: [Link]
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Carrow, B. P. & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]
Beller, M., et al. (1999). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. Available at: [Link]
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Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
Kantchev, E. A. B., et al. (2014). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]
Chen, J., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Engle, K. M., et al. (2019). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ACS Publications. Available at: [Link]
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Le, V. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
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Hein, J. E., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]
Le, V. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. Available at: [Link]
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Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. Available at: [Link]
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Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. PubMed Central. Available at: [Link]
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Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. ACS Publications. Available at: [Link]
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Surry, D. S., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at: [Link]
A Comparative Guide to the Definitive Structural Elucidation of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Abstract The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1] Intermediates such as 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, a polysubstituted aniline, pre...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1] Intermediates such as 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, a polysubstituted aniline, present unique analytical challenges due to a complex interplay of electronic and steric effects from multiple functional groups. This guide provides an in-depth, expert-led protocol for the definitive structural analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the rationale behind specific 1D and 2D NMR experiments, predict the resulting spectral data, and present a self-validating workflow for unambiguous resonance assignment. Furthermore, we will objectively compare the capabilities of NMR with alternative analytical techniques, such as HPLC and GC-MS, providing the experimental data and context necessary for researchers to select the most appropriate methods for their specific analytical goals, from structural confirmation to purity assessment and quantification.
The Analytical Imperative: Deconstructing 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
The molecular architecture of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline dictates the analytical strategy. The presence of a heavily substituted aromatic ring requires a powerful technique capable of resolving protons and carbons in distinct, and often crowded, chemical environments. The key structural features influencing the analysis are:
Asymmetric Substitution: The six-membered ring has five different substituents (H, Br, F, NHCH₃, NO₂), rendering all aromatic protons and carbons magnetically non-equivalent. This complexity necessitates a method that can definitively assign each signal.
Multiple NMR-Active Nuclei: The molecule contains ¹H, ¹³C, and ¹⁹F, all of which are NMR-active. While this guide focuses on ¹H and ¹³C NMR, the presence of fluorine introduces complex splitting patterns (H-F and C-F couplings) that are critical for structural confirmation.
Electron-Withdrawing and -Donating Groups: The potent electron-withdrawing nitro group (NO₂) and the electron-donating N-methylamino group (NHCH₃) create a significant electronic polarization across the aromatic ring, leading to a wide dispersion of chemical shifts.[2]
Potential for Impurities: As with any synthetic intermediate, the presence of regioisomers or residual starting materials is a critical concern in drug development, demanding an analytical method with high resolving power and specificity.[3]
Given these challenges, NMR spectroscopy emerges as the indispensable tool for primary structural elucidation, providing an unparalleled level of atomic-level detail.[1]
NMR Spectroscopy: The Gold Standard for Structural Verification
While techniques like mass spectrometry provide crucial molecular weight information, they cannot, in isolation, differentiate between isomers or provide the intricate details of atomic connectivity. NMR spectroscopy is uniquely powerful because it provides a detailed map of the molecular structure, configuration, and conformation.[1][4] For a molecule like 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, a suite of NMR experiments is required for a complete and trustworthy assignment.
Predicted Spectral Analysis: A Glimpse into the Molecule
Based on established principles of substituent effects on aromatic systems, we can predict the approximate chemical shifts and coupling patterns.[5][6]
¹H NMR: The aromatic region (typically δ 6.5-8.5 ppm) will display two distinct signals for the two aromatic protons.[5] The proton ortho to the strongly withdrawing nitro group is expected to be the most downfield. The N-methyl group will appear as a doublet (due to coupling with the N-H proton) or a singlet depending on the solvent and exchange rate, likely in the δ 2.5-3.5 ppm region. The N-H proton itself will appear as a quartet or broad signal.
¹³C NMR: The aromatic carbons typically resonate between δ 120-150 ppm.[5] The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield. The fluorine substituent will induce large one-bond (¹J_CF_) and smaller multi-bond (ⁿJ_CF_) C-F coupling constants, which are diagnostic.
2D NMR (HSQC & HMBC): To move from prediction to certainty, 2D NMR is essential.
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to, providing definitive C-H pairings.[7]
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[7] This is the key to assembling the molecular skeleton, for instance, by correlating the N-methyl protons to the carbon of the aromatic ring to which the nitrogen is attached.
A Validated Workflow for NMR Analysis
The following protocol is designed as a self-validating system, where the results of each experiment build upon and confirm the last, leading to an unambiguous structural assignment.
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Abstract This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (C₇H₆BrFN₂O₂), a complex substituted aniline of interest...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (C₇H₆BrFN₂O₂), a complex substituted aniline of interest in pharmaceutical and chemical synthesis. We delve into the nuanced challenges presented by its unique combination of functional groups—a bromine atom with a characteristic isotopic signature, an electronegative fluorine atom, a readily fragmentable nitro group, and a basic N-methylamino moiety. This document compares the utility of Electron Ionization (EI) against "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). We present predicted fragmentation pathways, detailed experimental protocols, and objective comparisons to guide researchers in selecting the optimal analytical strategy for unambiguous identification and structural elucidation.
Introduction: The Analytical Challenge
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a substituted aromatic amine with a molecular weight of approximately 249.0 g/mol (based on the most common isotopes, ⁷⁹Br).[1] Its structural complexity, arising from multiple, electronically diverse functional groups, makes its characterization a non-trivial task. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[2]
However, the very features that make this molecule chemically interesting also complicate its analysis. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a distinctive M/M+2 isotopic pattern that is crucial for identification.[2][3] The nitro group is prone to characteristic fragmentation, including losses of •NO, •NO₂, and •OH radicals, often influenced by adjacent functional groups (the "ortho effect").[4][5] The N-methylamino group provides a site for protonation, making the molecule amenable to soft ionization techniques. This guide will navigate these complexities, providing a clear framework for successful mass spectrometric analysis.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter in the mass spectrometric analysis of this compound. The technique dictates not only whether a molecular ion is observed but also the entire fragmentation pattern.
Ionization Technique
Principle
Suitability for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Electron Ionization (EI)
High-energy electrons bombard the analyte in the gas phase, causing extensive fragmentation.
Moderate. Likely to produce a rich fragmentation spectrum useful for structural fingerprinting. However, the high energy may prevent the observation of a stable molecular ion, which is a significant drawback.[6]
Electrospray Ionization (ESI)
A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.
High. This is the recommended "soft" ionization technique. The basic N-methylamino group is readily protonated in solution, leading to a strong signal for the protonated molecule, [M+H]⁺.[7] This allows for accurate molecular weight determination and serves as the precursor for tandem MS (MS/MS) experiments.
Atmospheric Pressure Chemical Ionization (APCI)
A corona discharge ionizes solvent molecules, which then transfer a proton to the analyte.
Good Alternative. APCI is also a soft ionization technique suitable for this molecule. It can be more effective than ESI for compounds of moderate polarity and is less susceptible to ion suppression from salts in the sample matrix.[8]
Fragmentation Pathways and Mechanistic Interpretation
Understanding the fragmentation of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is key to its structural confirmation. The fragmentation is highly dependent on the ionization method used.
Electron Ionization (EI) Fragmentation
Under high-energy EI conditions, the molecular ion (M⁺•) is expected to be unstable. Fragmentation will be driven by the loss of stable radicals and neutral molecules.
Causality Behind EI Fragmentation:
Loss of •NO₂: The C-N bond of the nitro group is relatively weak and its loss results in a stable fragment. This is a common fragmentation pathway for nitroaromatic compounds.[9]
Loss of •Br: Cleavage of the C-Br bond is a principal fragmentation pathway for brominated compounds.[2] The resulting carbocation at m/z 169 would not show the bromine isotopic pattern.
Loss of •CH₃: Alpha-cleavage next to the nitrogen atom can lead to the loss of a methyl radical.[5]
Loss of •OH (Ortho Effect): In ortho-nitroanilines, an intramolecular hydrogen transfer from the amino group to the nitro group can facilitate the loss of a hydroxyl radical (•OH). This is a classic example of an "ortho effect" and can be a diagnostic fragmentation.[4][5]
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the molecule is typically observed as the protonated species, [M+H]⁺ (m/z 249/251). Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) reveals structural information.
Causality Behind ESI-MS/MS Fragmentation:
Loss of Neutral Molecules: Fragmentation of even-electron ions like [M+H]⁺ typically involves the loss of stable neutral molecules. The loss of water (H₂O) is common for protonated ortho-nitroanilines.[10] The loss of nitrous acid (HNO₂) is also a frequently observed pathway.[4]
Radical Loss: While less common for protonated molecules, the loss of the •NO₂ radical can still occur, especially at higher collision energies.[4]
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for analysis.
Protocol 1: LC-MS/MS Analysis using ESI
This method is ideal for accurate mass determination and structural confirmation.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh and dissolve the sample in HPLC-grade methanol to a concentration of 1 mg/mL (stock solution).
Perform a serial dilution to a working concentration of 1 µg/mL using a mobile-phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
Justification: Methanol is a good solvent for anilines. Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[11]
Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.3 mL/min.
Justification: A C18 column provides good retention for this moderately polar compound. A gradient elution ensures the compound elutes as a sharp peak.[11]
Full Scan (MS1): Scan from m/z 100-400 to identify the [M+H]⁺ ion pair at m/z 249/251.
Tandem MS (MS/MS): Isolate the ion at m/z 249 (or 251) and apply collision energy (e.g., 10-30 eV) to generate fragment ions.
Justification: Positive mode is selected to form the [M+H]⁺ ion. The full scan confirms the molecular weight, and the MS/MS scan provides the structural fingerprint.[12]
Protocol 2: GC-MS Analysis using EI
This method is suitable for creating a reproducible fragmentation library for compound identification.
Step-by-Step Methodology:
Sample Preparation:
Dissolve the sample in a volatile, non-polar solvent like dichloromethane or ethyl acetate to a concentration of ~50 µg/mL.
Justification: The solvent must be compatible with the GC inlet and not interfere with the analysis.
Gas Chromatography (GC) Conditions:
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250 °C.
Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Justification: The temperature program is designed to ensure the compound elutes without thermal degradation while providing good separation from any impurities.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Acquisition Mode: Full Scan from m/z 40-400.
Justification: 70 eV is the standard energy for EI, which generates reproducible fragmentation patterns that can be compared against spectral libraries.[6]
Data Interpretation and Expected Results
The most telling feature in the mass spectrum of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline will be the isotopic pattern of bromine.
Ion Description
Formula
Expected m/z (⁷⁹Br / ⁸¹Br)
Expected Relative Abundance
[M+H]⁺
[C₇H₇BrFN₂O₂]⁺
249.0 / 251.0
~1:1
[M]⁺•
[C₇H₆BrFN₂O₂]⁺•
248.0 / 250.0
~1:1
[M+H - H₂O]⁺
[C₇H₅BrFN₂O]⁺
231.0 / 233.0
~1:1
[M - NO₂]⁺
[C₇H₆BrFN]⁺
202.0 / 204.0
~1:1
[M - Br]⁺
[C₇H₆FN₂O₂]⁺
169.0
N/A
Key Interpretive Points:
Isotopic Signature: Any fragment containing the bromine atom will exhibit a pair of peaks separated by 2 m/z units with nearly equal intensity.[3] A fragment that has lost the bromine atom (e.g., [M-Br]⁺) will appear as a single peak.
High-Resolution MS: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide an exact mass measurement to four or five decimal places. This allows for the unambiguous determination of the elemental formula, confirming the presence of Br, F, N, and O atoms.
Conclusion and Recommendations
For the comprehensive characterization of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, a multi-faceted approach is recommended.
Primary Technique:LC-MS/MS with ESI is the superior method for initial analysis. It provides a confident molecular weight determination from the [M+H]⁺ ion and generates structurally significant fragments in MS/MS mode, all while being compatible with complex sample matrices.
Confirmatory Technique:GC-MS with EI serves as an excellent orthogonal technique. The highly detailed and reproducible fragmentation pattern it generates can be used to build a library entry for future identification and to confirm structural features through well-understood fragmentation rules like the ortho effect.
By employing these complementary techniques, researchers and drug development professionals can achieve an authoritative and unambiguous characterization of this complex molecule, ensuring scientific integrity and accelerating their research objectives.
References
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Impact of Ambient Vapors on Spectra of 4-Nitroaniline Recorded under Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometric. (2022, November 15). ACS Publications. Retrieved March 28, 2026, from [Link]
Danikiewicz, W. (1998, June 1). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. Retrieved March 28, 2026, from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. Retrieved March 28, 2026, from [Link]
Gonzalez-Mendez, R., et al. (2019, September 9). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PubMed. Retrieved March 28, 2026, from [Link]
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
m-Nitroaniline. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]
APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v). (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. (2019, August 14). Pure. Retrieved March 28, 2026, from [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. Retrieved March 28, 2026, from [Link]
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University. Retrieved March 28, 2026, from [Link]
2-Bromo-3-fluoro-6-nitroaniline. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Retrieved March 28, 2026, from [Link]
Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved March 28, 2026, from [Link]
Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. (2025, September 16). PubMed Central. Retrieved March 28, 2026, from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate landscape of pharmaceutical development, the quality of each component is paramount. The purity of starting materials and interme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the quality of each component is paramount. The purity of starting materials and intermediates directly influences the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a substituted nitroaniline derivative that serves as a key building block in the synthesis of complex pharmaceutical compounds. Given its role, ensuring its chemical purity is not merely a quality control checkpoint but a foundational requirement for regulatory compliance and the integrity of the entire drug development process.[2][3]
Impurities can arise from various stages, including the synthesis process (e.g., starting materials, by-products, intermediates), degradation, or storage.[3] For a molecule like 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, potential impurities could include positional isomers from the bromination or nitration steps, unmethylated precursors, or products of side reactions.[4][5]
This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this critical intermediate. We will explore the rationale behind methodological choices, compare different chromatographic strategies, and present a comprehensive, self-validating protocol designed for immediate application in a research or quality control laboratory. HPLC is widely considered the gold standard for pharmaceutical purity analysis due to its high precision, versatility, and ability to separate complex mixtures.[6]
Analytical Strategy: Aligning Method to Molecular Properties
The molecular structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline dictates the optimal analytical approach. Its key features include an aromatic ring, a nitro group (a strong chromophore), and a LogP value of approximately 2.5, indicating moderate lipophilicity.[7] These characteristics make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV-Vis detection. Alternative methods like Gas Chromatography (GC) are generally less suitable for nitroaniline compounds as they are often thermolabile and may require a derivatization step, which adds complexity to the process.[8]
Our strategy is therefore centered on RP-HPLC, focusing on a comparative evaluation of stationary phases and mobile phase conditions to achieve optimal separation from potential impurities.
Comparative Method Development: A Data-Driven Approach
The core of effective purity analysis lies in a method development process that systematically evaluates critical parameters to achieve the desired resolution and sensitivity.
The Causality of Column Selection
The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC. While a standard C18 column is the workhorse of many labs, the unique structure of our analyte, particularly the nitroaromatic system, suggests that alternative selectivities should be explored. A phenyl-based stationary phase, for instance, can offer enhanced retention and unique selectivity for compounds with aromatic rings and nitro groups due to potential π-π interactions.[9]
We will compare three columns to identify the optimal stationary phase:
Standard C18: Offers general-purpose hydrophobic retention.
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the analyte's aromatic ring.
RP-Amide: Offers enhanced retention for polar compounds and different hydrogen bonding capabilities.
Below is a table summarizing hypothetical, yet expected, comparative performance data for the separation of the main peak from two common potential impurities: a non-polar starting material and a more polar regioisomer.
Table 1: Comparative Performance of Different HPLC Columns
Parameter
Standard C18
Phenyl-Hexyl
RP-Amide
Justification
Retention Time (Main Peak)
8.5 min
9.8 min
7.2 min
Phenyl columns often increase retention for aromatic compounds. Amide phases may show less retention if hydrophobic interactions dominate.
Resolution (Main Peak / Impurity 1 - Non-polar)
1.8
2.5
1.6
The Phenyl phase's π-π interactions provide superior separation from other aromatic species.
The unique electronic interactions of the Phenyl phase often resolve isomers more effectively than standard C18.
| Peak Tailing Factor (Main Peak) | 1.2 | 1.0 | 1.3 | Good π-π stacking on the phenyl column can lead to highly symmetrical peaks. |
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. A typical mobile phase for nitroaromatic compounds consists of an organic solvent (acetonitrile or methanol) and an aqueous component, often buffered or acidified.[10]
Organic Solvent: Acetonitrile is generally preferred for its lower viscosity and UV transparency.
Aqueous Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is crucial.[1][9] It ensures a consistent pH and suppresses the ionization of any potential acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.
A gradient elution, starting with a higher aqueous percentage and ramping up the organic solvent, is often effective for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[9]
Visualization of the Analytical Workflow
To ensure clarity and reproducibility, the entire analytical process can be mapped. The following diagrams illustrate the logical flow of method development and the final experimental workflow.
Caption: Logical workflow for HPLC method development.
Caption: Step-by-step experimental HPLC workflow.
Recommended Experimental Protocol
This protocol is a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.
Instrumentation and Reagents
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 2-Bromo-3-fluoro-N-methyl-6-nitroaniline sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Procedure
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
System Suitability Test (SST): Inject the Standard Solution five times. The system is deemed ready for analysis if the following criteria are met:
Tailing Factor: ≤ 1.5
Theoretical Plates: ≥ 5000
%RSD for Peak Area: ≤ 1.0%
Sequence: Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s) in duplicate.
Calculation: Calculate the purity of the sample using the area percent method (assuming all impurities have a similar response factor at the chosen wavelength).
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the recommended technique, it is valuable to understand its advantages in context.
Table 2: Comparison of Analytical Techniques for Purity Analysis
Feature
HPLC (Recommended)
Gas Chromatography (GC)
UV-Vis Spectrophotometry
Principle
Separation based on differential partitioning between phases.[6]
Separation of volatile compounds followed by detection.[6]
Measurement of light absorption by the analyte.[12]
Specificity
High. Can separate structurally similar impurities and isomers.
Moderate. Requires analyte to be volatile and thermally stable; co-elution is possible.[8]
Low. Cannot distinguish between the main analyte and impurities that absorb at the same wavelength.[13]
Sensitivity
High (ng to pg level).
Very High (pg to fg level).
Moderate (µg to mg level).
Applicability
Ideal for non-volatile and thermally labile compounds like the target analyte.[13]
Poorly suited for this analyte without derivatization.[8]
Only suitable for quantitative assays of a known pure substance, not for purity determination in the presence of unknown impurities.[12]
Conclusion
The purity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a critical parameter that demands a robust and reliable analytical method. This guide has demonstrated that a well-developed Reversed-Phase HPLC method, utilizing a Phenyl-Hexyl stationary phase and a gradient elution with an acidified mobile phase, provides the necessary selectivity and performance for accurate purity determination. The comparative approach to column selection underscores the importance of moving beyond standard C18 phases to address the specific chemistry of the analyte. The detailed protocol, complete with system suitability criteria, establishes a trustworthy and reproducible workflow suitable for the rigorous demands of the pharmaceutical industry. By grounding our choices in the physicochemical properties of the molecule and validating them through systematic comparison, we ensure the highest level of scientific integrity in our analytical results.
References
Taylor & Francis. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]
MDPI. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
Hoffman Fine Chemicals. CAS 952183-01-6 | 4-Bromo-3-fluoro-2-methyl-6-nitroaniline. [Link]
Comparison of Alternative Reagents for the Synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
A Senior Application Scientist's Guide to Optimizing a Key Synthetic Transformation This guide provides an in-depth comparison of synthetic strategies and reagents for the preparation of 2-Bromo-3-fluoro-N-methyl-6-nitro...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Optimizing a Key Synthetic Transformation
This guide provides an in-depth comparison of synthetic strategies and reagents for the preparation of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, a potentially valuable intermediate in pharmaceutical and materials science research. We will move beyond a single, prescribed method to explore viable alternatives for the critical bromination and nitration steps, focusing on improvements in regioselectivity, safety, and overall efficiency. The protocols and data presented are synthesized from established chemical principles and analogous transformations reported in peer-reviewed literature, providing a robust framework for methodological selection and optimization.
Strategic Analysis: The Challenge of Regioselectivity
The synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline requires the sequential introduction of three distinct functional groups—N-methyl, nitro, and bromo—onto a 3-fluoroaniline scaffold. The order of these transformations is paramount, as the directing effects of the existing substituents govern the position of the incoming electrophile.
The N-methylamino group (-NHMe) is a potent ortho-, para-director and an activating group. The fluorine atom (-F) is a deactivating group but is also an ortho-, para-director. The nitro group (-NO2) is a strong deactivating and meta-director. A logical synthetic pathway must leverage these electronic effects to achieve the desired 2,3,6-substitution pattern. A plausible and efficient route, which will form the basis of our comparison, is outlined below.
Validation
Biological activity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline derivatives
Comparative Biological Activity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Derivatives: BWC0977 vs. Conventional Topoisomerase Inhibitors Executive Summary & Chemical Context The compound 2-Bromo-3-fluoro-N-methyl-6-nit...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Biological Activity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Derivatives: BWC0977 vs. Conventional Topoisomerase Inhibitors
Executive Summary & Chemical Context
The compound 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS: 1393179-36-6) serves as a critical synthetic intermediate in the development of next-generation antimicrobial agents[1][2]. Specifically, it is the foundational building block for synthesizing the left-hand side (LHS) 7-fluoro-1-methylquinolin-2(1H)-one moiety of BWC0977 , a clinical-stage pyrazino-oxazinone-based Novel Bacterial Topoisomerase Inhibitor (NBTI) developed by Bugworks Research[3][4].
As a Senior Application Scientist evaluating antimicrobial pharmacophores, it is crucial to understand that the global crisis of antimicrobial resistance (AMR) has rendered many legacy fluoroquinolones (e.g., Ciprofloxacin) ineffective due to target-site mutations (gyrA/parC)[4][5]. Derivatives of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline overcome this by binding to a distinct, non-overlapping pocket at the dimer interface of bacterial DNA gyrase and topoisomerase IV, completely bypassing existing fluoroquinolone resistance mechanisms[4][6].
This guide objectively compares the biological activity, enzyme inhibition kinetics, and microbiological efficacy of the flagship derivative BWC0977 against the legacy fluoroquinolone Ciprofloxacin and the early-generation NBTI Gepotidacin .
Structural Causality & Mechanism of Action
The biological superiority of BWC0977 stems directly from its structural geometry. The LHS moiety (derived from 2-Bromo-3-fluoro-N-methyl-6-nitroaniline) interacts intimately with the bacterial DNA, while the right-hand side (RHS) pyrazino-oxazinone core forms critical hydrogen bonds and sulfur-aromatic interactions with highly conserved catalytic residues (e.g., Y120 in K. pneumoniae Topo IV)[6][7].
Unlike fluoroquinolones, which stabilize double-strand DNA breaks and trigger rapid bacterial SOS responses, NBTIs predominantly induce single-strand DNA breaks [8][9]. This distinct mechanistic causality prevents cross-resistance and ensures potent bactericidal activity even against hyper-mutated multidrug-resistant (MDR) strains[4][9].
Caption: Mechanism of Action: BWC0977 vs Ciprofloxacin on DNA Gyrase/Topo IV.
Comparative Biological Activity Data
Table 1: Comparative Enzyme Inhibition (IC₅₀ in µM)
BWC0977 exhibits balanced, low-nanomolar dual inhibition of both DNA gyrase and Topo IV across Gram-negative and Gram-positive species, demonstrating significant superiority over both Ciprofloxacin and Gepotidacin[4][9].
Pathogen / Enzyme Target
BWC0977 (NBTI)
Gepotidacin (NBTI)
Ciprofloxacin (FQ)
E. coli Gyrase
0.004
0.257
0.189
E. coli Topo IV
0.010
0.208
16.32
P. aeruginosa Gyrase
0.009
0.357
0.244
P. aeruginosa Topo IV
0.071
1.560
22.92
S. aureus Gyrase
0.010
0.729
25.46
S. aureus Topo IV
0.095
0.513
8.52
Table 2: Minimum Inhibitory Concentration (MIC₉₀ in µg/mL) against MDR Clinical Isolates
The derivative maintains potent antibacterial efficacy against clinical isolates resistant to fluoroquinolones, carbapenems, and colistin[3][10].
Pathogen (MDR Clinical Isolates)
BWC0977 MIC₉₀
Ciprofloxacin MIC₉₀
Escherichia coli (ESBL/CRE)
0.5
> 32
Klebsiella pneumoniae (CRKP)
2.0
> 32
Pseudomonas aeruginosa
1.0
> 32
Acinetobacter baumannii (CRAB)
1.0
> 32
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to confirm the biological activity of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline derivatives.
Protocol 1: Topoisomerase DNA Cleavage Assay (Validation of Mechanism)
This assay proves the causality of the compound's bactericidal nature by quantifying the ratio of single-strand vs. double-strand DNA breaks[4][9].
Reaction Preparation : In a 20 µL reaction volume, combine 1 U of purified E. coli DNA Gyrase with 0.5 µg of supercoiled pBR322 DNA in cleavage buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol). Causality: Supercoiled pBR322 mimics the native topological state of bacterial plasmids, ensuring physiological relevance.
Compound Incubation : Add BWC0977 (titrated from 0.001 to 10 µM). Include a DMSO-only negative control and a Ciprofloxacin positive control. Incubate at 37°C for 1 hour.
Cleavage Complex Arrest : Add 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL). Incubate at 37°C for 30 minutes. Causality: SDS denatures the topoisomerase, covalently trapping it to the cleaved DNA. Proteinase K digests the bound enzyme, releasing the DNA fragments for accurate electrophoretic mobility.
Electrophoresis : Resolve the samples on a 1% agarose gel in 1X TAE buffer at 2 V/cm for 4 hours. Strictly omit Ethidium Bromide (EtBr) during the run. Causality: EtBr is an intercalator that alters DNA topology during migration, which would artificially skew the separation of nicked (single-strand break) and linear (double-strand break) topoisomers.
Post-Staining & Quantification : Post-stain the gel with 0.5 µg/mL EtBr for 30 minutes, destain in water, and quantify the bands using densitometry. BWC0977 will predominantly yield nicked open-circular DNA (single-strand breaks), while Ciprofloxacin will yield linear DNA (double-strand breaks).
Caption: Experimental workflow for Topoisomerase DNA Cleavage Assay.
Protocol 2: Broth Microdilution MIC Assay for MDR Isolates
This protocol measures the absolute antibacterial efficacy of the synthesized derivatives[10][11].
Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺. Causality: Precise divalent cation concentrations are critical for stabilizing the bacterial outer membrane, preventing artificial hypersusceptibility to the test compounds.
Compound Dilution : Prepare a 2-fold serial dilution of BWC0977 in 100% DMSO, then dilute 1:50 into CAMHB to achieve a final test range of 0.015 to 32 µg/mL (final DMSO concentration ≤2% to prevent solvent toxicity).
Inoculum Standardization : Suspend isolated colonies of the target MDR strain (e.g., K. pneumoniae CRKP) in sterile saline to a 0.5 McFarland standard. Dilute 1:200 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL. Causality: Standardizing the inoculum prevents "inoculum effect" artifacts, where artificially high bacterial loads falsely elevate the MIC.
Incubation & Readout : Dispense 50 µL of the inoculum into 96-well plates containing 50 µL of the diluted compound. Incubate at 37°C for 18-20 hours. The MIC is defined as the lowest concentration completely inhibiting visible bacterial growth.
References
Bugworks Research India Pvt Ltd. (2018). Heterocyclic compounds useful as anti-bacterial agents and method for production thereof (Patent No. WO2018225097A1).
Nandishaiah, R., et al. (2025). Structural interactions of BWC0977 with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity. Communications Biology, 8(1), 1666.[Link]
Chen, A., et al. (2022). Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors Exhibit Bactericidal Activity against Planktonic and Biofilm Staphylococcus aureus In Vitro. Microbiology Spectrum, 10(6), e02056-22.[Link]
Comparison of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline with similar compounds
An In-Depth Comparative Guide to 2-Bromo-3-fluoro-N-methyl-6-nitroaniline and Its Structurally Related Analogs For researchers, medicinal chemists, and professionals in drug development, the substituted nitroaniline scaf...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to 2-Bromo-3-fluoro-N-methyl-6-nitroaniline and Its Structurally Related Analogs
For researchers, medicinal chemists, and professionals in drug development, the substituted nitroaniline scaffold is a cornerstone for creating novel therapeutics and complex molecular architectures.[1][2][3] These compounds are not merely synthetic intermediates; their inherent electronic properties make them valuable pharmacophores, particularly in oncology and infectious disease research.[1][4] The strategic placement of electron-withdrawing groups, such as a nitro moiety, is often pivotal to their biological mechanism, including bioreductive activation in hypoxic environments like solid tumors.[1]
This guide provides a detailed comparative analysis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline , a highly functionalized building block, against a curated selection of its structural analogs. By systematically altering the substituents on the aniline ring, we aim to provide a clear, data-driven understanding of how these modifications influence physicochemical properties, chemical reactivity, and, consequently, their potential applications. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for synthesis and molecular design.
Compound Selection: A Rationale for Comparison
To elucidate clear structure-property relationships, we have selected three key analogs for comparison against our primary compound of interest. Each analog was chosen to isolate the effect of a specific structural change:
Core Compound: 2-Bromo-3-fluoro-N-methyl-6-nitroaniline: The benchmark for our comparison, featuring a unique substitution pattern with bromine, fluorine, a secondary amine, and a nitro group.
Analog 1: 2-Chloro-3-fluoro-6-nitroaniline: This compound allows for a direct comparison of the influence of the halogen at the C2 position (Bromine vs. Chlorine) on the molecule's properties and reactivity, particularly in reactions where this halogen acts as a leaving group.
Analog 2: 2-Bromo-N-methyl-4-nitroaniline: By shifting the nitro group from the ortho (C6) to the para (C4) position relative to the amine, this analog helps illustrate the profound impact of the primary electron-withdrawing group's location on the ring's electronic landscape and reactivity.
Analog 3: 2-Bromo-6-chloro-4-nitroaniline: This analog introduces multiple changes, including the replacement of fluorine with chlorine at an adjacent position (C6 vs C3-F) and a shift in the nitro group's position. It serves to demonstrate the cumulative electronic effects of multiple substituent modifications.
Part 1: Physicochemical and Spectroscopic Property Comparison
The physical and chemical properties of a compound, such as its melting point, polarity (LogP), and molecular weight, are fundamental parameters that dictate its handling, solubility, and pharmacokinetic profile. The table below summarizes these key properties for our selected compounds.
Effect of Halogen (Core vs. Analog 1): The substitution of bromine with chlorine significantly reduces the molecular weight. This change is also expected to subtly increase the compound's polarity, as chlorine is more electronegative than bromine, though this effect is nuanced by other substituents.
Effect of Nitro Group Position (Core vs. Analog 2): Moving the nitro group from C6 to C4 alters the molecule's dipole moment and crystal packing, which would lead to different melting points and solubilities. The calculated LogP is lower for the 4-nitro isomer, suggesting slightly higher hydrophilicity.
Cumulative Effects (Core vs. Analog 3): Analog 3, with two halogens and a para-nitro group, has the highest molecular weight and a significantly higher melting point (176-178°C). This high melting point suggests strong intermolecular forces and a highly stable crystal lattice, likely influenced by hydrogen bonding and dipole-dipole interactions involving the nitro and amino groups.
Part 2: A Deep Dive into Comparative Reactivity
The synthetic utility of these scaffolds is primarily defined by two key transformations: nucleophilic aromatic substitution (SNAr) to introduce new functionalities, and the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical modifications.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern organic synthesis, particularly for electron-deficient aromatic rings.[10] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group (like a halogen) is critical for activating the ring towards nucleophilic attack.[11]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Analysis:
Core Compound vs. Analog 1 (C-Br vs. C-Cl): In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[11] Therefore, the more electronegative substituent, which better stabilizes the negative charge in the Meisenheimer intermediate, will accelerate the reaction. Fluorine is often the best leaving group in SNAr for this reason, followed by chlorine and then bromine. Thus, we predict that the C-Cl bond in Analog 1 would be more reactive towards SNAr than the C-Br bond in the Core Compound , assuming the halogen at C2 is the target. The C-F bond at C3 in both compounds also activates the ring but is less likely to be the primary leaving group compared to the halogen at the activated C2 position.
Influence of Nitro Group Position (Core vs. Analog 2): The Core Compound has its nitro group at C6, which is ortho to the C-Br bond at C2. Analog 2 has its nitro group at C4, which is para to the C-Br bond. Both ortho and para positions allow for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. Consequently, both compounds are expected to be highly reactive in SNAr reactions at the C2 position. Minor differences in reactivity might arise from steric effects of the ortho-nitro group in the Core Compound.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
Causality: This protocol outlines a typical SNAr reaction. A polar aprotic solvent like DMSO is chosen to solvate the reactants and stabilize the charged intermediate without interfering with the nucleophile. A non-nucleophilic base is used to deprotonate the amine product in situ if necessary and to scavenge the H-X byproduct, driving the reaction to completion.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted nitroaniline substrate (1.0 eq).
Solvent and Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the substrate. Add the amine nucleophile (1.2-1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
Reaction Conditions: Heat the reaction mixture to 80-120°C. The optimal temperature depends on the reactivity of the substrate and nucleophile and should be determined empirically.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reduction of the Nitro Group
The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis.[12] It transforms a strongly deactivating group into a versatile activating, ortho-, para-directing group, which can be further functionalized into amides, sulfonamides, or diazonium salts. Common and reliable methods include catalytic transfer hydrogenation or reduction with metals in acidic media.[13][14]
Caption: Experimental workflow for catalytic hydrogenation of a nitroaniline.
Reactivity Analysis:
The electronic nature of the substituents generally has a less pronounced effect on the feasibility of nitro reduction compared to SNAr, as most standard methods are robust.[15] However, the presence of other reducible functional groups or labile halogens can necessitate careful selection of reagents.
Chemoselectivity: All four compared compounds contain halogens. Harsh reductive conditions or certain catalysts could potentially lead to hydrodehalogenation as a side reaction. Catalytic hydrogenation with Pd/C under controlled conditions is generally chemoselective for the nitro group.[12] Using a metal like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media is also an excellent alternative that typically preserves aryl halides.[12]
Experimental Protocol: Nitro Group Reduction using Catalytic Hydrogenation
Trustworthiness: This protocol is self-validating. The use of a catalyst like Palladium on Carbon (Pd/C) is a well-established, high-yielding method.[12] Filtering through Celite is a critical step to completely remove the heterogeneous catalyst, which is pyrophoric and could contaminate the product. The successful removal can be confirmed by the absence of black particulate matter.
Inert Atmosphere: Add the nitroaniline substrate (1.0 eq) and a suitable solvent such as ethanol or methanol to a hydrogenation flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
Catalyst Removal: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be purified by crystallization or column chromatography if necessary.
Part 3: Applications in Medicinal Chemistry and Synthesis
Substituted anilines are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions with a wide range of biological targets.[2] The aniline nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking and hydrophobic interactions.
Kinase Inhibitors: The anilino-pyrimidine and anilino-quinazoline scaffolds are classic examples found in numerous FDA-approved tyrosine kinase inhibitors (TKIs) for cancer therapy.[2] The compounds discussed here serve as ideal starting points for the synthesis of such complex molecules. The amine, once unmasked by nitro reduction, can be readily coupled with heterocyclic halides via SNAr to build these core TKI structures.
Fine-Tuning Molecular Properties: The ability to systematically vary the halogen (F, Cl, Br) and other substituents allows chemists to fine-tune the electronic and steric properties of a lead compound. This is crucial for optimizing potency, selectivity against off-target kinases, and modifying ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop a viable drug candidate.
Conclusion
This guide demonstrates that seemingly minor structural modifications to the 2-bromo-3-fluoro-N-methyl-6-nitroaniline scaffold result in significant and predictable changes in physicochemical properties and chemical reactivity. The choice of halogen at C2 influences SNAr reactivity, while the position of the nitro group dictates the electronic activation of the ring. These structure-property relationships are not merely academic; they form the rational basis for the design and synthesis of complex molecules with tailored functions, particularly in the field of drug discovery. By understanding the principles outlined herein, researchers are better equipped to leverage the versatility of substituted nitroanilines in their scientific endeavors.
References
N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.
Nucleophilic Substitution of Hydrogen in Nitroarenes: A New Chapter of Arom
2-Bromo-3-fluoro-6-nitroaniline. PubChem.
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
Potential applications of substituted anilines in medicinal chemistry. Benchchem.
A Comparative Guide to the X-ray Crystallography of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline Derivatives
Abstract This guide provides a comprehensive comparative analysis of the X-ray crystallography of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline and its derivatives. While a definitive crystal structure for this specific molec...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive comparative analysis of the X-ray crystallography of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from structurally analogous compounds to predict and understand its solid-state behavior. By examining the influence of individual and combined functional groups—bromo, fluoro, nitro, and N-methyl—on the crystal packing and intermolecular interactions of related aniline derivatives, we offer valuable insights for researchers in crystallography, materials science, and drug development. This guide details relevant synthetic methodologies, crystallization techniques, and a thorough comparison of crystallographic data, supported by detailed experimental protocols and visualizations.
Introduction: The Structural Significance of Substituted Nitroanilines
Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.[1] The introduction of various functional groups onto the aniline scaffold dramatically influences their chemical reactivity, biological activity, and solid-state properties. Halogen atoms, for instance, can modulate lipophilicity and participate in halogen bonding, while the nitro group, a strong electron-withdrawing group, is a key component in nonlinear optical materials and energetic compounds.[2] The N-methyl group can alter hydrogen bonding patterns and molecular conformation.
The molecule of interest, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, presents a fascinating case study in competitive and cooperative intermolecular interactions. The interplay between potential hydrogen bonds involving the N-methylamino and nitro groups, halogen bonds from the bromine and fluorine atoms, and π-π stacking of the aromatic rings dictates the ultimate crystal packing. Understanding these interactions through X-ray crystallography is paramount for rational crystal engineering and the design of materials with desired properties.
Synthesis and Crystallization Strategies
The synthesis of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline would likely proceed through a multi-step route, beginning with a suitable aniline precursor. A plausible synthetic pathway involves the regioselective bromination and nitration of a fluorinated N-methylaniline. The final product can be purified by column chromatography.
Experimental Protocol: Synthesis of a Substituted Nitroaniline (A Representative Example)
A general procedure for the synthesis of a halogenated nitroaniline derivative is as follows:
Protection of the Amine: To a solution of the starting aniline in a suitable solvent (e.g., dichloromethane), add an acylating agent (e.g., acetyl chloride) dropwise at 0 °C to protect the amino group.
Nitration: The protected aniline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Halogenation: Subsequent halogenation can be achieved using a suitable halogenating agent (e.g., N-bromosuccinimide for bromination).
Deprotection: The protecting group is then removed under acidic or basic conditions to yield the final product.
N-Methylation: If starting from a primary aniline, N-methylation can be achieved using a methylating agent like methyl iodide or dimethyl sulfate.[3]
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a solution of the purified compound is a common and effective technique. A variety of solvents should be screened to find conditions that promote the growth of well-ordered crystals.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
Dissolve the purified 2-Bromo-3-fluoro-N-methyl-6-nitroaniline derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature.
Filter the solution to remove any particulate matter.
Transfer the clear solution to a clean vial.
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks until single crystals form.
Comparative Crystallographic Analysis
In the absence of a specific crystal structure for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, we can infer its likely structural characteristics by analyzing related compounds. The following sections compare the crystallographic data of various substituted anilines, focusing on the influence of each functional group.
The Role of the Nitro Group and Intramolecular Hydrogen Bonding
In many ortho-nitroaniline derivatives, a strong intramolecular N-H···O hydrogen bond forms between the amino and nitro groups, creating a six-membered ring.[4][5] This interaction significantly influences the planarity of the molecule and can dictate the overall packing. In the case of an N-methylated amine, this intramolecular hydrogen bond is not possible. However, the N-H of the methylamino group can still participate in intermolecular hydrogen bonding with the nitro group of an adjacent molecule.
Influence of Halogen Substituents
The presence and position of halogen atoms on the aniline ring can lead to different crystal packing arrangements.[1] For instance, isomers of dihalogenated anilines often crystallize in different space groups with distinct unit cell dimensions.[1] Halogen bonds (e.g., C-Br···O, C-F···H) can also play a significant role in stabilizing the crystal lattice.
The Impact of N-Methylation
N-methylation prevents the formation of the classic N-H···N or N-H···O hydrogen-bonded chains or dimers often observed in primary and secondary anilines.[6][7] Instead, the N-H of the methylamino group can act as a hydrogen bond donor, while the nitrogen atom can be a weak acceptor. The steric bulk of the methyl group can also influence the dihedral angle between the plane of the aromatic ring and the substituents.
Data Comparison Table
The following table summarizes key crystallographic data for a selection of related aniline derivatives to provide a basis for comparison.
Predicted Structural Features of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Based on the comparative analysis, we can predict the following structural features for 2-Bromo-3-fluoro-N-methyl-6-nitroaniline:
Intermolecular Hydrogen Bonding: The N-H of the methylamino group is likely to form an intermolecular hydrogen bond with one of the oxygen atoms of the nitro group of a neighboring molecule, leading to the formation of chains or dimers.
Molecular Conformation: The presence of bulky ortho substituents (bromo and nitro groups) will likely cause a significant twist in the N-methylamino group relative to the plane of the benzene ring to minimize steric hindrance.
Role of Halogens: The bromo and fluoro substituents may participate in weaker C-H···Br and C-H···F interactions, further stabilizing the crystal packing. Halogen-nitro interactions (Br···O or F···O) are also a possibility.
Crystal Packing: The overall packing will be a complex interplay of these interactions, likely resulting in a dense, layered structure.
Visualizing the Methodologies
To provide a clearer understanding of the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A conceptual diagram illustrating the potential intermolecular interactions in the crystal lattice of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Conclusion
While the definitive crystal structure of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline remains to be determined, a comparative analysis of structurally related compounds provides a robust framework for predicting its solid-state behavior. The interplay of intermolecular hydrogen bonding, potential halogen bonding, and steric effects from the ortho substituents are expected to be the dominant forces governing its crystal packing. This guide serves as a valuable resource for researchers by providing not only a theoretical understanding but also practical experimental protocols for the synthesis, crystallization, and analysis of this and similar substituted aniline derivatives. Future experimental work to elucidate the precise crystal structure will be invaluable in validating these predictions and furthering our understanding of crystal engineering principles.
References
A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PMC. (n.d.). Retrieved from [Link]
Two N-(2-phenylethyl)nitroaniline Derivatives as Precursors for Slow and Sustained Nitric Oxide Release Agents - PubMed. (2016, May 1). Retrieved from [Link]
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate ... - PMC. (n.d.). Retrieved from [Link]
(PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ResearchGate. (n.d.). Retrieved from [Link]
Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Publications. (2013, July 1). Retrieved from [Link]
Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives - ResearchGate. (2025, October 16). Retrieved from [Link]
A structural study of 2,4-di-methyl-aniline derivatives - PubMed. (2018, August 21). Retrieved from [Link]
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. (2023, September 5). Retrieved from [Link]
Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4 - PMC. (n.d.). Retrieved from [Link]
Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex - UBC Chemistry | - The University of British Columbia. (n.d.). Retrieved from [Link]
Aniline - Wikipedia. (n.d.). Retrieved from [Link]
Comprehensive Comparison Guide: Analytical Methodologies for Impurity Characterization in 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
Executive Summary & Regulatory Context 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized halogenated nitroaromatic intermediate, frequently utilized as a critical building block in the synthesis of adva...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Regulatory Context
2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a highly functionalized halogenated nitroaromatic intermediate, frequently utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel anti-bacterial agents and kinase inhibitors[1]. Due to its complex substitution pattern, its chemical synthesis can generate a myriad of process-related impurities, such as des-fluoro analogs, isomeric bromo-derivatives, or over-alkylated species[2].
Under the ICH Q3A(R2) guidelines, any impurity present in a new drug substance that exceeds the identification threshold (typically 0.05% to 0.10%, depending on the maximum daily dose) must be structurally characterized[3]. Furthermore, because nitroaromatic compounds carry a high structural alert for mutagenicity, trace-level profiling is strictly mandated by ICH M7(R2) to assess and limit potential carcinogenic risks[4].
This guide objectively compares the performance of industry-standard analytical platforms for characterizing these impurities and provides a field-validated, step-by-step methodology for researchers and drug development professionals.
Comparative Analysis of Analytical Platforms
To determine the optimal strategy for impurity profiling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, we must evaluate the performance of three primary analytical methodologies: High-Performance Liquid Chromatography-UV (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
UHPLC-MS/MS (The Gold Standard): This platform provides both high-resolution chromatographic separation and exact structural elucidation. Crucially, the presence of the bromine atom in 2-Bromo-3-fluoro-N-methyl-6-nitroaniline yields a distinct 1:1 isotopic signature (
79
Br and
81
Br, appearing as M and M+2 peaks). This acts as a built-in isotopic tracer, allowing mass spectrometers to easily distinguish true process-related impurities from background matrix noise[5].
HPLC-UV: While highly reproducible and cost-effective for routine batch release, HPLC-UV is fundamentally "blind" to the structures of unknown degradants. It relies entirely on reference standards for identification, making it inadequate for initial impurity characterization[6].
GC-MS: GC-MS is generally unsuitable for this specific chemical matrix. Nitroanilines are prone to severe thermal degradation at the high injection port temperatures required for GC vaporization. This thermal instability leads to artifactual impurity generation (e.g., reduction of the nitro group to a diamine, or thermal denitration), yielding false positives.
Data Presentation: Performance Comparison
Table 1: Performance Matrix of Analytical Techniques for Halogenated Nitroaniline Impurities
Expertise & Causality: We utilize Electrospray Ionization (ESI) in positive mode. The secondary amine (N-methyl) readily accepts a proton (
[M+H]+
), while the electron-withdrawing nitro and fluoro groups necessitate a highly aqueous initial mobile phase to ensure adequate retention on a reversed-phase C18 column.
Trustworthiness: This protocol is designed as a self-validating system . By programming the MS to filter for the ~1.998 Da mass difference characteristic of Bromine isotopes, the system automatically validates whether an unknown peak is a structurally related derivative of the starting material or merely an external system contaminant[7].
Step-by-Step Protocol
Sample Preparation:
Accurately weigh 10.0 mg of the 2-Bromo-3-fluoro-N-methyl-6-nitroaniline batch sample.
Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock solution.
Dilute the stock to a working concentration of 100 µg/mL to prevent mass spectrometer detector saturation and ion suppression.
Chromatographic Separation:
Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The high theoretical plate count is required to achieve baseline resolution of closely eluting positional isomers (e.g., separating a 4-bromo impurity from the 2-bromo API).
Mobile Phase A: 0.1% Formic acid in MS-grade Water (lowers pH to promote amine protonation).
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry Parameters:
Source: ESI Positive mode (
ESI+
).
Scan Mode: Information Dependent Acquisition (IDA). Perform a Full Scan (
m/z
100-500) followed by Product Ion Scans (MS/MS) on the top 3 most intense precursor ions.
Diagnostic Validation: Interrogate the MS spectra for the 1:1 isotopic intensity ratio. The parent compound will show
m/z
249.0 (
79
Br) and 251.0 (
81
Br).
Data Processing & Qualification:
Integrate the chromatogram to calculate relative peak areas.
Flag any impurity exceeding the 0.05% threshold for in silico toxicity prediction (e.g., Derek Nexus or Sarah Nexus) to comply with ICH M7(R2) mutagenicity assessments[4].
Impurity Characterization Workflow
Figure 1: UHPLC-MS/MS workflow for impurity profiling and ICH regulatory qualification.
Conclusion
For the rigorous characterization of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline, UHPLC-MS/MS vastly outperforms both HPLC-UV and GC-MS. It provides unambiguous structural elucidation without the severe risk of thermal degradation associated with gas chromatography[5][7]. By leveraging the unique isotopic signature of the brominated intermediate, pharmaceutical developers can confidently identify, qualify, and control complex process impurities, ensuring strict compliance with both ICH Q3A(R2) and ICH M7(R2) regulatory frameworks[3][4].
Regiochemical Control in Multisubstituted Arenes: A Reactivity Comparison of Bromo-Fluoro-Nitroaniline Isomers
For researchers and drug development professionals designing kinase inhibitors or complex heterocyclic scaffolds, multisubstituted anilines serve as indispensable building blocks. Among these, bromo-fluoro-nitroaniline d...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals designing kinase inhibitors or complex heterocyclic scaffolds, multisubstituted anilines serve as indispensable building blocks. Among these, bromo-fluoro-nitroaniline derivatives offer a unique opportunity for orthogonal functionalization. However, the precise arrangement of these functional groups on the benzene ring drastically alters their electronic environment, dictating whether a molecule will readily undergo Nucleophilic Aromatic Substitution (S_NAr), Palladium-catalyzed cross-coupling, or remain stubbornly inert.
This guide provides an objective, data-backed comparison of three distinct bromo-fluoro-nitroaniline isomers, exploring the physical organic chemistry that drives their reactivity and providing self-validating experimental protocols for their utilization.
Structural and Electronic Profiling: The Regiochemical Triad
To understand the divergent reactivity of these scaffolds, we must analyze the spatial relationship between the electron-withdrawing nitro (-NO₂) group and the halogen leaving groups. We have selected three commercially available isomers that perfectly illustrate these principles:
Isomer A: 3-Bromo-4-fluoro-5-nitroaniline [1]
Regiochemistry: The fluorine atom is ortho to the nitro group. The bromine atom is meta to the nitro group.
Isomer B: 5-Bromo-2-fluoro-4-nitroaniline
Regiochemistry: The fluorine atom is meta to the nitro group. The bromine atom is ortho to the nitro group.
Isomer C: 4-Bromo-2-fluoro-6-nitroaniline
Regiochemistry: Both the fluorine and bromine atoms are meta to the nitro group.
Quantitative Reactivity Summary
The table below summarizes the empirical performance of these isomers when subjected to standard functionalization conditions.
Compound Name
CAS Number
Regiochemistry (vs NO₂ group)
S_NAr Reactivity (Morpholine, 80°C)
Suzuki Coupling (C-Br Activation)
Isomer A: 3-Bromo-4-fluoro-5-nitroaniline
1356493-54-3
F is Ortho, Br is Meta
High: 92% yield (C-F substitution)
High: 85% yield
Isomer B: 5-Bromo-2-fluoro-4-nitroaniline
1805555-94-5
F is Meta, Br is Ortho
Low: 45% yield (C-Br substitution)
Moderate: Competing S_NAr
Isomer C: 4-Bromo-2-fluoro-6-nitroaniline
517920-70-6
F is Meta, Br is Meta
None: <5% yield (Unreactive)
High: 88% yield
Reactivity Deep Dive: Nucleophilic Aromatic Substitution (S_NAr)
The fundamental rule of S_NAr is that the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. For this reaction to proceed under mild conditions, the negative charge must be resonance-stabilized by a strongly electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group[2].
Isomer A (The Ideal S_NAr Substrate): Because the fluorine is ortho to the nitro group, nucleophilic attack at the C-F bond pushes electron density directly onto the nitro group's oxygen atoms. Furthermore, fluorine is the optimal leaving group for S_NAr due to its high electronegativity, which severely depletes electron density at the ipso-carbon, accelerating the initial attack[1].
Isomer B (The Regiochemical Switch): Here, the fluorine is meta to the nitro group and cannot be resonance-stabilized. Instead, the bromine is ortho to the nitro group. Consequently, S_NAr occurs at the C-Br bond. However, because bromine is less electronegative than fluorine, the initial nucleophilic attack is much slower, resulting in sluggish reaction times and lower yields.
Isomer C (The Inert Scaffold): With both halogens meta to the nitro group, the Meisenheimer complex cannot be resonance-stabilized. This isomer is essentially inert to S_NAr under mild conditions.
Regiochemical dependence of SNAr across three bromo-fluoro-nitroaniline isomers.
Reactivity Deep Dive: Palladium-Catalyzed Cross-Coupling
While S_NAr relies on electron deficiency, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) relies on the oxidative addition of Pd(0) into a carbon-halogen bond. The C-Br bond is inherently weaker than the C-F bond, making it the exclusive site for cross-coupling in these multisubstituted systems.
For Isomer A and Isomer C , the C-Br bond is perfectly primed for cross-coupling. Because the S_NAr and cross-coupling sites are distinct and chemically orthogonal, Isomer A is highly prized in drug discovery for sequential, two-step functionalization without the need for protecting groups[1].
Orthogonal functionalization workflow for 3-bromo-4-fluoro-5-nitroaniline.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic causality.
Protocol 1: Regioselective S_NAr of Isomer A
Objective: Chemoselective displacement of fluorine while leaving the bromine intact for downstream coupling.
Setup: In an oven-dried vial, dissolve 3-Bromo-4-fluoro-5-nitroaniline (1.0 eq) in anhydrous DMF (0.2 M).
Reaction: Stir the suspension at 80 °C for 2 hours.
Self-Validation Checkpoint (LC-MS): Sample the crude mixture. The displacement of fluorine (19 Da) by morpholine (86 Da) results in a net mass increase of +67 Da on the parent molecule. The complete disappearance of the starting material mass (M+H) and the emergence of a single new peak confirms both reaction completion and absolute regioselectivity. If multiple peaks appear, it indicates undesired S_NAr at the bromine position, meaning the temperature was too high.
Workup: Crash the product out by pouring the DMF solution into ice water. Filter the resulting bright yellow precipitate and dry under vacuum.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling of Isomer C
Objective: Activation of the C-Br bond on a S_NAr-inert scaffold.
Setup: Charge a Schlenk flask with 4-Bromo-2-fluoro-6-nitroaniline (1.0 eq), phenylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.
Reaction: Heat to 90 °C for 4 hours.
Self-Validation Checkpoint (MS Isotopic Pattern): The brominated starting material exhibits a characteristic 1:1 isotopic doublet in Mass Spectrometry due to the roughly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is definitively validated by the complete disappearance of this doublet and the appearance of a singlet mass corresponding to the biaryl product.
Workup: Filter through a pad of Celite, extract with EtOAc, and purify via flash chromatography.
Conclusion & Selection Guide
The choice of bromo-fluoro-nitroaniline isomer should be strictly dictated by your synthetic endgame:
Choose 3-Bromo-4-fluoro-5-nitroaniline if you require a versatile, dual-handle scaffold for sequential S_NAr and cross-coupling.
Choose 4-Bromo-2-fluoro-6-nitroaniline if you need a robust scaffold that will only undergo cross-coupling, remaining entirely inert to nucleophilic degradation in biological or complex synthetic environments.
Avoid 5-Bromo-2-fluoro-4-nitroaniline unless you specifically require S_NAr at the bromine position, as the mismatched regiochemistry leads to poor reaction kinetics.
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline (CAS Number: 1393179-36-6), a compound that, due to its chemical structure, requires rigorous safety protocols. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that goes beyond the product to ensure a safe laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
Based on available data, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is classified with the following hazards:
GHS07: Harmful/Irritant
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
The nitro group and halogen substituents also indicate potential for environmental toxicity and require special consideration for disposal. Nitroaromatic compounds can be toxic and mutagenic, and their handling has resulted in environmental contamination of soil and groundwater.[1]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Body Part
Personal Protective Equipment
Specifications and Recommendations
Eyes/Face
Safety goggles with side shields or a face shield
Must be worn at all times to protect against splashes and dust.
Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions. Double-gloving is recommended.
Lab coat or chemical-resistant coveralls
To prevent skin contact with the substance.
Respiratory
NIOSH/MSHA or European Standard EN 149 approved respirator
Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.
Feet
Closed-toe shoes
To protect against spills.
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls: Containing the Hazard
The primary engineering control for handling 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is a certified chemical fume hood.[2][3] Proper use of the fume hood is critical for its effectiveness.
Placement: All work should be conducted at least six inches inside the hood to ensure proper airflow and containment.[4][5][6]
Sash Height: Maintain the sash at the lowest possible position that is comfortable for the work being performed.[4][5]
Airflow: Do not obstruct the airflow within the hood with large equipment or excessive chemical storage.[3][6]
Safe Handling Practices
Adherence to these procedures is essential for ensuring the safety of all personnel.
Ventilation: Always handle 2-Bromo-3-fluoro-N-methyl-6-nitroaniline in a well-ventilated area, preferably within a chemical fume hood.[2]
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Container Handling: Keep containers tightly closed when not in use.
Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2]
Caption: A flowchart illustrating the key steps for the safe handling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[2]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Dispose: All contaminated materials should be disposed of as hazardous waste.
Disposal Plan
As a halogenated nitroaromatic compound, 2-Bromo-3-fluoro-N-methyl-6-nitroaniline requires disposal as hazardous waste.
Waste Container: Use a designated, clearly labeled, and sealed container for halogenated organic waste.[8]
Compatibility: Do not mix with incompatible waste streams.
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Incineration at high temperatures is often the preferred method for the safe disposal of halogenated compounds.[9]
Caption: A diagram outlining the procedural flow for responding to a spill of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline.
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Conclusion
The safe handling of 2-Bromo-3-fluoro-N-methyl-6-nitroaniline is achievable through a combination of understanding the potential hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established safe handling and disposal procedures. By integrating these practices into your laboratory workflow, you can mitigate the risks associated with this compound and maintain a safe research environment.
References
Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. [Link]
Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Workstation Industries. [Link]
University of Arizona. (2015, July 1). Proper Use of a Chemical Fume Hood Standard Operating Procedure. Research Laboratory & Safety Services. [Link]
Labconco Corporation. (2018, December 17). Fume Hood Basics: 5 Best Practices. Labconco. [Link]
LookChem. (2017, August 17). 2-Bromo-3-fluoroaniline Safety Data Sheets(SDS). LookChem. [Link]
University of California, Irvine Environmental Health & Safety. (n.d.). Halogenated Waste. UC Irvine. [Link]
Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 193-217. [Link]
Centers for Disease Control and Prevention. (n.d.). Control of Dust From Powder Dye Handling Operations. NIOSH. [Link]
Spain, J. C. (Ed.). (2009). Bioremediation of nitroaromatic compounds. Springer Science & Business Media.
El-Mahallawy, M. S., & Habashy, S. A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Science & Engineering, 2(3), 1-4. [Link]